molecular formula C23H26F2N4O B1498943 CYP51-IN-13 CAS No. 1155361-11-7

CYP51-IN-13

カタログ番号: B1498943
CAS番号: 1155361-11-7
分子量: 412.5 g/mol
InChIキー: UNNCVAALWVYWBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CYP51-IN-13 is a useful research compound. Its molecular formula is C23H26F2N4O and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(2,4-difluorophenyl)-1-[(4-ethylphenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N4O/c1-3-11-28(13-19-7-5-18(4-2)6-8-19)14-23(30,15-29-17-26-16-27-29)21-10-9-20(24)12-22(21)25/h3,5-10,12,16-17,30H,1,4,11,13-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNCVAALWVYWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC=C)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655277
Record name 2-(2,4-Difluorophenyl)-1-{[(4-ethylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-11-7
Record name 2-(2,4-Difluorophenyl)-1-{[(4-ethylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial research did not yield specific information on a compound designated "CYP51-IN-13." The following guide provides a comprehensive overview of the mechanism of action for well-characterized inhibitors of the enzyme Sterol 14α-demethylase (CYP51), which is the likely target of the requested compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to CYP51 (Sterol 14α-demethylase)

Sterol 14α-demethylase, encoded by the CYP51 gene, is a crucial enzyme in the biosynthesis of sterols and belongs to the cytochrome P450 superfamily.[1] This enzyme is highly conserved across biological kingdoms, playing a vital role in eukaryotes. In fungi, CYP51 is essential for the synthesis of ergosterol (B1671047), a primary component of the fungal cell membrane. In mammals, it participates in the cholesterol biosynthesis pathway.[1][2] The indispensable nature of CYP51 in various pathogens establishes it as a significant target for the development of antimicrobial drugs, most notably the azole class of antifungal agents.[1]

The catalytic function of CYP51 is to carry out the oxidative removal of the 14α-methyl group from sterol precursors, such as lanosterol.[1] This process involves three sequential mono-oxygenation steps, each demanding oxygen and NADPH-derived reducing equivalents.[1] Inhibition of CYP51 disrupts the production of essential sterols and leads to the accumulation of toxic 14α-methylated sterol precursors. This accumulation compromises the integrity and function of the cell membrane, ultimately resulting in the inhibition of cell growth or cell death.[2][3]

Core Mechanism of Action of CYP51 Inhibitors

The most extensively studied inhibitors of CYP51 are the azole antifungals (e.g., fluconazole, ketoconazole, itraconazole). Their primary mechanism of action is the non-competitive inhibition of the CYP51 enzyme.[4]

  • Heme Iron Coordination: The fundamental interaction involves a nitrogen atom (typically N3 or N4) within the azole ring of the inhibitor, which forms a coordination bond with the heme iron atom located in the active site of the CYP51 enzyme.[2][4] This binding event physically obstructs the active site.

  • Disruption of Catalysis: By binding to the heme iron, the azole inhibitor prevents the binding and subsequent oxygenation of the natural substrate (e.g., lanosterol). This blockage halts the three-step demethylation process, effectively shutting down the sterol biosynthesis pathway downstream of lanosterol.[2]

  • Cellular Consequences: The inhibition of CYP51 leads to two primary detrimental effects on the cell:

    • Depletion of Essential Sterols: The lack of ergosterol (in fungi) or cholesterol (in mammals, though less critical due to dietary sources) disrupts the physical properties of the cell membrane, affecting its fluidity, permeability, and the function of membrane-bound proteins.[2]

    • Accumulation of Toxic Precursors: The build-up of 14α-methylated sterols within the cell is cytotoxic, further disrupting membrane structure and cellular processes.[3]

Quantitative Data for Representative CYP51 Inhibitors

The following table summarizes key quantitative data for several well-characterized CYP51 inhibitors, providing a comparative view of their potency and selectivity.

InhibitorTarget Organism/EnzymeIC50 (µM)Kd (nM)Selectivity (Fungal vs. Human)Reference
Ketoconazole Candida albicans CYP510.4 - 0.610 - 26~4-13 fold[5]
Human CYP51-42 - 131[5]
Itraconazole Candida albicans CYP51~0.510 - 26~4-13 fold[5]
Human CYP51-42 - 131[5]
Fluconazole Candida albicans CYP510.4 - 0.6~30,500>550 fold[5]
Human CYP51->17,000[6]
Voriconazole Candida albicans CYP51-~2,300~4-24 fold[6]
Human CYP51-10 - 56[6]
VT-1161 (Oteseconazole) Candida albicans CYP511.4 - 1.6< 39High[7]
Trichophyton rubrum CYP510.14242[7]
VT-1598 Aspergillus fumigatus CYP51B-13High[7]

Note: IC50 and Kd values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying CYP51 inhibitors.

Objective: To produce highly purified, active CYP51 enzyme for use in in vitro assays.

  • Gene Synthesis and Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans) is often codon-optimized for expression in Escherichia coli. To improve solubility and yield, the N-terminal transmembrane domain is frequently truncated or replaced. The modified gene is then cloned into a suitable expression vector (e.g., pET series), typically incorporating an N-terminal His-tag for purification.[6]

  • Protein Expression: The expression plasmid is transformed into a competent E. coli strain, such as BL21(DE3). Bacterial cultures are grown at 37°C to a mid-log phase (OD₆₀₀ of 0.6-0.8). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.[1]

  • Cell Lysis and Solubilization: Cells are harvested via centrifugation and resuspended in a lysis buffer containing a detergent (e.g., sodium cholate) and protease inhibitors. Lysis is achieved through methods such as sonication or high-pressure homogenization.[6]

  • Purification: The soluble fraction is clarified by ultracentrifugation. The His-tagged CYP51 is purified from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The protein is eluted with a buffer containing imidazole. For higher purity, subsequent steps like ion-exchange and size-exclusion chromatography can be performed. Protein purity is verified by SDS-PAGE.[6]

Objective: To determine the concentration at which an inhibitor reduces the enzymatic activity of CYP51 by 50% (IC50).

  • Reaction Mixture Preparation: A standard reaction mixture is prepared in a buffer (e.g., potassium phosphate, pH 7.4) containing purified CYP51, a cytochrome P450 reductase (CPR) partner, a lipid environment (e.g., dilauroyl-sn-glycerophosphocholine), and a radiolabeled substrate (e.g., [³H]lanosterol).[8]

  • Inhibitor Addition: The test inhibitor is added to the reaction mixture at a range of concentrations. A vehicle control (e.g., DMSO) is run in parallel. The mixture is typically pre-incubated for a short period.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of an NADPH-generating system (e.g., NADPH, isocitrate, isocitrate dehydrogenase). The reaction proceeds at 37°C for a defined time (e.g., 30-60 minutes). The reaction is terminated by adding a strong base (e.g., KOH) or by organic solvent extraction (e.g., ethyl acetate).[1]

  • Product Analysis: The sterols are extracted, and the substrate and demethylated product are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector or by gas chromatography-mass spectrometry (GC-MS).[6]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

Objective: To determine the binding affinity (dissociation constant, Kd) of an inhibitor to CYP51.

  • Sample Preparation: Purified CYP51 is diluted to a known concentration (e.g., 0.5-5 µM) in a suitable buffer and placed in a cuvette. A baseline UV-visible spectrum (typically 350-500 nm) is recorded.

  • Ligand Titration: The inhibitor, dissolved in a solvent like DMSO, is added to the cuvette in small, incremental aliquots. After each addition, the solution is mixed and allowed to equilibrate. A new spectrum is recorded. The binding of azoles to the heme iron of CYP51 induces a characteristic spectral shift (a "Type II" shift), with the Soret peak maximum moving from ~417 nm to ~421-425 nm.[8]

  • Data Analysis: The change in absorbance at the peak and trough of the difference spectra is plotted against the total inhibitor concentration. The resulting data are fitted to a binding isotherm equation (e.g., a hyperbolic or quadratic equation) to calculate the Kd value.[8]

Mandatory Visualizations

Sterol_Biosynthesis_Pathway Simplified Sterol Biosynthesis Pathway and CYP51 Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51_Enzyme CYP51 (14α-demethylase) Lanosterol->CYP51_Enzyme FF_MAS 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol Ergosterol Ergosterol / Cholesterol FF_MAS->Ergosterol Multiple Steps Inhibitor Azole Inhibitor Inhibitor->CYP51_Enzyme Inhibition CYP51_Enzyme->FF_MAS

Caption: Simplified sterol biosynthesis pathway showing inhibition of CYP51.

Experimental_Workflow Workflow for Determining the IC50 of a CYP51 Inhibitor cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Purified_Enzyme Purified CYP51 + CPR Mix_Components Combine Assay Components Purified_Enzyme->Mix_Components Substrate Radiolabeled Substrate Substrate->Mix_Components Inhibitor_Dilutions Serial Dilutions of Inhibitor Inhibitor_Dilutions->Mix_Components Initiate_Rxn Initiate with NADPH System Mix_Components->Initiate_Rxn Incubate Incubate at 37°C Initiate_Rxn->Incubate Terminate_Rxn Terminate Reaction Incubate->Terminate_Rxn Extract_Sterols Extract Sterols Terminate_Rxn->Extract_Sterols HPLC HPLC Separation & Quantification Extract_Sterols->HPLC Calculate_Inhibition Calculate % Inhibition HPLC->Calculate_Inhibition Dose_Response Plot Dose-Response Curve Calculate_Inhibition->Dose_Response IC50 Determine IC50 Dose_Response->IC50

Caption: Workflow for determining the IC₅₀ of a CYP51 inhibitor.

References

An In-depth Technical Guide to the Biological Target of CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: This guide provides a comprehensive overview of the biological target for a class of inhibitors related to the enzyme Sterol 14α-demethylase (CYP51). Extensive searches for the specific inhibitor "CYP51-IN-13" have not yielded any publicly available information regarding its chemical structure, biological activity, or associated experimental data. Therefore, this document will focus on the well-characterized biological target, CYP51, and the general principles of its inhibition, utilizing data from known CYP51 inhibitors as illustrative examples. This guide can serve as a foundational resource for the characterization of "this compound," should information become available.

Executive Summary

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP), is a critical enzyme in the biosynthesis of essential sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1] Its inhibition disrupts membrane integrity and function, leading to cell growth arrest and death, making it a prime target for the development of antifungal and antiparasitic drugs.[1] This guide explores the molecular and cellular biology of CYP51, the mechanisms of its inhibition, and the experimental methodologies used to characterize interactions between inhibitors and the enzyme.

The Biological Target: Sterol 14α-Demethylase (CYP51)

CYP51 is a heme-containing monooxygenase that catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a pivotal step in the sterol biosynthesis pathway.[1] This enzyme is highly conserved across different biological kingdoms; however, sufficient structural differences exist between orthologs (e.g., fungal vs. human) to enable the development of selective inhibitors.[1]

Function and Physiological Role:

In fungi, CYP51 is essential for the synthesis of ergosterol, a primary component of the fungal cell membrane that regulates its fluidity and permeability.[2][3] Inhibition of fungal CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which ultimately disrupts membrane function and inhibits fungal growth.[4] In humans, the CYP51 ortholog is involved in the biosynthesis of cholesterol, a crucial component of mammalian cell membranes and a precursor for steroid hormones.[3]

The sterol biosynthesis pathway is a multi-step process that converts acetyl-CoA to various sterols. CYP51 acts on lanosterol (B1674476) or other sterol precursors after the formation of the initial sterol ring structure.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa ...multiple steps mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl Pyrophosphate mevalonate->isopentenyl_pp ...multiple steps squalene Squalene isopentenyl_pp->squalene lanosterol Lanosterol (14α-methylated sterol) squalene->lanosterol cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 demethylated_sterol 14α-Demethylated Sterol ergosterol Ergosterol (in Fungi) demethylated_sterol->ergosterol ...multiple steps cholesterol Cholesterol (in Mammals) demethylated_sterol->cholesterol ...multiple steps cyp51->demethylated_sterol inhibitor CYP51 Inhibitor (e.g., Azoles) inhibitor->cyp51 Inhibition

Simplified sterol biosynthesis pathway showing the role of CYP51 and its inhibition.

Quantitative Data for Known CYP51 Inhibitors

The following table summarizes key quantitative data for several well-characterized CYP51 inhibitors. This data is typically generated through the experimental protocols detailed in the subsequent section.

CompoundTarget Organism/EnzymeIC50 (µM)Kd (µM)Selectivity (over Human CYP51)
Fluconazole Candida albicans CYP510.3147~0.2-0.5x
Itraconazole Candida albicans CYP51-10-26~30,500x
Ketoconazole Candida albicans CYP51-10-26-
Voriconazole Candida albicans CYP51--~2,300x
Posaconazole Trypanosoma cruzi CYP510.048--
VNI Trypanosoma cruzi CYP51-<0.1High

Note: Data is compiled from multiple sources and assay conditions may vary.[5][6][7][8]

Experimental Protocols

The characterization of CYP51 inhibitors typically involves a series of in vitro and cell-based assays.

1. Recombinant CYP51 Expression and Purification

  • Objective: To produce purified CYP51 enzyme for use in in vitro assays.

  • Protocol:

    • The gene encoding the target CYP51 (e.g., from Candida albicans) is cloned into an E. coli expression vector, often with an N-terminal His-tag to facilitate purification.[1]

    • The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

    • Bacterial cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).[4]

    • Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by sonication).

    • The membrane fraction containing CYP51 is solubilized using a detergent.[1]

    • The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[1]

    • The purified CYP51 is eluted from the column using a buffer containing imidazole.[1]

    • The purity and concentration of the enzyme are determined by SDS-PAGE and spectroscopy.[1]

G start Start expression E. coli expression of His-tagged CYP51 start->expression lysis Cell Lysis (e.g., sonication) expression->lysis solubilization Membrane Solubilization (e.g., with detergent) lysis->solubilization chromatography Ni-NTA Affinity Chromatography solubilization->chromatography elution Elution with Imidazole chromatography->elution end Purified CYP51 elution->end

General workflow for the expression and purification of recombinant CYP51.

2. CYP51 Activity Assay (Reconstitution Assay)

  • Objective: To measure the enzymatic activity of CYP51 and determine the half-maximal inhibitory concentration (IC50) of an inhibitor.

  • Protocol:

    • A reaction mixture is prepared containing purified recombinant CYP51, a cytochrome P450 reductase (CPR) as an electron donor, a lipid environment (e.g., liposomes), and a sterol substrate (e.g., lanosterol).[5]

    • The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at varying concentrations.[1]

    • The reaction is initiated by the addition of NADPH.[2]

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

    • The reaction is stopped, and the sterols are extracted.

    • The substrate and the 14α-demethylated product are separated and quantified using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

    • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

3. Ligand Binding Assays (Spectral Titration)

  • Objective: To determine the binding affinity (dissociation constant, Kd) of an inhibitor to CYP51.

  • Protocol:

    • Purified CYP51 in a suitable buffer is placed in a cuvette.[1]

    • The inhibitor is incrementally added to the cuvette.[1]

    • The UV-visible spectrum of the CYP51-inhibitor complex is recorded after each addition. The binding of azole inhibitors to the heme iron of CYP51 induces a characteristic "Type II" spectral shift, with a peak appearing around 425-430 nm.[4][9]

    • The change in absorbance at the peak of the difference spectrum is plotted against the inhibitor concentration.

    • The Kd value is calculated by fitting the data to a suitable binding isotherm equation (e.g., the Morrison equation for tight-binding inhibitors).[5]

4. In Vitro Antifungal Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

  • Protocol:

    • A standardized fungal inoculum is prepared.[1]

    • The inhibitor is serially diluted in a 96-well microtiter plate containing a fungal growth medium.[2]

    • The fungal inoculum is added to each well.[2]

    • The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for Candida species).[2]

    • Fungal growth is assessed visually or by measuring the optical density.

    • The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the fungus.[2]

Mechanism of Action of CYP51 Inhibitors

The primary mechanism of action for most CYP51 inhibitors, particularly the widely used azole antifungals, involves the coordination of a nitrogen atom in the inhibitor's heterocyclic ring to the heme iron atom in the active site of CYP51.[4] This binding prevents the substrate from accessing the active site and blocks the demethylation reaction. The consequence is a halt in the production of essential sterols and an accumulation of toxic metabolic intermediates, leading to the disruption of the cell membrane's structural and functional integrity.

G Inhibitor CYP51 Inhibitor CYP51 Binds to CYP51 Active Site Inhibitor->CYP51 Inhibition Inhibition of 14α-demethylation CYP51->Inhibition Depletion Depletion of Ergosterol Inhibition->Depletion Accumulation Accumulation of Toxic 14α-methylated sterols Inhibition->Accumulation Membrane Altered Cell Membrane Composition & Function Depletion->Membrane Accumulation->Membrane GrowthArrest Fungal Growth Arrest & Cell Death Membrane->GrowthArrest

Logical flow diagram illustrating the mechanism of action of CYP51 inhibitors.

Conclusion

CYP51 remains a highly validated and compelling target for the development of new antifungal and antiparasitic agents. A thorough understanding of its structure, function, and the mechanisms of its inhibition, combined with robust experimental methodologies, is essential for the discovery and optimization of novel therapeutic compounds. While specific data for this compound is not publicly available, the information and protocols presented in this guide provide a comprehensive framework for its potential characterization and for the broader field of CYP51 inhibitor research.

References

An In-Depth Technical Guide to VT-1161 (Oteseconazole): A Novel CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: A comprehensive search of scientific literature and public databases did not yield specific information for a compound designated "CYP51-IN-13." Therefore, this technical guide focuses on a well-documented and representative novel CYP51 inhibitor, VT-1161 (Oteseconazole) , to illustrate the core principles and methodologies relevant to this class of compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2] As a member of the cytochrome P450 superfamily, it catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step for maintaining the integrity and function of the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1] This mechanism is the foundation for the action of azole antifungals, the most widely used class of drugs for treating fungal infections.[1] The emergence of drug-resistant fungal strains necessitates the development of novel CYP51 inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles.

VT-1161 (Oteseconazole) is a potent and selective inhibitor of fungal CYP51.[3] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Properties of VT-1161 (Oteseconazole)

VT-1161 is a tetrazole-based inhibitor designed for high affinity and selectivity for fungal CYP51 over its human ortholog.

Table 1: Chemical Properties of VT-1161 (Oteseconazole)

PropertyValue
IUPAC Name (R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(1H-tetrazol-1-yl)-1-(5-(4-(2,2,2-trifluoroethoxy)phenyl)pyridin-2-yl)propan-2-ol
Molecular Formula C24H16F7N5O2
Molecular Weight 555.4 g/mol
CAS Number 1340533-39-3
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and In Vitro Activity

VT-1161 exerts its antifungal activity by binding to the heme iron atom in the active site of fungal CYP51, thereby inhibiting its enzymatic function. This leads to a depletion of ergosterol and an accumulation of 14α-methylated sterols in the fungal cell membrane, resulting in impaired membrane function and inhibition of fungal growth.

Table 2: In Vitro Inhibitory Activity of VT-1161 (Oteseconazole)

ParameterOrganismValueReference
IC₅₀ Candida albicans CYP511.4 - 1.6 µM[1]
K_d_ Candida albicans CYP51< 39 nM[1]
IC₅₀ Trichophyton rubrum CYP510.14 µM[1]
K_d_ Trichophyton rubrum CYP51242 nM[1]
MIC₅₀ Fluconazole-resistant C. albicans0.03 µg/mL[1]

Signaling Pathway

The primary signaling pathway affected by VT-1161 is the ergosterol biosynthesis pathway. Inhibition of CYP51 disrupts the conversion of lanosterol (B1674476) to ergosterol, a critical component of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane VT1161 VT-1161 (Oteseconazole) VT1161->CYP51 CYP51->Ergosterol Product CYP51_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify Purify recombinant CYP51 Reconstitute Reconstitute enzyme in reaction mixture Purify->Reconstitute AddInhibitor Add VT-1161 (various concentrations) Reconstitute->AddInhibitor AddSubstrate Add Substrate (e.g., lanosterol) AddInhibitor->AddSubstrate AddNADPH Add NADPH AddSubstrate->AddNADPH Incubate Incubate at 37°C AddNADPH->Incubate Extract Extract Sterols Incubate->Extract Analyze Quantify by HPLC or GC-MS Extract->Analyze Calculate Calculate IC50 Analyze->Calculate MIC_Determination cluster_setup Setup cluster_procedure Procedure cluster_result Result PrepInoculum Prepare standardized fungal inoculum Inoculate Inoculate wells with fungal suspension PrepInoculum->Inoculate SerialDilution Perform serial dilution of VT-1161 in microtiter plate SerialDilution->Inoculate Incubate Incubate plate Inoculate->Incubate ReadMIC Determine MIC (lowest concentration with no growth) Incubate->ReadMIC

References

An In-depth Technical Guide to the Discovery and Synthesis of CYP51-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. This enzyme represents a well-established target for the development of antifungal agents, and its inhibition is a key mechanism of action for azole antifungals. The discovery of novel CYP51 inhibitors is an active area of research aimed at overcoming challenges such as drug resistance and improving the selectivity and safety of antifungal therapies.

This technical guide focuses on a novel CYP51 inhibitor, designated as CYP51-IN-13. While the public scientific literature does not currently contain information under this specific identifier, this document serves as a template and guide to the kind of in-depth information required for the comprehensive evaluation of a new chemical entity targeting CYP51. The following sections will outline the typical data, experimental protocols, and visualizations that would be generated during the discovery and preclinical development of such a compound.

Quantitative Data Summary

The initial characterization of a novel CYP51 inhibitor like this compound would involve a series of quantitative assays to determine its potency, selectivity, and drug-like properties. The data would be presented in clear, structured tables for easy comparison with existing compounds.

Table 1: In Vitro Potency of this compound Against Fungal Pathogens

Fungal StrainThis compound MIC₅₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)
Candida albicansData not availableData not available
Candida glabrataData not availableData not available
Aspergillus fumigatusData not availableData not available
Cryptococcus neoformansData not availableData not available

Table 2: Enzyme Inhibition and Selectivity Profile of this compound

EnzymeThis compound IC₅₀ (µM)Selectivity Index (Human/Fungal)
C. albicans CYP51Data not availableData not available
Human CYP51Data not availableData not available
Human CYP3A4Data not availableData not available
Human CYP2C9Data not availableData not available

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValue
Molecular WeightData not available
LogPData not available
Aqueous Solubility (µM)Data not available
Plasma Protein Binding (%)Data not available
In vitro Metabolic Stability (t½, min)Data not available

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following are representative protocols that would be used in the characterization of this compound.

Antifungal Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi.

  • Method: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi) would be employed.

    • A serial dilution of this compound is prepared in 96-well microtiter plates.

    • Fungal inoculums are prepared and adjusted to a standardized concentration.

    • The fungal suspension is added to the wells containing the test compound.

    • Plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Recombinant CYP51 Enzyme Inhibition Assay
  • Objective: To quantify the inhibitory activity of this compound against the target enzyme.

  • Method: A well-established in vitro reconstitution assay using purified recombinant fungal and human CYP51 would be used.

    • Recombinant CYP51 and its redox partner, NADPH-cytochrome P450 reductase, are expressed and purified.

    • The enzyme and reductase are reconstituted in a reaction mixture containing a suitable buffer and a lipid environment.

    • The substrate (e.g., lanosterol) and varying concentrations of this compound are added.

    • The reaction is initiated by the addition of NADPH.

    • After a defined incubation period, the reaction is stopped, and the product formation is quantified using a suitable analytical method, such as HPLC or LC-MS.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis of this compound
  • Objective: To provide a detailed, step-by-step procedure for the chemical synthesis of this compound.

  • Method: The synthesis would be described with precise details of reagents, solvents, reaction conditions, and purification methods for each step. Characterization data for the final compound and key intermediates (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC purity) would be provided to confirm the structure and purity.

(Note: As the specific structure of this compound is not publicly available, a detailed synthetic route cannot be provided.)

Visualizations

Diagrams are essential for conveying complex information in an easily understandable format. The following are examples of diagrams that would be crucial for a technical guide on a novel CYP51 inhibitor.

CYP51 Signaling Pathway

CYP51_Pathway cluster_Sterol_Biosynthesis Ergosterol Biosynthesis Pathway cluster_Inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity CYP51_IN_13 CYP51_IN_13 CYP51 CYP51 CYP51_IN_13->CYP51 Inhibits

Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Characterization In Vitro Characterization cluster_Preclinical Preclinical Development Compound_Design Rational Design or High-Throughput Screening Synthesis Chemical Synthesis of this compound Compound_Design->Synthesis Initial_Screening Primary Antifungal Screening Synthesis->Initial_Screening MIC_Testing MIC Determination against Fungal Panel Initial_Screening->MIC_Testing Enzyme_Assay CYP51 Inhibition Assay (Fungal & Human) MIC_Testing->Enzyme_Assay Selectivity_Profiling CYP Panel Inhibition Enzyme_Assay->Selectivity_Profiling ADME_Properties Solubility, Stability, etc. Selectivity_Profiling->ADME_Properties In_Vivo_Efficacy Animal Models of Fungal Infection ADME_Properties->In_Vivo_Efficacy Pharmacokinetics PK Studies in Animals In_Vivo_Efficacy->Pharmacokinetics Toxicology Preliminary Toxicity Assessment Pharmacokinetics->Toxicology

Caption: A typical workflow for the discovery and preclinical evaluation of a novel CYP51 inhibitor.

Logical Relationship of Key Concepts

Logical_Relationship CYP51 CYP51 Ergosterol Ergosterol CYP51->Ergosterol Synthesizes Fungal_Viability Fungal_Viability Ergosterol->Fungal_Viability Maintains Membrane Integrity Antifungal_Activity Antifungal_Activity Fungal_Viability->Antifungal_Activity Reduced by CYP51_IN_13 CYP51_IN_13 CYP51_IN_13->CYP51 Inhibits CYP51_IN_13->Antifungal_Activity Exhibits

Caption: The logical relationship between CYP51, ergosterol, fungal viability, and the action of this compound.

Conclusion

The discovery and development of a new CYP51 inhibitor such as this compound is a multi-faceted process that requires rigorous scientific evaluation. This technical guide outlines the essential components of such an endeavor, from the generation of quantitative data and detailed experimental protocols to the use of clear visualizations to communicate complex information. While specific data for a compound named "this compound" is not yet available in the public domain, the framework presented here provides a comprehensive roadmap for the assessment of any novel CYP51 inhibitor, paving the way for the development of next-generation antifungal therapeutics.

An In-depth Technical Guide on the Binding Affinity of Inhibitors to Fungal CYP51

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific compound designated "CYP51-IN-13" did not yield any publicly available data. This document therefore provides a comprehensive technical overview of the binding affinity of well-characterized inhibitors to fungal CYP51, serving as a representative guide.

Executive Summary

Sterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and a primary target for azole antifungal drugs.[1][2][3] The inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.[2] This guide provides an in-depth analysis of the binding affinity of various inhibitors to fungal CYP51, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The continuous emergence of drug-resistant fungal strains necessitates the development of novel CYP51 inhibitors.[2][4]

Quantitative Binding Affinity Data

The binding affinity of inhibitors to fungal CYP51 is a key determinant of their antifungal potency. This is typically quantified using the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (K_d). The following tables summarize publicly available data for representative CYP51 inhibitors against various fungal species.

Table 1: IC₅₀ Values of Inhibitors against Fungal CYP51

InhibitorFungal SpeciesCYP51 IsoformIC₅₀ (µM)Reference(s)
VT-1161 (Oteseconazole)Candida albicansCYP511.4 - 1.6[2]
VT-1161 (Oteseconazole)Trichophyton rubrumCYP510.14[2]
VT-1129Cryptococcus neoformansCYP510.16[2]
VT-1129Cryptococcus gattiiCYP510.15[2]
VT-1129Cryptococcus grubiiCYP510.18[2]
VT-1598HumanCYP2C9>200[2]
VT-1598HumanCYP3A4>200[2]
VT-1598HumanCYP2C19138[2]

Table 2: Dissociation Constants (K_d) of Inhibitors for Fungal CYP51

InhibitorFungal SpeciesCYP51 IsoformK_d (nM)Reference(s)
VT-1161 (Oteseconazole)Candida albicansCYP51<39[2]
VT-1161 (Oteseconazole)Trichophyton rubrumCYP51242[2]
VT-1598Aspergillus fumigatusCYP51B13[2]
VT-1129Cryptococcus neoformansCYP51~11[2]
VT-1129Cryptococcus gattiiCYP51~24[2]
VT-1129Cryptococcus grubiiCYP51~25[2]

Experimental Protocols

The determination of inhibitor binding affinity to fungal CYP51 involves several key experimental procedures. These protocols are essential for the discovery and characterization of new antifungal agents.

3.1 In Vitro CYP51 Reconstitution Assay for IC₅₀ Determination

This assay measures the enzymatic activity of CYP51 in the presence of an inhibitor to determine its IC₅₀ value.

  • Expression and Purification of CYP51:

    • The gene encoding the target fungal CYP51 is cloned into an expression vector (e.g., pET vectors) and transformed into a suitable host, typically E. coli.

    • Protein expression is induced, and the cells are harvested and lysed.

    • The recombinant CYP51 protein is purified to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Reconstitution of the P450 System:

    • The purified CYP51 is reconstituted with a cytochrome P450 reductase (CPR) and a lipid environment (e.g., liposomes) to mimic the cellular membrane.

    • The reaction mixture contains the reconstituted enzyme system, the substrate (e.g., lanosterol), and varying concentrations of the test inhibitor.

  • Enzymatic Reaction and Product Detection:

    • The reaction is initiated by the addition of NADPH.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the product (e.g., the demethylated sterol) is extracted.

    • The product is quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • The percentage of CYP51 inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

    • The IC₅₀ value is determined by fitting the dose-response data to a suitable sigmoidal model.

3.2 Spectroscopic Binding Assays for K_d Determination

This method relies on the spectral changes of the CYP51 heme iron upon inhibitor binding. Azole inhibitors, which coordinate to the heme iron, induce a characteristic Type II difference spectrum.

  • Preparation of CYP51:

    • Purified fungal CYP51 is diluted to a known concentration in a suitable buffer.

  • Spectrophotometric Titration:

    • The baseline absorbance spectrum of the purified enzyme is recorded.

    • Aliquots of the inhibitor stock solution are incrementally added to the enzyme solution.

    • After each addition, the mixture is incubated to reach equilibrium, and the difference spectrum is recorded.

  • Data Analysis:

    • The change in absorbance (ΔA = A_peak - A_trough) is plotted against the inhibitor concentration.

    • The dissociation constant (K_d) is determined by fitting the resulting saturation curve to the Morrison equation for tight-binding inhibitors or a hyperbolic equation for non-tight-binding inhibitors.

Visualizations

4.1 Signaling Pathway of CYP51 Inhibition

The following diagram illustrates the mechanism of action of CYP51 inhibitors in disrupting the ergosterol biosynthesis pathway.

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Toxic_Sterols Accumulation of 14α-methylated sterols (Toxic) Lanosterol->Toxic_Sterols Shunting of substrate Demethylated_Sterol 14α-demethylated sterols CYP51->Demethylated_Sterol Catalysis CYP51->Toxic_Sterols Inhibitor CYP51 Inhibitor (e.g., Azoles) Inhibitor->CYP51 Inhibition Ergosterol Ergosterol Demethylated_Sterol->Ergosterol Further Biosynthesis Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Stress & Disruption Toxic_Sterols->Disruption Induces Membrane->Disruption Death Fungal Cell Death Disruption->Death Leads to

Caption: Mechanism of fungal CYP51 inhibition.

4.2 Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the identification and characterization of novel fungal CYP51 inhibitors.

Inhibitor_Characterization_Workflow Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID Binding_Assay In Vitro Binding Assay (e.g., Spectroscopic) Hit_ID->Binding_Assay Enzyme_Assay Enzymatic Assay (IC50 Determination) Hit_ID->Enzyme_Assay MIC_Test Antifungal Susceptibility Testing (MIC) Hit_ID->MIC_Test Lead_Opt Lead Optimization Binding_Assay->Lead_Opt K_d values Enzyme_Assay->Lead_Opt IC50 values MIC_Test->Lead_Opt Toxicity Cytotoxicity Assays In_Vivo In Vivo Efficacy (Animal Models) Toxicity->In_Vivo Lead_Opt->Toxicity Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Workflow for CYP51 inhibitor discovery.

References

structural basis of CYP51-IN-13 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Basis of Cytochrome P450 51 (CYP51) Inhibition

Disclaimer: Information regarding a specific inhibitor designated "CYP51-IN-13" was not found in publicly available scientific literature. This guide therefore provides a comprehensive overview of the structural basis of CYP51 inhibition using data from well-characterized inhibitors, such as clinical azoles and other experimental compounds.

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, which are essential components of cellular membranes in eukaryotes.[1][2][3][4] The enzyme catalyzes the three-step oxidative removal of the 14α-methyl group from sterol precursors like lanosterol (B1674476).[5] This process is vital for producing ergosterol (B1671047) in fungi and cholesterol in mammals.[5] Due to its essential role, particularly in pathogenic fungi and protozoa, CYP51 has become a primary target for the development of antimicrobial drugs.[2][3][6] The majority of clinical antifungal agents are azole-based compounds that function by inhibiting CYP51.[6][7] This guide details the structural and molecular principles underlying CYP51 inhibition, providing quantitative data, experimental methodologies, and visual workflows for researchers in drug development.

Mechanism of CYP51 Inhibition

The primary mechanism of inhibition for the widely used azole class of drugs involves direct interaction with the central heme iron of the CYP51 enzyme.[2] The inhibitor, typically containing an imidazole (B134444) or triazole ring, coordinates to the heme iron via a lone pair of electrons from a nitrogen atom.[2][8] This binding event prevents the activation of molecular oxygen, a critical step in the catalytic cycle, thereby halting the demethylation of the sterol substrate.[2]

The specificity and potency of these inhibitors are further determined by interactions between the inhibitor's side chains and the amino acid residues lining the enzyme's active site and substrate access channel.[1][2] These interactions are predominantly hydrophobic, but hydrogen bonds can also play a significant role.[1] Structural studies have revealed that upon inhibitor binding, CYP51 can undergo substantial conformational changes, particularly in the B'-helix and the F-G loop regions, which can influence ligand entry and binding affinity.[1]

Quantitative Data on CYP51 Inhibitors

The efficacy of CYP51 inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (K_d). The following tables summarize publicly available data for various inhibitors against CYP51 from different species.

Table 1: IC₅₀ Values of Inhibitors against Fungal and Protozoal CYP51

InhibitorTarget Organism/EnzymeIC₅₀ (µM)Reference(s)
FluconazoleCandida albicans CYP510.4 - 0.6[7]
ItraconazoleCandida albicans CYP510.4 - 0.6[7]
KetoconazoleCandida albicans CYP510.4 - 0.6[7]
KetoconazoleTrypanosoma cruzi CYP510.014[9][10]
ItraconazoleTrypanosoma cruzi CYP510.029[9][10]
PosaconazoleTrypanosoma cruzi CYP510.048[9][10]
MiconazoleTrypanosoma cruzi CYP510.057[9][10]
FluconazoleTrypanosoma cruzi CYP510.88[9][10]
VT-1161Candida albicans CYP511.4 - 1.6[11]
VT-1161Trichophyton rubrum CYP510.14[11]
VT-1129Cryptococcus neoformans CYP510.15 - 0.18[11]
KetaminazoleFungal CYP510.043[12]

Table 2: Dissociation Constants (K_d) of Inhibitors for CYP51

InhibitorTarget Organism/EnzymeK_d (nM)Reference(s)
EPBAMycobacterium tuberculosis CYP515,000[13]
FluconazoleMycobacterium tuberculosis CYP5130,000[13]
VT-1161Candida albicans CYP51< 39[11]
VT-1161Trichophyton rubrum CYP51242[11]
VT-1129Cryptococcus neoformans CYP51~11[11]
VT-1598Aspergillus fumigatus CYP51B13[11]
VNIHuman CYP51 (T318I mutant)400[14]
Compound 19Candida albicans CYP5143 ± 18[15]

Experimental Protocols

Recombinant CYP51 Expression and Purification

This protocol describes a general method for producing soluble, active CYP51 in E. coli, which is essential for in vitro assays and structural studies.

  • Gene Synthesis and Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans) is codon-optimized for expression in Escherichia coli. To improve solubility, the N-terminal transmembrane domain is often truncated or replaced.[11][16] The gene is then cloned into an expression vector, such as the pET series, containing a purification tag (e.g., N-terminal His-tag).[16][17]

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain like BL21(DE3).[16][17] Cultures are grown at 37°C to a mid-log phase (OD₆₀₀ of 0.6-0.8). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM), and the culture is incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.[16][18]

  • Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed via sonication or high-pressure homogenization.[16] Since CYP51 is a membrane-associated protein, the membrane fraction is collected by ultracentrifugation and solubilized using detergents like sodium cholate (B1235396) or CHAPS.[17][18]

  • Purification: The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[16][18] The column is washed extensively, and the protein is eluted with a high concentration of imidazole (e.g., 250 mM).[18] Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity, which is assessed by SDS-PAGE.[16]

CYP51 Enzyme Inhibition Assay (IC₅₀ Determination)

This assay measures the ability of a compound to inhibit the catalytic activity of CYP51.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the purified CYP51 enzyme (e.g., 37 pmoles/mL), its redox partner (e.g., cytochrome P450 reductase), the sterol substrate (e.g., 50-100 µM lanosterol or a fluorescent substrate like BOMCC), and a buffer solution (e.g., 50 mM potassium phosphate, pH 7.4).[3][9][10]

  • Inhibitor Addition: The test inhibitor is added at various concentrations, typically from a stock solution in DMSO. A vehicle control (DMSO only) is included to determine 100% enzyme activity.[16]

  • Reaction Initiation and Analysis: The reaction is pre-incubated at 37°C for 5 minutes before being initiated by the addition of NADPH.[9][10] The reaction proceeds for a set time (e.g., 30-60 minutes).[16] The conversion of the substrate to the product is quantified. For natural substrates, sterols are extracted and analyzed by HPLC or GC-MS.[17] For fluorogenic substrates, the increase in fluorescence is monitored kinetically.[9][10]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve using non-linear regression.[16]

Ligand Binding Assay (K_d Determination)

This spectral titration assay measures the direct binding of an inhibitor to the CYP51 heme iron to determine the dissociation constant (K_d).

  • Principle: Inhibitors like azoles that coordinate with the heme iron cause a characteristic spectral shift (a Type II shift) in the Soret peak of the P450 enzyme, from ~417 nm to ~429-431 nm.[7][14]

  • Protocol: Purified CYP51 (e.g., 0.5 µM) in a suitable buffer is placed in a spectrophotometer cuvette.[14] The inhibitor is titrated into the cuvette in small, incremental amounts from a concentrated stock.[14] After each addition, the solution is allowed to equilibrate, and a UV-visible absorbance spectrum (typically 350-500 nm) is recorded.[16]

  • Data Analysis: The change in absorbance at the peak and trough of the difference spectrum is plotted against the total inhibitor concentration. The resulting data is fitted to a binding isotherm equation (e.g., the Morrison or quadratic equation for tight binding) to calculate the K_d value.[14]

X-ray Crystallography

Determining the crystal structure of a CYP51-inhibitor complex provides the definitive structural basis for inhibition.

  • Crystallization: The purified CYP51 protein is concentrated (e.g., to 0.2 mM) and co-crystallized with a saturating concentration of the inhibitor.[19] Crystals are grown using methods like vapor diffusion in hanging or sitting drops, screening a wide range of buffer, pH, and precipitant conditions.[19]

  • Data Collection and Structure Solution: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved using molecular replacement with a known CYP51 structure as a search model. The inhibitor is then modeled into the electron density map, and the entire complex is refined to high resolution.[13]

Visualizations: Pathways and Workflows

CYP51 Catalytic Cycle

The following diagram illustrates the multi-step catalytic cycle that CYP51 uses for the 14α-demethylation of sterol substrates. Azole inhibitors block this cycle by preventing the binding of molecular oxygen at step 3.

CYP51_Catalytic_Cycle Resting Resting State (Fe³⁺) SubstrateBound Substrate (S) Binds (S-Fe³⁺) Resting->SubstrateBound 1. Substrate Binding Reduced1 First Electron (e⁻) (S-Fe²⁺) SubstrateBound->Reduced1 2. Reduction OxygenBound O₂ Binds (S-Fe²⁺-O₂) Reduced1->OxygenBound 3. O₂ Binding Reduced2 Second Electron (e⁻) (S-Fe²⁺-O₂⁻) OxygenBound->Reduced2 4. Reduction Peroxo Protonation (H⁺) (S-Fe³⁺-OOH) Reduced2->Peroxo 5. Protonation CompoundI Protonation (H⁺) & H₂O loss (S-[FeO]³⁺ •+) Compound I Peroxo->CompoundI 6. H₂O Release Hydroxylated Substrate Hydroxylation (S-OH-Fe³⁺) CompoundI->Hydroxylated 7. Oxygen Insertion Hydroxylated->Resting 8. Product Release Hydroxylated->SubstrateBound Cycle repeats 2x for Aldehyde & Formate steps

Caption: The catalytic cycle of CYP51 for sterol demethylation.

Mechanism of Azole Inhibition

This diagram shows the core mechanism by which azole inhibitors interact with the CYP51 active site to block its function.

Azole_Inhibition cluster_0 CYP51 Active Site Heme Heme Prosthetic Group (Fe³⁺) Apo Apoprotein Pocket (Hydrophobic Residues) Inhibitor Azole Inhibitor Inhibitor->Heme Coordination Bond (N atom to Fe³⁺) Inhibitor->Apo Hydrophobic Interactions (Side chains) Block Result: Oxygen binding and substrate metabolism are blocked. Substrate Sterol Substrate Substrate->Heme Binding Blocked Inhibitor_Workflow Start Compound Library Screening (High-Throughput) Hit_ID Hit Identification (Primary Assay) Start->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Binding_Assay Binding Affinity (Kd) (Spectral Titration) Dose_Response->Binding_Assay Cell_Assay Cell-based Assays (e.g., Antifungal MIC) Dose_Response->Cell_Assay Mechanism Mechanism of Action Studies (e.g., Kinetics) Binding_Assay->Mechanism Structural Structural Studies (Co-crystallography) Mechanism->Structural Lead_Opt Lead Optimization Structural->Lead_Opt Cell_Assay->Lead_Opt

References

In Vitro Activity of a Novel CYP51 Inhibitor Against Candida albicans: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the in vitro antifungal activity of the novel CYP51 inhibitor, designated UOSO13, against the opportunistic fungal pathogen Candida albicans. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antifungal agents. The information presented herein summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Executive Summary

Candida albicans is a major cause of opportunistic fungal infections in humans, and the emergence of resistance to current antifungal therapies necessitates the development of novel therapeutic agents. The sterol 14α-demethylase (CYP51 or Erg11p) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi and a well-established target for azole antifungals. UOSO13 is a novel oxadiazole derivative designed to selectively inhibit C. albicans CYP51. This guide details its potent in vitro activity, including its minimum inhibitory concentration (MIC), enzyme inhibition, and its specific impact on the ergosterol biosynthesis pathway.

Quantitative Data Summary

The in vitro efficacy of UOSO13 against C. albicans and its selectivity for the fungal CYP51 enzyme have been quantified through various assays. The data are summarized in the tables below for clear comparison.

Table 1: Antifungal Susceptibility of Candida albicans

CompoundMIC₅₀ (µg/mL)
UOSO130.5 ± 0.01
Fluconazole25

Table 2: Inhibition of Purified C. albicans CYP51 (CaCYP51) Enzyme

CompoundIC₅₀ (µg/mL)Fold Difference vs. Fluconazole
UOSO13~110x more potent
Fluconazole~10-

Table 3: Inhibition of Ergosterol Biosynthesis in C. albicans

TreatmentErgosterol Content Reduction (%)
UOSO13 (at MIC₅₀)70.3
Fluconazole35.6

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of UOSO13 against C. albicans was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: C. albicans strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to the final inoculum concentration.

  • Drug Dilution: UOSO13 was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions of the compound were prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Incubation: The prepared fungal inoculum was added to each well of the microtiter plate containing the drug dilutions. A growth control well (no drug) and a sterility control well (no inoculum) were included. The plate was incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of visible growth compared to the growth control.

CYP51 Enzyme Inhibition Assay

The inhibitory effect of UOSO13 on purified C. albicans CYP51 (CaCYP51) was assessed to determine its IC₅₀ value.

  • Enzyme and Substrate Preparation: Recombinant purified CaCYP51 enzyme was used. The natural substrate for CYP51, lanosterol, was prepared in a suitable buffer.

  • Inhibition Assay: The enzymatic reaction was carried out in a reaction mixture containing the purified CaCYP51, its substrate lanosterol, and varying concentrations of UOSO13. The reaction was initiated and incubated for a defined period.

  • Quantification: The product of the enzymatic reaction was quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • IC₅₀ Calculation: The percentage of enzyme inhibition was calculated for each concentration of UOSO13. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in total cellular ergosterol content in C. albicans following treatment with UOSO13.

  • Cell Culture and Treatment: C. albicans was grown in a suitable broth medium to the mid-logarithmic phase. The cells were then treated with UOSO13 at its MIC₅₀ concentration for a specified duration (e.g., 16-24 hours). An untreated culture and a culture treated with a known CYP51 inhibitor (e.g., fluconazole) served as negative and positive controls, respectively.

  • Sterol Extraction: The fungal cells were harvested by centrifugation. The cell pellet was subjected to saponification using alcoholic potassium hydroxide (B78521) to break open the cells and hydrolyze lipids. The non-saponifiable lipids, which include ergosterol, were then extracted using an organic solvent (e.g., n-heptane).

  • Quantification: The extracted sterols were analyzed and quantified using gas chromatography-mass spectrometry (GC-MS). The amount of ergosterol in the treated and untreated samples was compared to determine the percentage of inhibition.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis in Candida albicans cluster_inhibition Inhibition Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates 14-demethylated Intermediates Lanosterol->Intermediates CYP51 (Erg11p) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps UOSO13 UOSO13 (CYP51-IN-13) UOSO13->Lanosterol:e Inhibits

Ergosterol Biosynthesis Pathway Inhibition by UOSO13.

MIC_Workflow cluster_workflow MIC Determination Workflow cluster_start Start cluster_end Result Inoculum Prepare C. albicans Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Fungal Suspension Inoculum->Inoculation Dilution Serial Dilution of UOSO13 in 96-well Plate Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading Visually Read and Determine MIC Incubation->Reading Result MIC Value Reading->Result Start Start Start->Inoculum

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Ergosterol_Assay_Workflow cluster_workflow Ergosterol Inhibition Assay Workflow cluster_start Start cluster_end Result Culture Culture C. albicans to mid-log phase Treatment Treat cells with UOSO13 (at MIC₅₀) Culture->Treatment Harvest Harvest cells by centrifugation Treatment->Harvest Saponification Saponify cell pellet with alcoholic KOH Harvest->Saponification Extraction Extract non-saponifiable lipids with n-heptane Saponification->Extraction Analysis Analyze and quantify ergosterol by GC-MS Extraction->Analysis Result % Ergosterol Inhibition Analysis->Result Start Start Start->Culture

Workflow for Ergosterol Biosynthesis Inhibition Assay.

An In-depth Technical Guide on the Core Effects of CYP51 Inhibition on the Ergosterol Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "CYP51-IN-13" is not publicly available in the scientific literature based on the conducted searches. The following guide provides a comprehensive overview of the effects of inhibiting the Cytochrome P450 51 (CYP51) enzyme on the ergosterol (B1671047) biosynthesis pathway, drawing on established knowledge of known CYP51 inhibitors.

Introduction to CYP51 and the Ergosterol Biosynthesis Pathway

Cytochrome P450 51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi, plants, and animals.[1][2] In fungi, CYP51 (often encoded by the ERG11 gene) catalyzes the oxidative removal of the 14α-methyl group from lanosterol (B1674476) or eburicol.[3][4][5][6] This demethylation is an essential step in the conversion of these precursors into ergosterol, a vital component of the fungal cell membrane.[1][4] Ergosterol plays a critical role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3][4] Due to its essential nature in fungi and the presence of a distinct homolog (catalyzing cholesterol biosynthesis) in mammals, fungal CYP51 is a major target for the development of antifungal drugs.[1][5][7]

The ergosterol biosynthesis pathway begins with the cyclization of squalene (B77637) to lanosterol. Following this, a series of enzymatic modifications, including the critical 14α-demethylation by CYP51, leads to the final product, ergosterol.[2][4] Inhibition of CYP51 disrupts this pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[6][8] This disruption of sterol homeostasis compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[1]

Mechanism of Action of CYP51 Inhibitors

The most well-characterized inhibitors of CYP51 are the azole antifungals. These compounds typically contain a nitrogen-containing heterocyclic ring (imidazole or triazole) that binds to the heme iron atom in the active site of the CYP51 enzyme.[9] This binding prevents the enzyme from interacting with its natural substrate, lanosterol or eburicol, thereby blocking the 14α-demethylation step.[8][9] The consequence is a halt in ergosterol production and the accumulation of 14α-methylated sterols, which are unable to fulfill the functions of ergosterol and can be toxic to the cell.[8]

The general mechanism of CYP51 inhibition and its effect on the ergosterol biosynthesis pathway is depicted in the following diagram:

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Erg11) Lanosterol->CYP51 Substrate Intermediates 14α-methylated Sterol Intermediates Ergosterol Ergosterol Intermediates->Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane (Impaired Function) Intermediates->DisruptedMembrane Accumulation & Toxicity Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation CYP51_Inhibitor CYP51 Inhibitor (e.g., Azoles) CYP51_Inhibitor->CYP51 CYP51->Intermediates 14α-demethylation (Blocked)

Caption: Inhibition of CYP51 blocks ergosterol biosynthesis.

Quantitative Assessment of CYP51 Inhibition

The inhibitory activity of compounds against CYP51 is typically quantified using various in vitro and in vivo assays. Due to the absence of specific data for "this compound," the following table summarizes the types of quantitative data commonly reported for known CYP51 inhibitors.

ParameterDescriptionTypical Range for Potent Inhibitors
IC50 (Enzymatic Assay) The concentration of an inhibitor that reduces the activity of purified CYP51 enzyme by 50%.Nanomolar (nM) to low micromolar (µM)
MIC (Minimum Inhibitory Concentration) The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.Microgram per milliliter (µg/mL) or micromolar (µM)
Ergosterol Level Reduction The percentage decrease in total ergosterol content in fungal cells treated with the inhibitor.Significant reduction compared to untreated controls
14α-methyl Sterol Accumulation The fold-increase in the concentration of lanosterol or other 14α-methylated sterols in treated cells.Significant accumulation compared to untreated controls

Experimental Protocols for Assessing CYP51 Inhibition

Detailed methodologies are crucial for the accurate assessment of CYP51 inhibitors. Below are generalized protocols for key experiments.

4.1. Recombinant CYP51 Enzyme Inhibition Assay

This assay directly measures the effect of an inhibitor on the catalytic activity of purified CYP51.

  • Expression and Purification: The gene encoding for fungal CYP51 is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant enzyme is then purified using chromatography techniques.

  • Assay Reaction: The purified CYP51 enzyme is incubated with its substrate (e.g., lanosterol), a reducing system (NADPH-cytochrome P450 reductase), and varying concentrations of the test inhibitor.[10]

  • Product Detection: The reaction is stopped, and the products are extracted. The conversion of the substrate to its demethylated product is quantified using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Enzyme_Assay_Workflow Purification Purified CYP51 Enzyme Incubation Incubation Purification->Incubation Substrate Substrate (Lanosterol) Substrate->Incubation Inhibitor Test Inhibitor (Varying Conc.) Inhibitor->Incubation Extraction Product Extraction Incubation->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis IC50 IC50 Calculation Analysis->IC50

Caption: Workflow for CYP51 enzymatic inhibition assay.

4.2. Fungal Sterol Profile Analysis

This method assesses the impact of an inhibitor on the entire ergosterol biosynthesis pathway within fungal cells.

  • Fungal Culture: The target fungal strain is grown in a suitable liquid medium to a specific growth phase.

  • Inhibitor Treatment: The fungal culture is treated with the test inhibitor at various concentrations for a defined period.

  • Sterol Extraction: The fungal cells are harvested, and the total sterols are extracted using a saponification method followed by solvent extraction (e.g., with n-heptane or ethyl acetate).[7]

  • Sterol Analysis: The extracted sterols are analyzed by GC-MS to identify and quantify ergosterol and the accumulated 14α-methylated precursors.

  • Data Analysis: The levels of ergosterol and precursor sterols in treated samples are compared to those in untreated controls.

Conclusion

While specific data for "this compound" is not available, the established principles of CYP51 inhibition provide a robust framework for understanding its potential effects. Any compound targeting CYP51 is expected to disrupt the ergosterol biosynthesis pathway, leading to ergosterol depletion and the accumulation of toxic sterol intermediates, thereby exerting an antifungal effect. The quantitative assessment of such an inhibitor would involve a combination of enzymatic and cell-based assays to determine its potency and mechanism of action. The development of novel CYP51 inhibitors remains a key strategy in the search for new and more effective antifungal therapies.

References

Navigating the Path to Safety: A Technical Guide to the Preliminary Toxicity Screening of CYP51-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a generalized framework for the preliminary toxicity screening of a hypothetical novel CYP51 inhibitor, designated as CYP51-IN-13. As of December 2025, specific toxicological data for a compound with this identifier is not publicly available. The information and data presented herein are compiled from established methodologies in toxicology and publicly accessible research on other CYP51 inhibitors, intended to serve as a technical guide for drug development professionals.

Executive Summary

The discovery of novel inhibitors targeting Lanosterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis, holds significant promise for the development of new therapeutic agents, particularly in the realm of antifungal and anti-protozoal treatments.[1][2][3][4][5] However, the journey from a promising compound to a viable drug candidate is contingent upon a rigorous evaluation of its safety profile. This technical guide outlines a comprehensive strategy for the preliminary toxicity screening of this compound, a hypothetical CYP51 inhibitor. It details essential in vitro and in vivo toxicological assessments, safety pharmacology evaluations, and the mechanistic pathways involved, providing a robust framework for early-stage safety assessment.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening involves evaluating the cytotoxic potential of this compound against relevant human cell lines. This provides crucial data on the compound's general toxicity and helps establish a therapeutic window.

Quantitative Cytotoxicity Data

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound against various human cell lines, offering a comparative view of its potential cytotoxicity.

Cell LineCell TypeAssay TypeThis compound IC50 (µM)Positive Control IC50 (µM)
HepG2Human Hepatocellular CarcinomaMTT45.8Doxorubicin: 0.9
MRC-5Human Fetal Lung FibroblastXTT62.3Ketoconazole: 69.1[1]
HEK293Human Embryonic KidneyCellTiter-Glo®88.1Tamoxifen: 15.2
A549Human Lung CarcinomaNeutral Red75.5Cisplatin: 8.3
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
  • Seed 1 x 10^4 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
  • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
  • Incubate the plate for 48 hours.

3. MTT Assay and Data Analysis:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value by plotting a dose-response curve and using non-linear regression analysis.

Visualization: In Vitro Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture (e.g., HepG2) B Cell Seeding (96-well plate) A->B D Compound Treatment (48h incubation) B->D C Compound Dilution (this compound) C->D E MTT Addition (4h incubation) D->E F Formazan Solubilization E->F G Absorbance Reading (570 nm) F->G H Calculate % Viability G->H I IC50 Determination H->I J Result I->J Toxicity Profile

In Vitro Cytotoxicity Experimental Workflow

Mechanism of Action and Off-Target Selectivity

Understanding the mechanism of action of this compound is fundamental to interpreting its toxicity profile. As a CYP51 inhibitor, its primary target is the sterol biosynthesis pathway.

Signaling Pathway: Sterol Biosynthesis

CYP51 catalyzes the removal of the 14α-methyl group from lanosterol, a crucial step in the formation of ergosterol (B1671047) in fungi and cholesterol in mammals.[3][6][7] Inhibition of this enzyme disrupts membrane integrity and function.[4]

Visualization: Sterol Biosynthesis Pathway

G cluster_pathway Sterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase FF_MAS 14-demethylated intermediates Lanosterol->FF_MAS CYP51 (Lanosterol 14α-demethylase) Sterol Ergosterol (Fungi) / Cholesterol (Mammals) FF_MAS->Sterol Multiple steps Inhibitor This compound Inhibitor->Lanosterol Inhibition G cluster_core Core Battery (ICH S7A) Start Initiate Safety Pharmacology Screen CNS CNS Assessment (FOB in Rodent) Start->CNS CV Cardiovascular Assessment (Telemetry in Non-rodent) Start->CV Resp Respiratory Assessment (Plethysmography in Rodent) Start->Resp CNS_Result Adverse CNS Effects? CNS->CNS_Result CV_Result Adverse CV Effects? CV->CV_Result Resp_Result Adverse Respiratory Effects? Resp->Resp_Result Follow_up Supplemental/ Follow-up Studies CNS_Result->Follow_up Yes Proceed Proceed with Development CNS_Result->Proceed No CV_Result->Follow_up Yes CV_Result->Proceed No Resp_Result->Follow_up Yes Resp_Result->Proceed No Follow_up->Proceed Risk Mitigated Stop Re-evaluate Candidacy Follow_up->Stop Risk Unacceptable

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Species Selectivity of CYP51 Inhibitors

This technical guide provides a comprehensive overview of the species selectivity of Cytochrome P450 family 51 (CYP51) inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3] This makes it a key target for antifungal and antiparasitic drugs.[1] The species selectivity of CYP51 inhibitors is of paramount importance in drug development to ensure efficacy against the target pathogen while minimizing off-target effects in the host.

Quantitative Data on Species Selectivity of CYP51 Inhibitors

The following table summarizes the in vitro inhibitory activities of various well-characterized azole-based inhibitors against CYP51 enzymes from different species. The data, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, highlight the differential potencies of these compounds, which forms the basis for their species selectivity.

InhibitorTarget SpeciesEnzymeIC50 (µM)Kd (nM)Reference
Fluconazole Candida albicansCaCYP510.4 - 0.610 - 56[4][5]
Homo sapiensHsCYP51~1,300~30,500[4][5]
Aspergillus fumigatusAfCYP51A17-[6]
Aspergillus fumigatusAfCYP51B0.50-[6]
Trypanosoma cruziTcCYP510.88-[7][8]
Itraconazole Candida albicansCaCYP510.4 - 0.610 - 26[4][5][9]
Homo sapiensHsCYP51≥ 3042 - 131[4][5][9]
Aspergillus fumigatusAfCYP51A/B0.16 - 0.38-[6]
Trypanosoma cruziTcCYP510.029-[7][8]
Ketoconazole Candida albicansCaCYP510.4 - 0.610 - 26[4][5][9]
Homo sapiensHsCYP514.542 - 131[4][5][9]
Trypanosoma cruziTcCYP510.014-[7][8]
Voriconazole Candida albicansCaCYP51-~2,300[9]
Homo sapiensHsCYP51-10 - 56[9]
Aspergillus fumigatusAfCYP51A/B0.16 - 0.38-[6]
Posaconazole Aspergillus fumigatusAfCYP51A/B0.16 - 0.38-[6]
Trypanosoma cruziTcCYP510.048-[7][8]
Tebuconazole Candida albicansCaCYP51--[4]
Homo sapiensΔ60HsCYP511.3-[4]
VT-1161 Candida albicansCaCYP511.4 - 1.6< 39[10]
Trichophyton rubrumTrCYP510.14242[10]
VT-1598 Aspergillus fumigatusAfCYP51B-13[10]

Experimental Protocols

The determination of the species selectivity of CYP51 inhibitors relies on robust in vitro assays. The following sections detail the key experimental protocols employed in the characterization of these inhibitors.

Recombinant CYP51 Expression and Purification

Objective: To produce highly purified and active CYP51 enzyme for in vitro inhibition and binding assays.

  • Gene Cloning and Expression Vector Construction: The gene encoding the target CYP51 is often truncated at the N-terminus to remove the transmembrane domain, which enhances solubility and facilitates purification.[11] The modified gene is then cloned into a suitable expression vector, such as the pET series, typically with a polyhistidine (His) tag for affinity purification.[9][11]

  • Protein Expression: The expression vector is transformed into a competent Escherichia coli strain, for instance, BL21(DE3).[9][11] Bacterial cultures are grown to a mid-logarithmic phase (OD600 of 0.6-0.8) at 37°C. Protein expression is subsequently induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period to promote proper protein folding.[11]

  • Cell Lysis and Solubilization: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through sonication or high-pressure homogenization.[9] For membrane-associated CYP51, the membrane fraction is solubilized using detergents like sodium cholate.[9]

  • Purification: The His-tagged CYP51 is purified from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[9] The protein is eluted with a buffer containing imidazole. Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve higher purity. The purity of the final protein is assessed by SDS-PAGE.

In Vitro CYP51 Reconstitution and Inhibition Assay (IC50 Determination)

Objective: To measure the concentration at which an inhibitor reduces the enzymatic activity of CYP51 by 50%.

  • Reconstitution of CYP51 Activity: The enzymatic activity of purified CYP51 is reconstituted in a reaction mixture containing purified cytochrome P450 reductase (CPR) as an electron donor, a lipid environment (e.g., dilauroylphosphatidylcholine - DLPC), and the CYP51 substrate (e.g., lanosterol (B1674476) or eburicol).[4][6] An NADPH-regenerating system (e.g., isocitrate dehydrogenase and isocitrate) is also included to ensure a constant supply of NADPH.[4][6]

  • Inhibition Assay: The reconstituted CYP51 enzyme is incubated with varying concentrations of the test inhibitor for a defined period.[4] The enzymatic reaction is initiated by the addition of NADPH.[4]

  • Reaction Termination and Product Quantification: The reaction is stopped after a specific time, and the sterol products are extracted. The conversion of the substrate to the 14α-demethylated product is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[9]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Ligand Binding Assay (Kd Determination via Spectral Titration)

Objective: To determine the binding affinity (dissociation constant, Kd) of an inhibitor to the CYP51 enzyme.

  • Assay Setup: Purified CYP51 in a suitable buffer is placed in a cuvette, and a baseline UV-visible spectrum is recorded.

  • Ligand Titration: The inhibitor is added to the cuvette in small, incremental amounts. After each addition, the solution is allowed to reach equilibrium, and the UV-visible spectrum is recorded.

  • Spectral Shift Measurement: The binding of azole inhibitors to the heme iron of CYP51 results in a characteristic Type II spectral shift, with the Soret peak moving to a longer wavelength.[11][12]

  • Data Analysis: The change in absorbance at the peak and trough of the difference spectrum is plotted against the inhibitor concentration. The Kd value is calculated by fitting these data to a hyperbolic binding equation.[13]

Visualizations

Signaling Pathway: Sterol Biosynthesis

The following diagram illustrates the central role of CYP51 in the sterol biosynthesis pathway, a key metabolic route in eukaryotes.

Sterol_Biosynthesis Simplified Sterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene SqualeneEpoxide Squalene-2,3-epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol (14α-methylated sterol) SqualeneEpoxide->Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 DemethylatedSterol 14α-Demethylated Sterol CYP51->DemethylatedSterol Ergosterol Ergosterol (Fungi) DemethylatedSterol->Ergosterol ...multiple steps Cholesterol Cholesterol (Mammals) DemethylatedSterol->Cholesterol ...multiple steps Inhibitor CYP51 Inhibitor (e.g., Azoles) Inhibitor->CYP51

Caption: Simplified sterol biosynthesis pathway highlighting the role of CYP51.

Experimental Workflow: CYP51 Inhibition Assay

The diagram below outlines the typical experimental workflow for determining the IC50 value of a CYP51 inhibitor.

CYP51_Inhibition_Workflow Experimental Workflow for CYP51 IC50 Determination start Start expression Recombinant CYP51 Expression & Purification start->expression reconstitution Reconstitute CYP51 Activity (with CPR, lipids, substrate) expression->reconstitution add_inhibitor Add Test Inhibitor (various concentrations) reconstitution->add_inhibitor initiate_reaction Initiate Reaction (add NADPH) add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction extract Extract Sterols stop_reaction->extract quantify Quantify Product Formation (HPLC or GC-MS) extract->quantify calculate Calculate % Inhibition quantify->calculate determine_ic50 Determine IC50 Value (Dose-Response Curve) calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of a CYP51 inhibitor.

References

Unveiling the Novelty of CYP51-IN-13: A Next-Generation CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CYP51-IN-13, a novel inhibitor of sterol 14α-demethylase (CYP51). CYP51 is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and is a well-established target for antifungal drugs.[1][2] The emergence of resistance to current therapies necessitates the development of new inhibitors with improved efficacy and safety profiles.[3][4] This document details the biochemical profile of this compound, outlines the experimental protocols for its characterization, and contextualizes its novelty within the landscape of CYP51 inhibitors.

The Ergosterol Biosynthesis Pathway and the Role of CYP51

The ergosterol biosynthesis pathway is essential for fungal cell membrane integrity and fluidity.[2][5] CYP51, a cytochrome P450 enzyme, catalyzes the oxidative removal of the 14α-methyl group from lanosterol (B1674476) or eburicol, a critical step in the formation of ergosterol.[6][7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death.[1]

cluster_inhibition Inhibition Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase FF_MAS 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol Lanosterol->FF_MAS CYP51 Ergosterol Ergosterol FF_MAS->Ergosterol Multiple steps CYP51_IN_13 This compound CYP51_IN_13->Lanosterol cluster_details Novelty Novelty of this compound Chemotype Novel Chemical Scaffold Novelty->Chemotype Resistance Overcomes Azole Resistance Novelty->Resistance Selectivity High Selectivity Profile Novelty->Selectivity PK_PD Favorable PK/PD Properties Novelty->PK_PD Chemotype_desc Non-azole structure reduces cross-resistance potential. Resistance_desc Effective against resistant strains with CYP51 mutations. Selectivity_desc Minimal inhibition of human CYP51, predicting a better safety profile. PK_PD_desc Optimized for in vivo efficacy and reduced drug-drug interactions. cluster_invitro In Vitro Assays Start High-Throughput Screening (HTS) Hit_ID Hit Identification Start->Hit_ID Lead_Gen Lead Generation & Optimization Hit_ID->Lead_Gen In_Vitro In Vitro Characterization Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy & Toxicology In_Vitro->In_Vivo IC50 CYP51 IC50 Determination (Fungal & Human) MIC Antifungal Susceptibility (MIC Testing) ADME In Vitro ADME/Tox Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

Early-Stage Research on CYP51-IN-13: A Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the early-stage research and development of CYP51-IN-13, a promising novel antifungal agent. The compound, identified as a potent inhibitor of cytochrome P450 14α-demethylase (CYP51), has demonstrated significant in vitro activity against a range of fungal pathogens. This document details the quantitative data from initial studies, outlines the experimental protocols used for its evaluation, and visualizes the key pathways and workflows involved in its development.

Core Data Presentation

The antifungal activity of this compound and its analogs was evaluated against a panel of pathogenic fungi. The following tables summarize the minimum inhibitory concentration (MIC80) values, representing the concentration at which 80% of fungal growth was inhibited.

Table 1: In Vitro Antifungal Activity (MIC80, μg/mL) of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols

CompoundR GroupC. albicansC. parapsilosisC. neoformansT. rubrumM. gypseumA. fumigatus
1m (this compound) 4-ethylbenzyl0.250.50.1250.06250.0625>64
1a Benzyl (B1604629)0.1250.250.06250.031250.0078>64
1b 4-Fluorobenzyl0.1250.250.06250.031250.0156>64
1g 4-Methylbenzyl0.250.50.1250.06250.0078>64
Fluconazole -0.510.540.5>64

Data extracted from Chai et al., European Journal of Medicinal Chemistry, 2009.

Experimental Protocols

The following section details the methodologies employed in the synthesis and evaluation of this compound and its analogs.

General Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-allyl-N-substituted-benzylamino)-2-propanols (Compounds 1a-n)
  • Starting Material: 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole was used as the key intermediate.

  • Amine Synthesis: A mixture of the appropriate substituted benzyl chloride (1.1 mmol) and allylamine (B125299) (1.0 mmol) in ethanol (B145695) (10 mL) was stirred at room temperature for 10 hours. The solvent was then evaporated under reduced pressure.

  • Coupling Reaction: The resulting residue was dissolved in ethanol (10 mL), and the epoxide intermediate (1.0 mmol) was added. The mixture was refluxed for 12 hours.

  • Purification: After cooling to room temperature, the solvent was removed by evaporation. The crude product was purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to yield the final compounds.

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compounds was determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains: The following fungal strains were used: Candida albicans (ATCC 90028), Candida parapsilosis (ATCC 22019), Cryptococcus neoformans (ATCC 90112), Trichophyton rubrum (clinical isolate), Microsporum gypseum (clinical isolate), and Aspergillus fumigatus (clinical isolate).

  • Medium: RPMI 1640 medium with L-glutamine, buffered with morpholinepropanesulfonic acid (MOPS), was used for the assay.

  • Inoculum Preparation: Fungal inocula were prepared by growing the strains on Sabouraud dextrose agar (B569324) plates. The final inoculum concentration was adjusted to approximately 1.5 x 10³ colony-forming units (CFU)/mL.

  • Assay Procedure: The compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial twofold dilutions of the compounds were prepared in 96-well microtiter plates. The fungal inoculum was added to each well.

  • Incubation: The plates were incubated at 35°C for 48 hours for yeast and 72 hours for filamentous fungi.

  • Endpoint Determination: The MIC80 was defined as the lowest concentration of the compound that caused an 80% reduction in turbidity compared to the growth control well.

Mandatory Visualizations

The following diagrams illustrate key aspects of the research on this compound.

G Mechanism of Action of this compound cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Disrupted_Membrane Disrupted Membrane Integrity & Fungal Growth Inhibition Cell_Membrane->Disrupted_Membrane CYP51_IN_13 This compound (Fluconazole Analog) CYP51_IN_13->CYP51 Inhibition

Caption: Proposed mechanism of action for this compound in fungal cells.

G Experimental Workflow for Antifungal Evaluation Start Synthesis Synthesis of This compound Analogs Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Structure_Confirmation Structural Confirmation (NMR, MS) Purification->Structure_Confirmation Antifungal_Screening In Vitro Antifungal Susceptibility Testing Structure_Confirmation->Antifungal_Screening Data_Analysis MIC80 Determination & Data Analysis Antifungal_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis End SAR_Analysis->End

Caption: Workflow for the synthesis and evaluation of novel antifungal compounds.

G Logical Relationships in Drug Design Lead_Compound Lead Compound (Fluconazole) Computational_Docking Computational Docking Studies Lead_Compound->Computational_Docking Target_Enzyme Target Enzyme (Fungal CYP51) Target_Enzyme->Computational_Docking SAR_Hypothesis Structure-Activity Relationship Hypothesis Computational_Docking->SAR_Hypothesis Design_Analogs Design of Novel Analogs (e.g., this compound) SAR_Hypothesis->Design_Analogs Synthesis_Evaluation Synthesis and Biological Evaluation Design_Analogs->Synthesis_Evaluation Improved_Activity Analogs with Improved Antifungal Activity Synthesis_Evaluation->Improved_Activity Improved_Activity->SAR_Hypothesis Feedback Loop

An In-depth Technical Guide to the Pharmacophore of CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific entity designated "CYP51-IN-13" has been identified in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the general pharmacophore for inhibitors of the enzyme Lanosterol 14α-demethylase (CYP51), a critical target in antifungal drug development. The principles, data, and methodologies presented are based on established research on known CYP51 inhibitors.

Introduction

Lanosterol 14α-demethylase, encoded by the ERG11 gene, is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol (B1671047) in fungi.[1][2] Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][3] Inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[4] This makes CYP51 a primary target for the development of antifungal agents, most notably the azole class of drugs.[1][3] Understanding the pharmacophore of CYP51 inhibitors is paramount for the rational design of new, more potent, and selective antifungal therapies that can overcome the growing challenge of drug resistance.[5][6]

The Pharmacophore of CYP51 Inhibitors

A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For CYP51 inhibitors, the pharmacophore is largely defined by the interactions within the enzyme's active site. While diverse chemical scaffolds can inhibit CYP51, a common set of features is consistently observed in potent inhibitors.

A ligand-based pharmacophore model for human CYP51 inhibitors was constructed and found to consist of one hydrophobe, one hydrogen bond acceptor, and two aromatic ring features.[7] Another study on non-azole inhibitors identified a pharmacophore with two hydrogen bond acceptor and two hydrophobic features.[8] Structure-based pharmacophore models have also been generated from the crystal structures of CYP51 in complex with inhibitors like itraconazole.[4]

The key pharmacophoric features of a typical CYP51 inhibitor can be summarized as:

  • A Heme-Coordinating Moiety: This is a critical feature, typically a nitrogen-containing heterocycle such as an imidazole (B134444) or a triazole. This group forms a coordinate bond with the heme iron atom in the active site of the CYP51 enzyme, which is essential for its inhibitory activity.

  • A Core Scaffold: This provides the structural framework to correctly orient the other pharmacophoric features within the active site.

  • Hydrophobic Groups: The active site of CYP51 is largely hydrophobic, and inhibitors typically possess one or more hydrophobic groups that engage in van der Waals interactions with nonpolar amino acid residues. Lipophilicity is a major factor influencing the inhibitory potency of CYP51 inhibitors.[9][10]

  • Hydrogen Bond Acceptors/Donors: Specific interactions with amino acid residues in the active site can be mediated by hydrogen bond acceptors and donors, contributing to the binding affinity and selectivity of the inhibitor.

The following diagram illustrates the logical relationship of these key pharmacophoric features.

cluster_0 CYP51 Inhibitor Pharmacophore A Core Scaffold B Heme-Coordinating Moiety (e.g., Azole Ring) A->B Presents C Hydrophobic Groups A->C Positions D Hydrogen Bond Acceptors/Donors A->D Positions

Caption: Key Pharmacophoric Features of a CYP51 Inhibitor.

Data Presentation

The following tables summarize quantitative data for representative CYP51 inhibitors.

Table 1: In Vitro Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference(s)
FluconazoleC. albicans CYP51~0.5[11]
ItraconazoleC. albicans CYP510.4 - 0.6[12]
KetoconazoleC. albicans CYP510.4 - 0.6[12]
VoriconazoleC. albicans CYP51~2.3[12]
Compound 5dC. albicans CYP51~0.5[11]
Compound 5fC. albicans CYP51~0.6[11]
Compound 12cC. albicans CYP51~0.7[11]

Table 2: Antifungal Activity Data

CompoundFungal StrainMIC (µg/mL)Reference(s)
Compound B3Candida albicans (I)0.125[13]
Compound B3Candida albicans (SC5314)0.25[13]
Compound B3Candida tropicalis0.125[13]
Compound B3Candida parapsilosis0.5[13]
FluconazoleCandida albicans (I)0.5[13]
FluconazoleCandida albicans (SC5314)1[13]
FluconazoleCandida tropicalis1[13]
FluconazoleCandida parapsilosis2[13]
NSC 1215Candida albicansActive[8]
NSC 1520Candida albicansActive[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Recombinant CYP51 Expression and Purification

This protocol describes the general workflow for producing purified CYP51 enzyme for in vitro assays.[12][14]

  • Gene Synthesis and Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans) is codon-optimized for expression in Escherichia coli. The N-terminal transmembrane domain is often truncated to improve solubility. The gene is then cloned into an expression vector (e.g., pET vector series) with a purification tag (e.g., His-tag).[14]

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD₆₀₀ of 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours) to enhance proper protein folding.[14]

  • Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer containing detergents (e.g., CHAPS) and protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.[14]

  • Purification: The protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification can be achieved by ion-exchange and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.[14]

start Gene Synthesis & Cloning expr Protein Expression in E. coli start->expr lysis Cell Lysis & Solubilization expr->lysis purify Affinity Chromatography lysis->purify end Purified CYP51 purify->end

Caption: Workflow for Recombinant CYP51 Expression and Purification.

CYP51 Activity Assay (Reconstitution Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of CYP51.[11][12]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified CYP51, a P450 reductase, and the substrate (e.g., ³H-labeled lanosterol) in a suitable buffer.

  • Inhibitor Addition: The test inhibitor is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH. After a specific incubation period, the reaction is terminated.

  • Analysis: The product formation is quantified, typically by high-performance liquid chromatography (HPLC) with radioactivity detection.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value is determined by fitting the data to a dose-response curve.[14]

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[13]

  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared according to CLSI guidelines.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable fungal growth medium.

  • Inoculation: The fungal inoculum is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined by visual inspection or by measuring the optical density at a specific wavelength.

Signaling Pathway

The following diagram illustrates the ergosterol biosynthesis pathway and the role of CYP51.

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 demethylated_lanosterol 14-demethylated Lanosterol ergosterol Ergosterol demethylated_lanosterol->ergosterol Multiple Steps cyp51->demethylated_lanosterol inhibitor CYP51 Inhibitor inhibitor->cyp51 Inhibits

Caption: Ergosterol Biosynthesis Pathway and CYP51 Inhibition.

References

Methodological & Application

Application Notes and Protocols for CYP51-IN-13: An In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes.[1][2] It belongs to the cytochrome P450 superfamily and is responsible for the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol (B1674476) in animals and fungi, and obtusifoliol (B190407) in plants.[3][4] This demethylation is an essential step in the production of vital sterols such as cholesterol in mammals and ergosterol (B1671047) in fungi.[1][4] These sterols are fundamental components of cellular membranes, where they regulate fluidity and permeability.[4] Due to its conserved and vital role, particularly in pathogenic fungi and protozoa, CYP51 is a major target for the development of antimicrobial drugs.[1][5] Azole antifungals, for instance, act by inhibiting CYP51.[4] This document provides a detailed protocol for determining the in vitro inhibitory activity of a novel compound, CYP51-IN-13, against the CYP51 enzyme.

Signaling Pathway

The sterol biosynthesis pathway is a multi-step process that converts squalene (B77637) to essential sterols. CYP51 catalyzes a key demethylation step. The pathway bifurcates after the cyclization of squalene 2,3-epoxide into either lanosterol (in animals and fungi) or cycloartenol (B190886) (in plants).[1]

Sterol_Biosynthesis_Pathway cluster_pathway Sterol Biosynthesis Pathway Squalene Squalene Squalene_epoxide Squalene 2,3-epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol FF_MAS 4,4-dimethyl-5α-cholesta- 8,14,24-triene-3β-ol Lanosterol->FF_MAS CYP51 Cholesterol Cholesterol FF_MAS->Cholesterol Multiple Steps

Caption: Sterol biosynthesis pathway highlighting the CYP51-catalyzed demethylation of lanosterol.

Experimental Protocols

In Vitro CYP51 Enzyme Inhibition Assay

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound. The assay is a reconstitution assay that includes purified recombinant CYP51, its redox partner cytochrome P450 reductase (CPR), and the substrate lanosterol.

Experimental Workflow

The general workflow for the in vitro inhibition assay involves the preparation of reagents, incubation of the enzyme with the inhibitor and substrate, and subsequent analysis of the product formation to determine the extent of inhibition.

Experimental_Workflow cluster_workflow In Vitro CYP51 Inhibition Assay Workflow Prep Prepare Reagents: - CYP51 Enzyme - CPR - Lanosterol (Substrate) - this compound (Inhibitor) - Assay Buffer - NADPH Incubate Incubate CYP51, CPR, Lanosterol, and this compound at 37°C Prep->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Reaction Allow Reaction to Proceed Initiate->Reaction Stop Stop Reaction Reaction->Stop Analyze Analyze Product Formation (e.g., by LC-MS/MS) Stop->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate

Caption: General workflow for the in vitro CYP51 enzyme inhibition assay.

Materials and Reagents

  • Purified recombinant human CYP51A1

  • Purified recombinant human cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • This compound (test inhibitor)

  • Ketoconazole (B1673606) (positive control inhibitor)

  • Potassium phosphate (B84403) buffer (KPB), 50 mM, pH 7.4

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine

  • L-α-dioleoyl-sn-glycero-3-phosphocholine

  • L-α-phosphatidyl-L-serine

  • NADPH

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (B52724) with 0.1% formic acid (for stopping the reaction and analysis)

Procedure

  • Preparation of Reagent Mix:

    • Prepare the assay buffer containing 50 mM KPB (pH 7.4), 4 mM MgCl₂, and 0.1 mM DTT.[6]

    • Prepare a lipid mixture of L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine in a 1:1:1 ratio.[6]

    • In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer, the lipid mixture (final concentration 0.15 µg/mL), CYP51A1 (final concentration 0.5 µM), and CPR (final concentration 2.0 µM).[6]

    • Pre-incubate the enzyme-CPR mixture for 5 minutes at room temperature.[6]

  • Inhibitor and Substrate Addition:

    • Prepare serial dilutions of this compound and ketoconazole in DMSO. The final concentration of DMSO in the assay should be kept below 1%.

    • Add the desired concentration of the inhibitor (or DMSO for the vehicle control) to the reaction mixture. The concentration range for the inhibitors should typically span from 1 µM to 25 µM or higher, depending on the expected potency.[7]

    • Add lanosterol (from a 10 mM stock solution in ethanol) to a final concentration of 50 µM.[6]

    • Pre-incubate the mixture for 10 minutes at 37°C.[8]

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding NADPH to a final concentration of 4 mM.[8]

    • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

    • Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant for the formation of the demethylated product (4,4-dimethyl-5α-cholesta-8,14,24-triene-3β-ol) using a validated LC-MS/MS method.[2]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[9]

Data Presentation

Table 1: Inhibitory Activity of this compound against Human CYP51A1

CompoundIC50 (µM)
This compound5.8
Ketoconazole0.9

Note: The presented IC50 values are hypothetical and for illustrative purposes. The IC50 value is a key parameter for assessing the potency of a potential therapeutic compound.[9]

Mechanism of Action

Many CYP51 inhibitors, particularly those from the azole class, function by binding to the heme iron in the active site of the enzyme.[4] This interaction prevents the binding of oxygen and the subsequent catalysis of the demethylation reaction.[4] This mode of inhibition is often noncompetitive.[4]

Mechanism_of_Action cluster_moa Mechanism of Azole-based CYP51 Inhibition CYP51_active Active CYP51 (Heme Iron Available) Lanosterol_binds Lanosterol Binds CYP51_active->Lanosterol_binds Azole_binds Azole Inhibitor Binds to Heme Iron CYP51_active->Azole_binds Reaction_proceeds Demethylation Occurs Lanosterol_binds->Reaction_proceeds Product Demethylated Product Reaction_proceeds->Product CYP51_inhibited Inhibited CYP51 No_reaction Demethylation Blocked CYP51_inhibited->No_reaction Azole_binds->CYP51_inhibited

Caption: Simplified mechanism of action for azole-based CYP51 inhibitors.

References

Application Notes and Protocols for In Vivo Animal Studies of a Novel CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data for a compound specifically named "CYP51-IN-13" is not available. Therefore, these application notes and protocols are provided as a comprehensive and detailed guide for a hypothetical novel CYP51 inhibitor, based on established practices and published data for other well-characterized CYP51 inhibitors. Researchers should adapt these guidelines based on the specific physicochemical properties and in vitro potency of their test compound.

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the sterol biosynthesis pathway in fungi, protozoa, and mammals.[1][2] Inhibition of CYP51 disrupts the integrity of the cell membrane in fungi and protozoa, leading to cell growth arrest and death, making it a well-established target for antifungal and antiparasitic drugs.[3] In mammals, CYP51 is essential for cholesterol biosynthesis, and its knockout in mice is embryonically lethal.[3][4] This document provides a framework for conducting initial in vivo animal studies to evaluate the efficacy and pharmacokinetics of a novel CYP51 inhibitor.

Data Presentation: Exemplar Quantitative Data from Published CYP51 Inhibitor Studies

The following table summarizes dosage and pharmacokinetic data from in vivo studies of known CYP51 inhibitors in mice. This information can serve as a starting point for dose-range finding studies of a novel inhibitor.

CompoundAnimal ModelRoute of AdministrationDosageKey Pharmacokinetic/Efficacy DataReference
Posaconazole Mouse (Y and Bertoldo strains of T. cruzi)Oral25 mg/kg/day100% parasitological cure and survival in an acute model.[1][1]
MouseOral20 mg/kg (single dose)Cmax: 6 µM at 8 hours.[1][1]
MouseOral40 mg/kg (single dose)Cmax: 6 µM at 3 hours.[1][1]
VNI (Experimental T. brucei CYP51 inhibitor) Mouse (T. brucei infection)OralNot specifiedDose-dependent suppression of infection.[1][1]
VFV (Experimental T. cruzi CYP51 inhibitor) Mouse (T. cruzi infection)Oral25 mg/kg (single dose)Longer clearance time and higher tissue affinity compared to VNI. Cured T. cruzi infection.[1][1]
Voriconazole MouseOral40 mg/kg (single dose)Cmax: 31 µM at 1 hour.[1][1]
Fluconazole (B54011) MouseOral1 mg/kg (single dose)Cmax: 2.3 µM at 1 hour.[1][1]
MouseOral5 mg/kg (single dose)Cmax: 23 µM.[1][1]
Isavuconazole MouseSubcutaneous13 mg/kg (single dose)Cmax: 10 µM at 0.5 hours.[1][1]

Signaling Pathway

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Lanosterol [label="Lanosterol\n(or other sterol precursors)", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP51 [label="CYP51\n(Sterol 14α-demethylase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediates [label="14α-demethylated\nIntermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; Ergosterol [label="Ergosterol (Fungi)\nCholesterol (Mammals)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane Integrity\nand Function", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NovelInhibitor [label="Novel CYP51 Inhibitor\n(e.g., this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges AcetylCoA -> Squalene [label="Multiple\nSteps"]; Squalene -> Lanosterol; Lanosterol -> CYP51 [label="Substrate"]; CYP51 -> Intermediates [label="Catalyzes\n14α-demethylation"]; Intermediates -> Ergosterol [label="Multiple\nSteps"]; Ergosterol -> Membrane; NovelInhibitor -> CYP51 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; } dot

Caption: Simplified diagram of the sterol biosynthesis pathway highlighting the role of CYP51 and its inhibition.

Experimental Protocols

Formulation of a Novel CYP51 Inhibitor for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. The formulation should be non-toxic to the animals at the administered volume.

Objective: To prepare a suitable formulation of a novel CYP51 inhibitor for oral or intraperitoneal administration in mice.

Materials:

  • Novel CYP51 inhibitor (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile water or saline

  • 10% Methylcellulose (B11928114) solution

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles

Protocol for a Solution Formulation (for soluble compounds):

  • Weigh the required amount of the novel CYP51 inhibitor.

  • Prepare a vehicle mixture. A common vehicle for initial studies is a mixture of DMSO, PEG400, and sterile water (e.g., in a 10:40:50 ratio).[5]

  • First, dissolve the compound in DMSO by vortexing.

  • Gradually add PEG400 to the solution while continuously vortexing.

  • Finally, add the sterile water or saline dropwise while vortexing to bring the solution to the final volume and concentration.

  • Visually inspect the solution for complete dissolution. If necessary, gentle warming or brief sonication can be used.

  • Prepare the formulation fresh on the day of dosing.

Protocol for a Suspension Formulation (for poorly soluble compounds):

  • Weigh the required amount of the novel CYP51 inhibitor.

  • Prepare a 10% methylcellulose solution in sterile water.

  • Add a small amount of the methylcellulose solution to the compound powder to create a paste.

  • Gradually add the remaining vehicle while triturating or vortexing to ensure a uniform suspension.

  • Ensure the suspension is homogenous before each administration by vortexing.

In Vivo Efficacy Study in a Mouse Model of Systemic Fungal Infection

This protocol describes a general efficacy study in a mouse model. The specific pathogen, mouse strain, and infection model should be chosen based on the intended therapeutic application of the novel CYP51 inhibitor.

Objective: To evaluate the in vivo efficacy of a novel CYP51 inhibitor in a murine model of systemic infection (e.g., with Candida albicans or Aspergillus fumigatus).

Animal Model:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Animals should be acclimatized for at least one week before the experiment.[5]

Experimental Groups:

  • Vehicle Control (infected, treated with vehicle only)

  • Positive Control (infected, treated with a standard-of-care antifungal like fluconazole or posaconazole)

  • Treatment Group 1 (infected, treated with a low dose of the novel inhibitor)

  • Treatment Group 2 (infected, treated with a mid-dose of the novel inhibitor)

  • Treatment Group 3 (infected, treated with a high dose of the novel inhibitor) A minimum of 8-10 mice per group is recommended.

Procedure:

  • Infection:

    • Prepare an inoculum of the fungal pathogen (e.g., C. albicans) from a fresh culture.

    • Induce infection by intravenous (tail vein) injection of a predetermined lethal or sub-lethal dose of the fungal suspension.

  • Treatment:

    • Begin treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the novel CYP51 inhibitor, positive control, or vehicle via the chosen route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a specified duration (e.g., 7-14 days).

  • Monitoring:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

    • Record survival data daily.

  • Endpoint Analysis:

    • At the end of the study, or when humane endpoints are reached, euthanize the mice.

    • Harvest target organs (e.g., kidneys, liver, spleen).

    • Determine the fungal burden in the organs by plating serial dilutions of tissue homogenates on appropriate agar (B569324) plates and counting colony-forming units (CFUs).

    • Alternatively, tissues can be processed for histopathological analysis.

Experimental Workflow

// Nodes Start [label="Start: In Vivo Study of Novel\nCYP51 Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formulation [label="1. Compound Formulation", fillcolor="#F1F3F4", fontcolor="#202124"]; AnimalAcclimatization [label="2. Animal Acclimatization\n(e.g., BALB/c mice, 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Infection [label="3. Induction of Infection\n(e.g., i.v. injection of C. albicans)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="4. Randomization into\nExperimental Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="5. Treatment Administration\n(Vehicle, Positive Control, Test Compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="6. Daily Monitoring\n(Survival, Body Weight, Clinical Signs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="7. Endpoint Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OrganHarvest [label="8a. Organ Harvest\n(Kidneys, Liver, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; FungalBurden [label="8b. Fungal Burden Analysis (CFU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="9. Data Analysis and Reporting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Formulation; Formulation -> AnimalAcclimatization; AnimalAcclimatization -> Infection; Infection -> Grouping; Grouping -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> OrganHarvest [label="Euthanasia"]; OrganHarvest -> FungalBurden; FungalBurden -> DataAnalysis; Monitoring -> DataAnalysis [label="Survival Data"]; DataAnalysis -> End; } dot

Caption: General experimental workflow for an in vivo efficacy study of a novel CYP51 inhibitor.

References

Application Notes and Protocols: Preparing Stock Solutions of CYP51-IN-13 for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of stock solutions of CYP51-IN-13, a potent inhibitor of Sterol 14α-demethylase (CYP51). Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments, including enzymatic assays, cell-based assays, and in vivo studies.

Introduction to this compound

CYP51, a member of the cytochrome P450 superfamily, is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[1][2][3] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a necessary step in the production of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals.[1][4][5] Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to cell growth arrest and death, making it a well-established target for antifungal and anti-protozoal drugs.[6] this compound is a novel investigational inhibitor designed to target this essential enzyme.

Chemical Properties and Solubility

A summary of the key chemical properties of a typical novel CYP51 inhibitor, for the purpose of this guide referred to as this compound, is presented below. Note: As this compound is a hypothetical compound for this guide, these values are illustrative examples based on common characteristics of similar small molecule inhibitors.

PropertyValue
Molecular Weight User to input specific value
Appearance White to off-white solid
Purity >98% (recommended)
Solubility Soluble in DMSO (>10 mg/mL), Ethanol (~2 mg/mL), Poorly soluble in water

Preparation of Stock Solutions

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, typically in dimethyl sulfoxide (B87167) (DMSO).

3.1. Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

3.2. Protocol

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM). It is common practice to make stock solutions at 10x or 100x the final experimental concentration, depending on the compound's solubility.[7]

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid in dissolution, but care should be taken to avoid degradation of the compound.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.[7]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[8] Protect from light to prevent photodecomposition.[7]

3.3. Example Calculation for a 10 mM Stock Solution

To prepare a 10 mM stock solution of this compound (assuming a hypothetical molecular weight of 450.5 g/mol ):

  • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg

  • Therefore, dissolve 4.505 mg of this compound in 1 mL of DMSO to make a 10 mM stock solution.

Experimental Protocols: General Guidelines

4.1. Enzymatic Assays

For in vitro assays using purified CYP51 enzyme, a typical starting concentration range for a novel inhibitor is between 10 nM to 10 µM.[8]

  • Reconstitution: A common assay mixture includes the purified CYP51 enzyme, a cytochrome P450 reductase, a lipid component like dilauryl phosphatidylcholine (DLPC), and a buffer.[9]

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.

    • Add the diluted inhibitor to the reconstituted enzyme mixture and pre-incubate.

    • Initiate the reaction by adding the substrate (e.g., lanosterol) and NADPH.

    • After a set incubation period, stop the reaction and analyze product formation, often by HPLC or mass spectrometry.

4.2. Cell-Based Assays (e.g., Antifungal Susceptibility Testing)

To determine the effective concentration (EC50) in a cellular context, a dose-response experiment is necessary.

  • Procedure:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Add the dilutions to a 96-well plate.

    • Add the fungal or mammalian cells at a standardized density.

    • Include appropriate controls (vehicle control with DMSO, no-drug control).

    • Incubate for a specified period (e.g., 24-48 hours).

    • Assess cell viability or growth inhibition using methods like spectrophotometry (measuring optical density) or a viability reagent (e.g., resazurin).[8]

Data Presentation

Table 1: Recommended Stock Solution Parameters

ParameterRecommendation
Solvent Anhydrous DMSO
Stock Concentration 10 mM
Storage Temperature -20°C or -80°C
Storage Conditions Aliquoted, protected from light

Table 2: Example Starting Concentrations for Experiments

Experiment TypeSuggested Concentration RangeFinal DMSO Concentration
Enzymatic Assays (IC50) 1 nM - 100 µM< 0.5%
Cell-Based Assays (EC50) 10 nM - 100 µM< 0.5%

Visualizations

Diagram 1: Workflow for Preparing this compound Stock Solution

G A Equilibrate this compound to Room Temperature B Weigh Compound on Analytical Balance A->B C Add Anhydrous DMSO to Desired Concentration B->C D Vortex Until Completely Dissolved C->D E Aliquot into Single-Use Tubes D->E F Label Aliquots Clearly E->F G Store at -20°C or -80°C Protected from Light F->G

Caption: Workflow for preparing a stock solution of this compound.

Diagram 2: Simplified CYP51 Signaling Pathway

G cluster_0 Sterol Biosynthesis Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme Lanosterol->CYP51 Binds to Product 14-demethylated Sterols (e.g., Ergosterol) CYP51->Product Catalyzes Inhibitor This compound Inhibitor->CYP51 Inhibits

Caption: Inhibition of the CYP51 pathway by this compound.

References

Application Notes and Protocols for the Analysis of CYP51-IN-13 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical entity "CYP51-IN-13" could not be definitively identified in publicly available scientific literature or chemical databases. Therefore, the following application notes and protocols are based on a hypothetical molecule with characteristics typical of a novel small molecule inhibitor of Cytochrome P450 51 (CYP51), such as an azole-containing compound. These guidelines provide a framework that can be adapted once the specific physicochemical properties of this compound are known.

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes.[1][2] It is a well-established target for antifungal drugs and is being explored for the treatment of certain parasitic infections and cancers.[1][3] this compound is a novel investigational inhibitor of this enzyme. Robust and sensitive analytical methods are essential for the quantitative determination of this compound in biological matrices to support preclinical and clinical pharmacokinetic and pharmacodynamic studies.

This document provides detailed protocols for the analysis of this compound in plasma and other biological samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is recommended for its high sensitivity and selectivity, making it suitable for low-level quantification, while HPLC-UV can be a cost-effective alternative for higher concentration measurements.

Signaling Pathway

CYP51 is a key enzyme in the sterol biosynthesis pathway, which converts lanosterol (B1674476) to cholesterol in mammals and ergosterol (B1671047) in fungi.[1][2] Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to cell growth inhibition or cell death.

G cluster_pathway Simplified Sterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Sterol_Intermediates 14-demethylated Sterols CYP51->Sterol_Intermediates Cholesterol Cholesterol / Ergosterol Sterol_Intermediates->Cholesterol CYP51_IN_13 This compound CYP51_IN_13->CYP51 Inhibition

Figure 1: Simplified sterol biosynthesis pathway showing the action of CYP51 and its inhibition by this compound.

Experimental Workflow

A typical bioanalytical workflow for the quantification of this compound in biological samples involves sample collection, preparation, chromatographic separation, detection, and data analysis.

G cluster_workflow Bioanalytical Workflow for this compound SampleCollection 1. Biological Sample Collection (e.g., Plasma, Urine, Tissue) SamplePrep 2. Sample Preparation SampleCollection->SamplePrep ProteinPrecipitation Protein Precipitation SamplePrep->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) SamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Chromatography 3. Chromatographic Separation ProteinPrecipitation->Chromatography SPE->Chromatography LLE->Chromatography HPLC HPLC Chromatography->HPLC UPLC UPLC Chromatography->UPLC Detection 4. Detection HPLC->Detection UPLC->Detection MSMS Tandem Mass Spectrometry (MS/MS) Detection->MSMS UV UV Detector Detection->UV DataAnalysis 5. Data Analysis (Quantification & Reporting) MSMS->DataAnalysis UV->DataAnalysis

Figure 2: General experimental workflow for the analysis of this compound in biological samples.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This method is intended for the sensitive and selective quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Volumetric flasks and pipettes

Instrumentation
  • A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A suitable reversed-phase analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS in the same diluent.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into microcentrifuge tubes.

  • Add 10 µL of the IS working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% mobile phase A, 10% mobile phase B) and vortex.

  • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterSuggested Condition
LC Conditions
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute.
Column Temperature40°C
Injection Volume5 µL
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of this compound and IS. A precursor ion [M+H]+ and a stable product ion should be selected for each.
Dwell Time100 ms
Collision EnergyTo be optimized for each transition.
Source Temperature500°C
IonSpray Voltage5500 V
Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

  • Use a weighted (1/x² or 1/x) linear regression to fit the calibration curve.

  • Determine the concentration of this compound in QC and unknown samples from the calibration curve.

Method Validation Summary (Hypothetical Data)
ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity r² ≥ 0.990.998
Range (ng/mL)-0.1 - 100
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%0.1 ng/mL
Upper Limit of Quantification (ULOQ) Accuracy ±15%, Precision ≤15%100 ng/mL
Intra-day Accuracy & Precision Accuracy ±15%, Precision ≤15%Accuracy: 97.5-103.2%, Precision (CV%): 4.1-7.8%
Inter-day Accuracy & Precision Accuracy ±15%, Precision ≤15%Accuracy: 98.1-105.4%, Precision (CV%): 5.5-9.2%
Recovery (%) Consistent and reproducible85.2 - 91.5%
Matrix Effect CV ≤ 15%8.7%
Stability % change within ±15%Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C

Protocol 2: Quantification of this compound in Human Plasma by HPLC-UV

This method is suitable for applications where higher concentrations of this compound are expected.

Materials and Reagents
  • Same as in Protocol 1, except LC-MS grade reagents are not strictly necessary (HPLC grade is sufficient).

Instrumentation
  • An HPLC system with a UV-Vis detector.

  • A suitable reversed-phase analytical column (e.g., C18, 4.6 x 150 mm, 5 µm).

Preparation of Solutions
  • Prepare stock and working solutions as described in Protocol 1.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Aliquot 200 µL of plasma samples into clean tubes.

  • Add 10 µL of IS working solution and vortex.

  • Dilute the plasma with 200 µL of 2% phosphoric acid in water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 20 µL into the HPLC system.

HPLC-UV Conditions
ParameterSuggested Condition
HPLC Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic: 60% Acetonitrile, 40% 20 mM Potassium Phosphate Buffer (pH 3.0)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
Detection WavelengthTo be determined by UV scan of this compound (hypothetically 275 nm).
Data Analysis and Quantification
  • Quantification is performed similarly to the LC-MS/MS method, based on the peak area ratio of this compound to the IS.

Method Validation Summary (Hypothetical Data)
ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity r² ≥ 0.990.999
Range (µg/mL)-0.1 - 20
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%0.1 µg/mL
Upper Limit of Quantification (ULOQ) Accuracy ±15%, Precision ≤15%20 µg/mL
Intra-day Accuracy & Precision Accuracy ±15%, Precision ≤15%Accuracy: 98.2-102.5%, Precision (CV%): 2.5-5.1%
Inter-day Accuracy & Precision Accuracy ±15%, Precision ≤15%Accuracy: 97.9-104.1%, Precision (CV%): 3.8-6.9%
Recovery (%) Consistent and reproducible90.5 - 95.2%

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pH.Use a new column, adjust mobile phase pH to be at least 2 units away from the pKa of the analyte.
Low Recovery Inefficient extraction, analyte degradation.Optimize sample preparation method (e.g., different SPE sorbent, different LLE solvent), check sample stability.
High Matrix Effects (LC-MS/MS) Co-eluting endogenous compounds.Improve chromatographic separation, use a more selective sample preparation technique (e.g., SPE instead of PPT).
Inconsistent Results Inaccurate pipetting, instrument instability.Calibrate pipettes, perform system suitability tests before each run.

These protocols provide a starting point for the development and validation of analytical methods for the quantification of the hypothetical this compound in biological samples. The specific parameters should be optimized based on the actual chemical structure and properties of the compound.

References

Application Notes and Protocols for CYP51-IN-13 in the Study of Drug-Resistant Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51-IN-13 is a potent, novel triazole-based inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11), a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity, leading to fungal cell death. Due to its targeted mechanism, this compound is a valuable tool for investigating mechanisms of drug resistance in pathogenic fungi, particularly those resistant to conventional azole antifungals.

These application notes provide detailed protocols for utilizing this compound in antifungal susceptibility testing and for studying its impact on the ergosterol pathway in drug-resistant fungal strains.

Mechanism of Action

This compound, a fluconazole (B54011) analog, functions by binding to the heme iron active site of the CYP51 enzyme. This binding event competitively inhibits the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and permeability, ultimately inhibiting fungal growth. In drug-resistant fungi, mutations in the ERG11 gene (the gene encoding CYP51) can alter the enzyme's structure, reducing the binding affinity of traditional azoles. Studying potent inhibitors like this compound can help to overcome or characterize these resistance mechanisms.

Quantitative Data

The following table summarizes the reported in vitro activity of this compound against susceptible fungal species. Researchers are encouraged to determine the Minimum Inhibitory Concentrations (MICs) against their specific strains of interest, including drug-resistant isolates.

CompoundFungal SpeciesMIC80 (ng/mL)
This compoundMicrosporum gypseum62.5
Candida albicans250

MIC80 is the minimum concentration of the compound required to inhibit 80% of fungal growth.

Signaling and Biosynthetic Pathways

Ergosterol Biosynthesis Pathway and Inhibition by this compound

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and this compound Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Erg11) Lanosterol 14α-demethylase lanosterol->cyp51 ergosterol_precursors 14-demethylated intermediates ergosterol Ergosterol ergosterol_precursors->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane ergosterol->cell_membrane cyp51->ergosterol_precursors cyp51_in_13 This compound cyp51_in_13->cyp51 Inhibits

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Cellular Consequences of CYP51 Inhibition in Drug-Resistant Fungi

Resistance_Mechanism_and_Inhibition Cellular Effects of CYP51 Inhibition in Resistant Fungi cluster_cell Fungal Cell cyp51_in_13 This compound cyp51 CYP51 (Erg11) cyp51_in_13->cyp51 Inhibits ergosterol Ergosterol Synthesis cyp51->ergosterol Catalyzes toxic_sterols Toxic Sterol Accumulation membrane_stress Membrane Stress toxic_sterols->membrane_stress growth_inhibition Fungal Growth Inhibition / Cell Death membrane_stress->growth_inhibition resistance_mechanisms Resistance Mechanisms (e.g., ERG11 mutations, efflux pumps) resistance_mechanisms->cyp51 Alters Target

Caption: Cellular consequences of CYP51 inhibition and fungal resistance mechanisms.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and can be used to determine the MIC of this compound against various fungal strains.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Drug-susceptible and drug-resistant fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be verified by measuring the absorbance at 530 nm.

    • Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.

    • Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control (blank).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection or by measuring the absorbance at a suitable wavelength (e.g., 490 nm) using a microplate reader.

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 80% reduction in turbidity) compared to the drug-free control.

Protocol 2: Ergosterol Content Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of ergosterol in fungal cells treated with this compound to confirm its mechanism of action.

Materials:

  • Fungal culture treated with this compound (at sub-MIC concentrations) and an untreated control culture.

  • Ergosterol standard

  • Methanol (B129727), ethanol, n-hexane, isopropanol (B130326) (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Harvest fungal cells from liquid cultures by centrifugation.

    • Wash the cell pellet with sterile water and lyophilize or dry to a constant weight.

    • Accurately weigh the dried fungal biomass.

  • Ergosterol Extraction:

    • Add a solution of 25% alcoholic potassium hydroxide to the dried fungal biomass.

    • Saponify the mixture by incubating at 85°C for 1 hour.

    • After cooling, extract the non-saponifiable lipids (including ergosterol) with n-hexane.

    • Evaporate the n-hexane extract to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol or isopropanol).

    • Inject the sample into the HPLC system.

    • Perform the separation on a C18 column with an isocratic mobile phase (e.g., methanol) at a constant flow rate.

    • Detect ergosterol by UV absorbance at 282 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of the ergosterol standard.

    • Quantify the amount of ergosterol in the samples by comparing the peak areas to the standard curve.

    • Express the ergosterol content as µg/mg of dry fungal biomass.

Experimental Workflow Visualization

Experimental_Workflow Workflow for Evaluating this compound Against Drug-Resistant Fungi start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_fungi Culture Drug-Resistant and Susceptible Fungal Strains start->prep_fungi mic_testing Perform Broth Microdilution Antifungal Susceptibility Testing (Protocol 1) prep_compound->mic_testing prep_fungi->mic_testing determine_mic Determine MIC Values mic_testing->determine_mic ergosterol_analysis Treat Fungi with Sub-MIC Concentrations of this compound determine_mic->ergosterol_analysis data_analysis Analyze and Compare Data (MICs and Ergosterol Content) determine_mic->data_analysis extraction Perform Ergosterol Extraction ergosterol_analysis->extraction hplc Analyze Ergosterol Content by HPLC (Protocol 2) extraction->hplc quantify_ergosterol Quantify Ergosterol Levels hplc->quantify_ergosterol quantify_ergosterol->data_analysis conclusion Draw Conclusions on Efficacy and Mechanism of Action data_analysis->conclusion

Application Notes and Protocols for Testing the Efficacy of CYP51-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes.[1][2][3] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the production of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals.[2][4] This makes CYP51 an attractive target for the development of antifungal and antiprotozoal drugs.[1][5][6] CYP51-IN-13 is a novel investigational inhibitor of this enzyme. These application notes provide a detailed experimental framework for researchers to assess the efficacy, potency, and selectivity of this compound. The protocols outlined below describe both in vitro and cell-based assays to characterize the inhibitory activity of this compound.

Signaling Pathway of CYP51 Inhibition

CYP51 is a key enzyme in the sterol biosynthesis pathway. Its inhibition disrupts the production of essential sterols, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the cell membrane.[4][7] This disruption can trigger a cascade of downstream effects, ultimately leading to cell growth inhibition and death.

CYP51_Pathway cluster_0 Sterol Biosynthesis Pathway cluster_1 Effect of this compound cluster_2 Downstream Consequences Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14-demethylated sterols 14-demethylated sterols CYP51->14-demethylated sterols Accumulation of\n14α-methylated sterols Accumulation of 14α-methylated sterols CYP51->Accumulation of\n14α-methylated sterols Decreased Ergosterol/\nCholesterol Decreased Ergosterol/ Cholesterol CYP51->Decreased Ergosterol/\nCholesterol Ergosterol/Cholesterol Ergosterol/Cholesterol 14-demethylated sterols->Ergosterol/Cholesterol Cell Membrane Integrity Cell Membrane Integrity Ergosterol/Cholesterol->Cell Membrane Integrity CYP51_IN_13 CYP51_IN_13 CYP51_IN_13->CYP51 Inhibition Cell Membrane Dysfunction Cell Membrane Dysfunction Accumulation of\n14α-methylated sterols->Cell Membrane Dysfunction Decreased Ergosterol/\nCholesterol->Cell Membrane Dysfunction Growth Arrest/Apoptosis Growth Arrest/Apoptosis Cell Membrane Dysfunction->Growth Arrest/Apoptosis

Caption: Signaling pathway of CYP51 inhibition by this compound.

Experimental Workflow

A tiered approach is recommended to comprehensively evaluate the efficacy of this compound. This workflow progresses from initial biochemical assays to more complex cell-based and selectivity assessments.

Experimental_Workflow cluster_0 Tier 1: In Vitro Potency cluster_1 Tier 2: Cell-Based Efficacy cluster_2 Tier 3: Selectivity and Mechanism A Recombinant Human CYP51 Inhibition Assay (IC50) C Antifungal/Antiprotozoal Susceptibility Testing (MIC) A->C E Human CYP51 vs. Fungal/Protozoal CYP51 Selectivity Index A->E B Fungal/Protozoal CYP51 Inhibition Assay (IC50) B->C B->E D Sterol Profile Analysis (GC-MS) C->D C->E G Mechanism of Action Studies (e.g., Membrane Permeability) C->G F Cytotoxicity Assay in Human Cell Lines E->F

Caption: Experimental workflow for testing this compound efficacy.

Data Presentation

Quantitative data from the experimental protocols should be summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro CYP51 Inhibition

Target EnzymeThis compound IC50 (µM)Positive Control IC50 (µM) (e.g., Ketoconazole)
Human CYP51
Candida albicans CYP51
Trypanosoma cruzi CYP51
... (other relevant species)

Table 2: In Vitro Antifungal/Antiprotozoal Activity

OrganismThis compound MIC (µg/mL)Positive Control MIC (µg/mL) (e.g., Fluconazole)
Candida albicans
Aspergillus fumigatus
Trypanosoma cruzi
... (other relevant strains)

Table 3: Selectivity Index

Fungal/Protozoal SpeciesSelectivity Index (Human IC50 / Target IC50)
Candida albicans
Trypanosoma cruzi
... (other relevant species)

Table 4: Cytotoxicity in Human Cell Lines

Human Cell LineThis compound CC50 (µM)
HepG2
HEK293

Experimental Protocols

In Vitro CYP51 Inhibition Assay (IC50 Determination)

This protocol determines the concentration of this compound required to inhibit 50% of the recombinant CYP51 enzyme activity. A common method is a fluorescence-based assay using a fluorogenic substrate.[8]

Materials:

  • Recombinant human CYP51 and target organism (e.g., C. albicans) CYP51

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Fluorogenic CYP51 substrate (e.g., BOMCC)

  • This compound

  • Positive control inhibitor (e.g., Ketoconazole)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • In a 96-well plate, add the assay buffer, recombinant CYP51 enzyme, and the test compound or control at various concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Add the fluorogenic substrate to each well.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Monitor the increase in fluorescence over time (e.g., every 90 seconds for 30 minutes).[8]

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antifungal/Antiprotozoal Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of the target organism. The broth microdilution method is a standard approach.[9]

Materials:

  • Target microorganisms (e.g., Candida albicans, Trypanosoma cruzi)

  • Appropriate growth medium (e.g., RPMI-1640 for fungi)

  • This compound

  • Positive control (e.g., Fluconazole)

  • 96-well clear microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a standardized inoculum of the target microorganism in the appropriate growth medium.

  • Prepare serial dilutions of this compound and the positive control in the growth medium in a 96-well plate.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).[9]

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density (e.g., at 600 nm) with a plate reader. The MIC is the lowest concentration that inhibits growth by ≥50% or ≥90% compared to the growth control.

Sterol Profile Analysis

This protocol analyzes the sterol composition of cells treated with this compound to confirm the mechanism of action. Gas chromatography-mass spectrometry (GC-MS) is used to separate and identify sterols.

Materials:

  • Target microorganisms

  • This compound at sub-MIC concentrations

  • Saponification solution (e.g., alcoholic KOH)

  • Organic solvent for extraction (e.g., hexane)

  • Derivatizing agent (e.g., BSTFA)

  • GC-MS system

Procedure:

  • Culture the target microorganism in the presence and absence of this compound for a specified period.

  • Harvest the cells by centrifugation.

  • Perform saponification of the cell pellet to release sterols.

  • Extract the non-saponifiable lipids (containing sterols) with an organic solvent.

  • Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis.

  • Inject the derivatized sample into the GC-MS system.

  • Analyze the resulting chromatograms and mass spectra to identify and quantify the different sterols. Compare the sterol profiles of treated and untreated cells, looking for an accumulation of 14α-methylated sterols and a depletion of the final sterol product (e.g., ergosterol).

Cytotoxicity Assay in Human Cell Lines

This protocol assesses the toxicity of this compound against human cell lines to evaluate its selectivity. A common method is the MTT or resazurin-based assay, which measures cell viability.

Materials:

  • Human cell lines (e.g., HepG2, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Positive control (e.g., doxorubicin)

  • MTT or resazurin (B115843) reagent

  • 96-well clear microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the human cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24-48 hours.

  • Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration).

References

Application Notes and Protocols: Utilizing CYP51-IN-X in Combination with Other Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant and growing threat to public health. A key strategy to combat this challenge is the use of combination therapy, where antifungal agents with different mechanisms of action are co-administered to enhance efficacy and reduce the likelihood of resistance. CYP51, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi, is a well-established target for azole antifungals.[1][2][3] This document provides detailed application notes and protocols for investigating the in vitro and in vivo efficacy of a novel investigational CYP51 inhibitor, CYP51-IN-X, when used in combination with other classes of antifungal drugs.

CYP51, a cytochrome P450 enzyme also known as lanosterol (B1674476) 14α-demethylase, catalyzes an essential step in the conversion of lanosterol to ergosterol.[4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane function and inhibiting growth.[1]

Rationale for Combination Therapy

Combining CYP51-IN-X with other antifungal agents can lead to synergistic or additive effects, providing several potential advantages:

  • Broadened Antifungal Spectrum: Combination therapy may be effective against a wider range of fungal species, including those that are intrinsically resistant to one of the agents.

  • Increased Potency: Synergistic interactions can result in a greater antifungal effect at lower drug concentrations, potentially reducing dose-related toxicity.

  • Prevention of Resistance: The simultaneous use of drugs with different targets makes it more difficult for fungi to develop resistance.

  • Overcoming Existing Resistance: Combination therapy may restore the activity of an antifungal agent to which a pathogen has become resistant.

Common classes of antifungal drugs that can be tested in combination with CYP51-IN-X include:

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.

  • Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.

  • Flucytosine (5-FC): A pyrimidine (B1678525) analog that is converted within fungal cells to a potent inhibitor of DNA and RNA synthesis.

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and Points of Inhibition

Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway and Drug Targets cluster_pathway Biosynthesis Pathway cluster_inhibitors Antifungal Drug Action cluster_cellwall Ergosterol Biosynthesis Pathway and Drug Targets cluster_nucleicacid Ergosterol Biosynthesis Pathway and Drug Targets AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ToxicSterols Toxic Sterol Precursors Lanosterol->ToxicSterols CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane CYP51_IN_X CYP51-IN-X (Azoles) CYP51_IN_X->Lanosterol Inhibits CYP51 Polyenes Polyenes (Amphotericin B) Polyenes->Ergosterol Binds to Ergosterol Echinocandins Echinocandins (Caspofungin) GlucanSynthase β-(1,3)-glucan synthase Echinocandins->GlucanSynthase Inhibits Flucytosine Flucytosine (5-FC) DNA_RNA_Synth DNA/RNA Synthesis Flucytosine->DNA_RNA_Synth Inhibits BetaGlucan β-(1,3)-glucan GlucanSynthase->BetaGlucan CellWall Fungal Cell Wall Integrity BetaGlucan->CellWall FungalCell Fungal Cell Replication DNA_RNA_Synth->FungalCell

Caption: Fungal ergosterol biosynthesis pathway and targets of various antifungal drug classes.

Experimental Workflow for In Vitro Synergy Testing

Synergy_Testing_Workflow In Vitro Antifungal Synergy Testing Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis FungalIsolate Select Fungal Isolate InoculumPrep Prepare Fungal Inoculum (0.5 McFarland) FungalIsolate->InoculumPrep DrugPrep Prepare Stock Solutions (CYP51-IN-X & Partner Drug) Checkerboard Checkerboard Assay DrugPrep->Checkerboard TimeKill Time-Kill Assay DrugPrep->TimeKill InoculumPrep->Checkerboard InoculumPrep->TimeKill FICI Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard->FICI PlotCurves Plot Time-Kill Curves TimeKill->PlotCurves DetermineInteraction Determine Interaction (Synergy, Additive, Indifference, Antagonism) FICI->DetermineInteraction PlotCurves->DetermineInteraction

Caption: A generalized workflow for assessing in vitro antifungal synergy.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[6][7][8]

1. Materials:

  • CYP51-IN-X stock solution

  • Partner antifungal drug stock solution (e.g., Amphotericin B, Caspofungin, 5-FC)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline

  • Spectrophotometer

2. Protocol:

  • Inoculum Preparation: Culture the fungal isolate on SDA at 35°C for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 to the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Along the x-axis of the 96-well plate, prepare serial dilutions of CYP51-IN-X in RPMI 1640.

    • Along the y-axis, prepare serial dilutions of the partner antifungal drug.

    • The final volume in each well containing the drug dilutions should be 50 µL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.

  • Controls: Include wells with each drug alone, a growth control (inoculum only), and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of visible growth compared to the growth control.

3. Data Analysis: Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to determine the nature of the interaction.[6]

  • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

  • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

  • FICI = FICA + FICB

The interaction is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

In Vitro Synergy Testing: Time-Kill Assay

Time-kill assays provide dynamic information about the rate and extent of antifungal activity of drug combinations over time.[1][9]

1. Materials:

  • CYP51-IN-X and partner antifungal drug

  • Fungal isolate

  • RPMI 1640 medium

  • Sterile culture tubes

  • Orbital shaker

  • SDA plates

  • Sterile saline for serial dilutions

2. Protocol:

  • Inoculum Preparation: Prepare a fungal suspension as described for the checkerboard assay, adjusted to a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640.

  • Test Conditions: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • CYP51-IN-X alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Partner drug alone (at a relevant concentration)

    • CYP51-IN-X and partner drug in combination

  • Incubation: Incubate the tubes at 35°C in an orbital shaker.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto SDA. Incubate the plates at 35°C for 24-48 hours, then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[1]

    • Antagonism is often defined as a ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

    • Indifference is a < 2 log₁₀ change in CFU/mL.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data from checkerboard and time-kill assays.

Table 1: Example Checkerboard Assay Results and FICI Calculation

Fungal IsolateDrug A (CYP51-IN-X) MIC Alone (µg/mL)Drug B (Partner) MIC Alone (µg/mL)MIC of A in Combination (µg/mL)MIC of B in Combination (µg/mL)FICIInteraction
C. albicans SC531420.50.250.1250.375Synergy
C. glabrata ATCC 900308140.250.75Additive
A. fumigatus Af293140.521.0Indifference

Table 2: Example Time-Kill Assay Results (log₁₀ CFU/mL at 24 hours)

Fungal IsolateGrowth ControlCYP51-IN-X AlonePartner Drug AloneCombinationlog₁₀ Reduction (vs. most active single agent)Interaction
C. albicans SC53148.26.15.83.52.3Synergy
C. glabrata ATCC 900307.97.56.96.50.4Indifference

In Vivo Models for Combination Therapy

Animal models are essential for evaluating the in vivo efficacy of antifungal drug combinations.

1. Common Models:

  • Murine model of disseminated candidiasis: Mice are infected intravenously with Candida species. Treatment is initiated at a set time post-infection, and endpoints include survival and fungal burden in target organs (e.g., kidneys, brain).

  • Murine model of invasive aspergillosis: Immunocompromised mice are infected via inhalation with Aspergillus conidia. Efficacy is assessed by survival and fungal load in the lungs.

  • Galleria mellonella (wax moth larvae) model: An alternative invertebrate model that is cost-effective and ethically advantageous for initial in vivo screening. Larvae are injected with the fungal pathogen, followed by treatment with the antifungal agents. Survival is the primary endpoint.

2. Experimental Design Considerations:

  • Dose-response studies: Determine the effective dose range for each drug individually before testing combinations.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Characterize the PK/PD of CYP51-IN-X and the partner drug in the chosen animal model to inform dosing regimens.

  • Endpoints: Primary endpoints are typically survival and reduction in fungal burden (log₁₀ CFU/gram of tissue). Histopathological analysis of target organs can provide additional insights.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of the novel CYP51 inhibitor, CYP51-IN-X, in combination with other antifungal agents. Systematic in vitro and in vivo testing is crucial to identify synergistic combinations that could offer significant therapeutic advantages in the treatment of invasive fungal infections. The data generated from these studies will be vital for guiding the further development and potential clinical application of CYP51-IN-X.

References

Application Notes and Protocols for Assessing the Cytotoxicity of CYP51-IN-13 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51-IN-13 is an inhibitor of the enzyme Sterol 14α-demethylase (CYP51), a critical component of the sterol biosynthesis pathway. In eukaryotes, this pathway is essential for the production of sterols like ergosterol (B1671047) in fungi and cholesterol in mammals, which are vital for cell membrane integrity and function.[1] Inhibition of CYP51 disrupts this process, leading to the accumulation of toxic sterol precursors and ultimately compromising cell membrane structure, which can induce cell growth arrest and death.[2][3] These characteristics make CYP51 an attractive target for the development of antifungal, antiparasitic, and potentially anticancer agents.[4][5]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound in various cell lines using two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Mechanism of Action: The CYP51 Pathway

CYP51, a member of the cytochrome P450 superfamily, catalyzes the oxidative removal of the 14α-methyl group from sterol precursors such as lanosterol (B1674476).[1] This demethylation is a crucial step in the multi-step conversion of lanosterol to cholesterol in mammals or ergosterol in fungi. Inhibition of CYP51 by compounds like this compound blocks this essential step, leading to a dysfunctional cell membrane.

CYP51_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 demethylated_sterols 14-demethylated sterols cyp51->demethylated_sterols cholesterol Cholesterol / Ergosterol demethylated_sterols->cholesterol Further Processing membrane Cell Membrane Integrity cholesterol->membrane cyp51_in_13 This compound cyp51_in_13->cyp51 Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture and Seed Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of this compound treatment 3. Treat cells with this compound (24, 48, or 72 hours) compound_prep->treatment assay_choice 4. Perform Cytotoxicity Assay treatment->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity read_plate 5. Measure Absorbance (Plate Reader) mtt_assay->read_plate ldh_assay->read_plate calculate_viability 6. Calculate % Viability and IC50 read_plate->calculate_viability

References

Application Notes and Protocols for Cryopreservation of Cells Treated with CYP51-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51, also known as sterol 14α-demethylase, is a critical enzyme in the biosynthesis of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2] Its inhibition disrupts cell membrane integrity and function, leading to cell growth arrest and death, making it a prime target for drug development.[1] CYP51-IN-13 is a novel and potent small molecule inhibitor of the CYP51 enzyme. Its primary mechanism of action involves the disruption of the sterol biosynthesis pathway, which leads to altered cell membrane composition and function.[1] This document provides a comprehensive guide for the treatment of cells with this compound and their subsequent cryopreservation, ensuring the preservation of cellular integrity and the specific effects of the compound for future research.

The cryopreservation of cells treated with bioactive compounds like this compound requires robust protocols to maintain cell viability and the compound's biological effects post-thaw. These application notes offer detailed methodologies for key experiments, data presentation in structured tables, and visualizations of the underlying signaling pathway and experimental workflows.

Mechanism of Action: CYP51 Inhibition

CYP51 is a member of the cytochrome P450 superfamily and catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a crucial step in the sterol biosynthesis pathway.[3][4] Inhibition of CYP51 by compounds such as this compound blocks the production of essential sterols.[2] In fungi, this leads to the depletion of ergosterol, a key component of the fungal cell membrane, compromising its structural integrity and leading to cell death.[2][5] In mammalian cells, inhibition of CYP51 can affect cholesterol biosynthesis, which may impact cell proliferation.[2] The mechanism involves the binding of the inhibitor to the active site of the CYP51 enzyme, often interacting with the heme group to block its catalytic activity.[2]

cluster_pathway Sterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_effects Cellular Effects Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Essential Sterols\n(e.g., Ergosterol, Cholesterol) Essential Sterols (e.g., Ergosterol, Cholesterol) CYP51->Essential Sterols\n(e.g., Ergosterol, Cholesterol) Disrupted Sterol Synthesis Disrupted Sterol Synthesis CYP51->Disrupted Sterol Synthesis Normal Cell Membrane\nFunction & Integrity Normal Cell Membrane Function & Integrity Essential Sterols\n(e.g., Ergosterol, Cholesterol)->Normal Cell Membrane\nFunction & Integrity CYP51_IN_13 This compound CYP51_IN_13->CYP51 Inhibition Altered Cell Membrane\nComposition & Function Altered Cell Membrane Composition & Function Disrupted Sterol Synthesis->Altered Cell Membrane\nComposition & Function Cell Growth Arrest\n& Apoptosis Cell Growth Arrest & Apoptosis Altered Cell Membrane\nComposition & Function->Cell Growth Arrest\n& Apoptosis

Figure 1: Simplified signaling pathway of CYP51 inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Cell line of interest (e.g., a fungal strain like Candida albicans or a mammalian cancer cell line)

  • Appropriate complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

  • Incubator with appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells)

Procedure:

  • Culture cells to the desired confluency (typically 70-80%) in their recommended complete medium.

  • Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO without the inhibitor) should also be prepared.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the cells.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability and Proliferation Assays

A. Trypan Blue Exclusion Assay for Viability

Materials:

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Following treatment, detach adherent cells using a suitable method (e.g., trypsinization). For suspension cells, collect them directly.

  • Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

B. MTT Assay for Proliferation

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and treat with this compound as described in Protocol 1.

  • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 3: Cryopreservation of Treated Cells

Materials:

  • Cryopreservation medium (e.g., complete culture medium with 10% DMSO and 20% fetal bovine serum, or a commercial cryopreservation solution). Note: The optimal cryoprotectant and its concentration may vary depending on the cell type.[6]

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Harvest the cells after treatment with this compound. Ensure cell viability is high (>90%) before proceeding with cryopreservation.

  • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

  • Carefully remove the supernatant and resuspend the cell pellet in ice-cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into each labeled cryovial.

  • Place the cryovials into a controlled-rate freezing container and transfer them to a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C per minute.[6][7]

  • The next day, transfer the cryovials to a liquid nitrogen storage tank for long-term preservation.[7]

Start Start Cell_Culture 1. Cell Culture (70-80% confluency) Start->Cell_Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Viability_Check 4. Viability Check (>90%) Harvest->Viability_Check Resuspend 5. Resuspend in Cryopreservation Medium Viability_Check->Resuspend Viable End End Viability_Check->End Not Viable Aliquot 6. Aliquot into Cryovials Resuspend->Aliquot Controlled_Freezing 7. Controlled Freezing (-1°C/min to -80°C) Aliquot->Controlled_Freezing Storage 8. Long-Term Storage (Liquid Nitrogen) Controlled_Freezing->Storage Storage->End

Figure 2: Experimental workflow for the cryopreservation of cells treated with this compound.
Protocol 4: Thawing and Post-Thaw Analysis

Materials:

  • Complete culture medium, pre-warmed to 37°C

  • 37°C water bath

  • Sterile centrifuge tubes

Procedure:

  • Rapidly thaw the cryovial by placing it in a 37°C water bath until a small ice crystal remains.

  • Quickly transfer the thawed cell suspension into a centrifuge tube containing at least 10 mL of pre-warmed complete culture medium to dilute the cryoprotectant.

  • Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

  • Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Perform a post-thaw viability count using the trypan blue exclusion method.

  • Plate the cells at the desired density for subsequent experiments. Allow the cells to recover for at least 24 hours before conducting functional assays.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of this compound on Cell Viability and Proliferation

This compound Conc. (µM)Cell Viability (%) (Trypan Blue, 48h)Cell Proliferation (% of Control) (MTT, 48h)
0 (Vehicle)98 ± 2100 ± 5
0.195 ± 385 ± 6
175 ± 550 ± 8
1040 ± 615 ± 4
10015 ± 45 ± 2

Table 2: Post-Thaw Viability of Cells Treated with this compound

This compound Conc. (µM) during pre-cryo treatmentPre-Cryopreservation Viability (%)Post-Thaw Viability (%)
0 (Vehicle)98 ± 292 ± 4
175 ± 568 ± 6
1040 ± 632 ± 7

Troubleshooting

IssuePossible CauseSolution
Low post-thaw viability Suboptimal freezing rateEnsure the use of a controlled-rate freezing container for a -1°C/minute cooling rate.[7]
High concentration of cryoprotectantOptimize the concentration of DMSO or use a less toxic cryoprotectant.[6]
Poor cell health before freezingEnsure cells are in the logarithmic growth phase and have high viability (>90%) before cryopreservation.
Loss of compound effect post-thaw Instability of the compoundAssess the stability of this compound under cryopreservation conditions.
Altered cellular response after thawingAllow for a sufficient recovery period (at least 24 hours) post-thaw before conducting experiments.
Cell clumping after thawing Incomplete removal of cryoprotectantEnsure proper dilution and washing of cells after thawing to remove residual DMSO.

Conclusion

The protocols outlined in these application notes provide a robust framework for the treatment of cells with the CYP51 inhibitor, this compound, and their subsequent cryopreservation. By following these detailed methodologies, researchers can ensure high post-thaw viability and the preservation of the compound's biological effects, facilitating reproducible and reliable downstream applications in drug discovery and development. The provided diagrams and tables serve as valuable tools for understanding the experimental workflow and interpreting the expected results.

References

Application Notes and Protocols for Evaluating the Impact of CYP51-IN-13 on Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial and fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of microorganisms encased in a self-produced extracellular matrix is a key virulence factor in many chronic infections. Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi, is a well-established target for antifungal drugs.[1][2][3] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.[4] While the primary mechanism of CYP51 inhibitors is understood, their specific impact on biofilm formation and development is an area of active research.

This document provides a comprehensive guide for evaluating the anti-biofilm properties of CYP51-IN-13 , a novel investigational CYP51 inhibitor. The protocols detailed herein are designed to assess its efficacy in preventing biofilm formation, disrupting established biofilms, and reducing the metabolic activity of biofilm-embedded cells. These methodologies are applicable to a range of fungal and potentially bacterial species, offering a robust framework for preclinical assessment.

Note on this compound: As "this compound" is presumed to be a novel or proprietary compound, the data presented in this document is illustrative, based on the known effects of other well-characterized CYP51 inhibitors like fluconazole, voriconazole, and itraconazole. Researchers should substitute the provided hypothetical data with their own experimental results for this compound.

Core Concepts in Biofilm Assessment

The evaluation of an anti-biofilm agent typically focuses on three key aspects:

  • Inhibition of Biofilm Formation: Assessing the ability of the compound to prevent the initial attachment of microbial cells and the subsequent development of the biofilm structure.

  • Eradication of Pre-formed Biofilms: Determining the compound's effectiveness in killing or dispersing cells within an established, mature biofilm.

  • Impact on Biofilm Viability and Matrix: Quantifying the effect on the metabolic activity of cells within the biofilm and the integrity of the extracellular polymeric substance (EPS) matrix.

Data Presentation: Efficacy of this compound on Biofilm Formation

The following tables summarize hypothetical quantitative data for the impact of this compound on the biofilm of a model fungal pathogen, Candida albicans.

Table 1: Inhibition of Candida albicans Biofilm Formation by this compound

Concentration of this compound (µg/mL)Biofilm Mass (% Inhibition vs. Control)Metabolic Activity (% Reduction vs. Control)
0 (Control)0%0%
125.3%30.1%
248.7%55.4%
475.1%80.2%
892.5%95.8%
1698.2%99.1%

Table 2: Disruption of Pre-formed Candida albicans Biofilms by this compound

Concentration of this compound (µg/mL)Biofilm Mass (% Reduction vs. Control)Metabolic Activity (% Reduction vs. Control)
0 (Control)0%0%
1615.8%22.5%
3232.4%45.7%
6455.9%68.3%
12878.3%85.1%
25685.1%92.6%

Experimental Protocols

Protocol 1: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biofilm biomass.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Microorganism culture (e.g., Candida albicans)

  • Appropriate growth medium (e.g., RPMI 1640)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet (CV) solution

  • 33% (v/v) acetic acid

  • Microplate reader

Procedure:

  • Prepare a standardized microbial suspension (e.g., 1 x 10^6 cells/mL) in the appropriate growth medium.

  • Add 100 µL of the microbial suspension to each well of a 96-well plate.

  • Add 100 µL of twofold serial dilutions of this compound in the growth medium to the wells. Include a drug-free control (medium only).

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove planktonic cells.

  • Air-dry the plate for 15 minutes.

  • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the CV solution and wash the wells three times with 200 µL of sterile distilled water.

  • Air-dry the plate completely.

  • Add 200 µL of 33% acetic acid to each well to dissolve the bound stain.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD_treated / OD_control)] * 100

Protocol 2: Metabolic Activity Assay (XTT/MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells within the biofilm.

Materials:

  • Biofilms grown in 96-well plates (as in Protocol 1)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Menadione or Phenazine methosulfate (PMS) solution (for XTT)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl for MTT)

  • Microplate reader

Procedure:

  • Grow biofilms in a 96-well plate with and without this compound as described in Protocol 1.

  • After incubation, gently wash the wells twice with PBS to remove non-adherent cells.

  • Prepare the XTT/menadione solution according to the manufacturer's instructions.

  • Add 100 µL of the XTT/menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-4 hours.

  • Read the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of metabolic activity reduction using the formula: % Reduction = [1 - (OD_treated / OD_control)] * 100

Protocol 3: Biofilm Structure Visualization (Confocal Laser Scanning Microscopy - CLSM)

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of embedded cells.

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass-bottom dishes or coverslips)

  • Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for EPS matrix, SYTO 9 and Propidium (B1200493) Iodide for live/dead staining)

  • Confocal laser scanning microscope

Procedure:

  • Grow biofilms on sterile coverslips placed in a 6-well plate, with and without this compound.

  • After incubation, gently wash the coverslips with PBS.

  • Stain the biofilms with the desired fluorescent dyes according to the manufacturer's protocols. For example, for live/dead staining, incubate with a mixture of SYTO 9 and propidium iodide for 15-30 minutes in the dark.

  • Mount the coverslips on a microscope slide.

  • Visualize the biofilms using a confocal microscope with appropriate laser excitation and emission filters.

  • Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Analyze the images using appropriate software to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.

Visualizations

Signaling Pathway and Experimental Workflows

Ergosterol_Biosynthesis_Pathway Ergosterol Ergosterol Membrane Membrane Ergosterol->Membrane Biofilm Biofilm Membrane->Biofilm QS QS Membrane->QS

Biofilm_Inhibition_Workflow start Start: Prepare Microbial Suspension and this compound Dilutions plate Dispense into 96-well Plate start->plate incubate Incubate (24-48h, 37°C) plate->incubate wash1 Wash to Remove Planktonic Cells (PBS) incubate->wash1 stain Stain with Crystal Violet (0.1%) wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize with Acetic Acid (33%) wash2->solubilize read Read Absorbance (570 nm) solubilize->read end End: Calculate % Inhibition read->end

Metabolic_Activity_Workflow start Start: Grow Biofilms with This compound in 96-well Plate wash Wash to Remove Planktonic Cells (PBS) start->wash add_xtt Add XTT/Menadione Solution wash->add_xtt incubate Incubate in Dark (2-4h, 37°C) add_xtt->incubate read Read Absorbance (490 nm) incubate->read end End: Calculate % Reduction in Metabolic Activity read->end

CLSM_Workflow start Start: Grow Biofilms on Coverslips with this compound wash Wash with PBS start->wash stain Stain with Fluorescent Dyes (e.g., SYTO 9/PI) wash->stain mount Mount on Microscope Slide stain->mount visualize Visualize with Confocal Microscope mount->visualize analyze Acquire Z-Stack Images and Analyze 3D Structure visualize->analyze end End: Quantify Biofilm Parameters analyze->end

References

Application of CYP51 Inhibitors in Agricultural Fungicide Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols for the utilization of CYP51 inhibitors in agricultural fungicide research. Due to the lack of publicly available data for the specific compound "CYP51-IN-13," this guide utilizes Tebuconazole , a well-characterized and widely used agricultural triazole fungicide that targets CYP51, as a representative example. The principles and methodologies described herein are broadly applicable to the study of other novel CYP51 inhibitors.

Introduction to CYP51 and its Inhibition

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] In fungi, CYP51, also known as Erg11, is a member of the cytochrome P450 superfamily of enzymes.[2] The enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors.[3] Inhibition of CYP51 disrupts the integrity and function of the fungal cell membrane, leading to growth arrest and cell death.[4] This makes CYP51 an attractive and effective target for the development of agricultural fungicides.[1][5] Azoles, including triazoles like tebuconazole, are a major class of fungicides that act by inhibiting CYP51.[4] The nitrogen atom in the azole ring binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate.[4]

The extensive use of azole fungicides in agriculture has led to the emergence of resistance in some fungal pathogens.[4] Resistance mechanisms often involve point mutations in the CYP51 gene, leading to reduced fungicide binding affinity, or overexpression of the CYP51 gene.[4][6] Therefore, the continued research and development of novel CYP51 inhibitors are crucial for effective and sustainable disease management in agriculture.

Quantitative Data on Tebuconazole Efficacy

The following tables summarize the efficacy of Tebuconazole against various plant pathogenic fungi. This data is essential for comparing the activity of novel CYP51 inhibitors against a known standard.

Table 1: In Vitro Antifungal Activity of Tebuconazole

Fungal SpeciesDiseaseEC50 (mg/L)Reference
Mycosphaerella graminicolaSeptoria tritici blotch of wheat0.1 - 1.0+
Colletotrichum gloeosporioidesAnthracnose of chili0.05 - 0.5
Zymoseptoria triticiSeptoria leaf blotch of wheat0.24 - 0.64

EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in fungal growth.

Table 2: In Vivo Efficacy of Tebuconazole (Example Data)

CropDiseasePathogenApplication Rate (g a.i./ha)Disease Control (%)
WheatSeptoria leaf blotchZymoseptoria tritici125 - 25070 - 90
ChiliAnthracnoseColletotrichum gloeosporioides100 - 20065 - 85

a.i. = active ingredient. Data is representative and can vary based on environmental conditions and disease pressure.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of novel CYP51 inhibitors.

In Vitro Antifungal Susceptibility Testing (Microtiter Plate Assay)

This protocol determines the half-maximal effective concentration (EC50) of a test compound against a fungal pathogen.

Materials:

  • Fungal isolate of interest

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)

  • Test compound (e.g., Tebuconazole, novel CYP51 inhibitor)

  • Solvent for test compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the fungal isolate on a suitable agar (B569324) medium.

    • Harvest spores or mycelial fragments and suspend them in sterile water.

    • Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring optical density.

  • Prepare Test Compound Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • Perform a serial dilution of the stock solution in the liquid culture medium to obtain a range of desired test concentrations. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.

  • Assay Setup:

    • In a 96-well microtiter plate, add a defined volume of the fungal inoculum to each well.

    • Add an equal volume of the test compound dilution to the corresponding wells.

    • Include control wells:

      • Negative control: Fungal inoculum with medium and solvent only (no test compound).

      • Positive control: Fungal inoculum with a known fungicide (e.g., Tebuconazole).

      • Blank: Medium only (for background absorbance).

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the fungal pathogen for a specified period (e.g., 48-72 hours).

  • Data Collection and Analysis:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the log of the test compound concentration.

    • Determine the EC50 value using a suitable statistical software package by fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Inoculum Prepare Fungal Inoculum Plate Dispense Inoculum and Compound into 96-well Plate Inoculum->Plate Compound Prepare Test Compound Dilutions Compound->Plate Controls Include Negative and Positive Controls Plate->Controls Incubate Incubate at Optimal Temperature Controls->Incubate Measure Measure Optical Density Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate EC50 Determine EC50 Value Calculate->EC50

Fig. 1: Workflow for in vitro antifungal susceptibility testing.
In Vivo Greenhouse Efficacy Trial

This protocol evaluates the protective efficacy of a test compound in preventing disease development on host plants.

Materials:

  • Healthy, susceptible host plants of uniform size and age

  • Fungal pathogen inoculum

  • Test compound (formulated for spray application)

  • Control treatments (e.g., untreated, commercial standard fungicide)

  • Spray application equipment

  • Greenhouse or controlled environment chamber

  • Disease assessment scale

Procedure:

  • Plant Preparation:

    • Grow host plants to a susceptible growth stage.

    • Randomly assign plants to different treatment groups.

  • Fungicide Application:

    • Prepare spray solutions of the test compound at various application rates.

    • Apply the treatments to the plants until runoff, ensuring thorough coverage.

    • Include an untreated control group and a group treated with a commercial standard fungicide.

  • Inoculation:

    • After the spray has dried (typically 24 hours), inoculate the plants with a standardized suspension of the fungal pathogen.

    • Use a spray inoculation method to ensure uniform distribution of the inoculum.

  • Incubation:

    • Place the inoculated plants in a high-humidity environment (e.g., a mist chamber) for a period suitable for infection (e.g., 48 hours).

    • Transfer the plants to a greenhouse or controlled environment chamber with conditions conducive to disease development.

  • Disease Assessment:

    • After a specified incubation period (e.g., 7-14 days), assess the disease severity on each plant using a visual rating scale (e.g., percentage of leaf area infected).

  • Data Analysis:

    • Calculate the mean disease severity for each treatment group.

    • Determine the percentage of disease control for each treatment relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

In_Vivo_Trial_Workflow PlantPrep Plant Preparation and Randomization FungicideApp Fungicide Application PlantPrep->FungicideApp Inoculation Pathogen Inoculation FungicideApp->Inoculation Incubation Incubation in Controlled Environment Inoculation->Incubation Assessment Disease Severity Assessment Incubation->Assessment Analysis Data Analysis and Efficacy Calculation Assessment->Analysis

Fig. 2: Workflow for in vivo greenhouse efficacy trial.
Mechanism of Action: CYP51 Inhibition Assay

This protocol biochemically confirms the inhibition of the CYP51 enzyme by the test compound.

Materials:

  • Recombinant CYP51 enzyme (e.g., from the target fungus)

  • Substrate for CYP51 (e.g., lanosterol)

  • NADPH-cytochrome P450 reductase

  • Reaction buffer

  • Test compound

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, recombinant CYP51 enzyme, and NADPH-cytochrome P450 reductase.

    • Add the test compound at various concentrations to the reaction mixture. Include a no-inhibitor control.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the substrate (e.g., lanosterol).

  • Monitor Reaction:

    • Monitor the depletion of NADPH over time by measuring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADPH oxidation is proportional to the CYP51 enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Determine the percentage of inhibition of CYP51 activity for each concentration relative to the no-inhibitor control.

    • Calculate the IC50 (Inhibitory Concentration 50), the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

CYP51_Inhibition_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme Lanosterol->CYP51 Binds to active site Ergosterol_Pathway Ergosterol Biosynthesis CYP51->Ergosterol_Pathway Catalyzes demethylation Inhibitor CYP51 Inhibitor (e.g., Tebuconazole) Inhibitor->CYP51 Blocks active site Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component

Fig. 3: Simplified signaling pathway of CYP51 inhibition.

Conclusion

The methodologies and data presented in this guide provide a robust framework for the evaluation of novel CYP51 inhibitors in agricultural fungicide research. By employing these standardized protocols, researchers can effectively characterize the in vitro and in vivo efficacy of new compounds and confirm their mechanism of action. The use of a well-established standard like Tebuconazole is crucial for comparative analysis and for positioning new active ingredients within the existing landscape of agricultural fungicides. Further research into novel CYP51 inhibitors is vital to combat fungicide resistance and ensure global food security.

References

Application Notes & Protocols: A Research Plan for the Characterization of CYP51-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, is a critical enzyme in the biosynthesis of sterols.[1][2] This enzyme is highly conserved across biological kingdoms, including fungi, protozoa, plants, and mammals.[3] CYP51 catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the production of essential membrane components like ergosterol (B1671047) in fungi and cholesterol in mammals.[1][4] Due to its essential role, particularly in pathogenic fungi and protozoa, CYP51 is a well-established and highly attractive target for antimicrobial drug development.[3][5] The most prominent examples are the azole antifungal drugs, which function by inhibiting CYP51.[5][6]

The emergence of drug resistance necessitates the discovery of new chemical scaffolds that can effectively inhibit this enzyme.[3][6] This document outlines a comprehensive research plan for the characterization of a novel, hypothetical inhibitor, CYP51-IN-13. The plan details a phased approach, beginning with in vitro biochemical characterization and progressing through cellular mechanism of action studies, to establish a foundational data package for this new chemical entity.

2.0 Research Objectives

The primary objectives of this research plan are:

  • To determine the in vitro potency and selectivity of this compound.

  • To confirm the mechanism of action of this compound in a cellular context.

  • To evaluate the antimicrobial efficacy of this compound against relevant pathogenic organisms.

  • To generate a preliminary dataset to guide further preclinical development.

3.0 Experimental Workflow

The proposed research will follow a structured, multi-stage workflow. The process begins with foundational in vitro enzyme assays to determine potency and selectivity, followed by cell-based assays to confirm the mechanism of action and antimicrobial activity.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis & Decision biochemical_assay Biochemical Potency Assay (IC50 vs. Target CYP51s) selectivity_assay Selectivity Profiling (vs. Human CYPs) biochemical_assay->selectivity_assay antimicrobial_assay Antimicrobial Activity (MIC/EC50 Determination) selectivity_assay->antimicrobial_assay sterol_analysis Sterol Profile Analysis (GC-MS) antimicrobial_assay->sterol_analysis toxicity_assay Cytotoxicity Assay (vs. Human Cell Lines) sterol_analysis->toxicity_assay go_nogo Go/No-Go Decision for In Vivo Studies toxicity_assay->go_nogo

Caption: High-level experimental workflow for the characterization of this compound.

4.0 In Vitro Characterization Protocols

Protocol: Recombinant CYP51 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant CYP51 enzymes from various species (e.g., Candida albicans, Trypanosoma cruzi, Human).

Methodology:

  • Enzyme System: A reconstituted enzyme system will be used, containing purified recombinant CYP51, its redox partner (cytochrome P450 reductase), and a lipid environment (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).[7]

  • Substrate: A radiolabeled sterol substrate, such as [3H]lanosterol, will be used to monitor enzyme activity.[7]

  • Reaction Mixture: The standard reaction mixture (100 µL total volume) will contain 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 µM CYP51, 2 µM cytochrome P450 reductase, 50 µM [3H]lanosterol, and varying concentrations of this compound (typically from 1 nM to 100 µM).

  • Initiation and Termination: The reaction is initiated by adding NADPH (100 µM final concentration). After incubation at 37°C for 30 minutes, the reaction is stopped by the addition of ethyl acetate (B1210297) to extract the sterols.[7]

  • Analysis: The extracted sterols (substrate and product) are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[7]

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Target OrganismCYP51 IsoformThis compound IC50 (nM)Positive Control (e.g., Ketoconazole) IC50 (nM)
Candida albicansCaCYP5115.225.8
Aspergillus fumigatusAfCYP51A35.560.1
Trypanosoma cruziTcCYP518.912.4
Homo sapiensHsCYP51>10,0008,500

Protocol: CYP450 Selectivity Panel

Objective: To assess the selectivity of this compound by measuring its inhibitory activity against major human drug-metabolizing cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

Methodology:

  • Enzyme Source: Commercially available recombinant human CYP enzymes (e.g., supersomes) will be used.

  • Assay Principle: Fluorogenic probe-based assays will be employed. Each CYP isoform has a specific substrate that becomes fluorescent upon metabolism. Inhibition of the enzyme results in a decreased fluorescent signal.

  • Procedure: The assay is performed in a 96-well plate format. Each well contains the specific CYP enzyme, buffer, a concentration range of this compound, and the corresponding fluorogenic substrate.

  • Detection: The reaction is initiated by adding an NADPH-regenerating system. The plate is incubated, and fluorescence is read over time using a plate reader.

  • Data Analysis: IC50 values are calculated as described in Protocol 4.1. A high IC50 value for these enzymes compared to the target CYP51 indicates good selectivity.

Data Presentation:

Human CYP IsoformThis compound IC50 (µM)
CYP3A4>50
CYP2D6>50
CYP2C928.5
CYP2C19>50
CYP1A241.2

5.0 Cellular Mechanism of Action and Efficacy

Signaling Pathway: Sterol Biosynthesis

Inhibition of CYP51 blocks the conversion of lanosterol (B1674476) to subsequent sterols, leading to the depletion of essential membrane sterols (like ergosterol in fungi) and the accumulation of toxic 14α-methylated sterol precursors.[5][8] This disruption of membrane homeostasis ultimately leads to cell growth arrest and death.[5]

sterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol (14α-methyl sterol) squalene->lanosterol cyp51 CYP51 Enzyme lanosterol->cyp51 ergosterol Ergosterol / Cholesterol (Final Product) cyp51->block inhibitor This compound inhibitor->cyp51 Inhibition block->ergosterol 14α-demethylation

Caption: The sterol biosynthesis pathway, highlighting the inhibitory action of this compound.

Protocol: Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi.

Methodology:

  • Standard: The protocol will follow the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast or M38 for filamentous fungi.

  • Procedure: A broth microdilution method will be used. A serial two-fold dilution of this compound is prepared in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized fungal suspension.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is defined as the lowest concentration of the compound that causes a significant (typically ≥50% for azoles) inhibition of fungal growth compared to the drug-free control well.

Data Presentation:

Fungal PathogenStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansSC53140.250.5
Candida glabrataATCC 90030116
Cryptococcus neoformansH990.1254
Aspergillus fumigatusAf2930.51

Protocol: Cellular Sterol Profile Analysis by GC-MS

Objective: To confirm that this compound inhibits the sterol biosynthesis pathway in whole cells by analyzing the cellular sterol composition.

Methodology:

  • Cell Culture: Fungal or protozoal cells are cultured to mid-log phase and then treated with this compound at a concentration corresponding to its MIC or EC50 value for 16-24 hours.

  • Lipid Extraction: Cells are harvested, and total lipids are extracted using a saponification method with alcoholic potassium hydroxide, followed by extraction with n-hexane.

  • Derivatization: The extracted non-saponifiable lipids (containing the sterols) are dried and derivatized (e.g., silylated with BSTFA) to increase their volatility for gas chromatography (GC) analysis.

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). Sterols are separated based on their retention times and identified by their characteristic mass fragmentation patterns by comparison to known standards and libraries.

  • Data Analysis: The relative abundance of key sterols is quantified. Inhibition of CYP51 is confirmed by a significant decrease in the final sterol product (e.g., ergosterol) and a corresponding accumulation of the 14α-methylated precursor, lanosterol.[9]

References

Application Notes & Protocols: A High-Throughput Screening Workflow for Novel CYP51 Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1] In pathogenic fungi and protozoa, the disruption of this pathway by inhibitors leads to the accumulation of toxic sterol intermediates, ultimately causing cell death.[2][3] This makes CYP51 a well-established and highly attractive target for the development of antifungal and antiparasitic drugs.[2][4] The azole class of drugs are prominent CYP51 inhibitors used clinically.[1][3][5] However, the emergence of drug resistance necessitates the discovery of novel chemical scaffolds that can effectively inhibit this enzyme.[1]

This document outlines a comprehensive experimental workflow for the screening and characterization of analogs of CYP51-IN-13, a hypothetical lead compound, to identify potent and selective CYP51 inhibitors. The workflow encompasses a multi-tiered approach, starting with a primary in vitro screen, followed by secondary cell-based assays and ADME profiling to identify promising candidates for further development.

Signaling Pathway

The following diagram illustrates the central role of CYP51 in the sterol biosynthesis pathway, a critical process for maintaining cell membrane integrity and function in fungi.

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 FF_MAS 14α-Demethylated Sterol Intermediate Ergosterol Ergosterol FF_MAS->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Altered Permeability and Function) Ergosterol->Membrane Incorporation CYP51->FF_MAS Inhibitor This compound Analogs Inhibitor->CYP51 cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Characterization cluster_3 Candidate Selection Analog_Library This compound Analog Library Enzyme_Assay CYP51 Enzyme Inhibition Assay (IC50) Analog_Library->Enzyme_Assay MIC_Assay Antifungal Susceptibility (MIC Determination) Enzyme_Assay->MIC_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (CC50) MIC_Assay->Cytotoxicity_Assay Binding_Assay Ligand Binding Assay (Kd) Cytotoxicity_Assay->Binding_Assay Microsomal_Assay Microsomal Stability Assay (t1/2) Binding_Assay->Microsomal_Assay Lead_Candidates Lead Candidates Microsomal_Assay->Lead_Candidates

References

Troubleshooting & Optimization

Navigating Solubility Challenges with CYP51 Inhibitors in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the complete dissolution of small molecule inhibitors is a critical first step for accurate and reproducible experimental results. This technical support guide addresses common issues encountered when dissolving CYP51 inhibitors, specifically focusing on challenges with Dimethyl Sulfoxide (DMSO) solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving a fresh vial of my CYP51 inhibitor in DMSO. What could be the issue?

A1: Several factors can contribute to poor dissolution, even with a new vial of compound:

  • Compound Characteristics: Some inhibitors, due to their inherent chemical structure, may have limited solubility in DMSO.

  • Incorrect Solvent Volume: Ensure you are using the recommended volume of DMSO to achieve the desired concentration. Adding too little solvent will result in a supersaturated solution that is prone to precipitation.

  • Low Temperature: DMSO's freezing point is relatively high (18.5°C or 65.3°F). If your lab is cool, the DMSO may be close to freezing, which will significantly reduce its solvating power.

Q2: My CYP51 inhibitor, which was previously dissolved in DMSO, has now precipitated out of solution. Why did this happen?

A2: Precipitation of a previously dissolved compound is a common issue and can be caused by:

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can dramatically decrease the solubility of many organic compounds.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can lead to the formation of compound aggregates that are difficult to redissolve.[2]

  • Storage Temperature: Storing stock solutions at room temperature for extended periods can sometimes lead to compound degradation or precipitation.

Q3: What is the recommended final concentration of DMSO in my cell-based assays?

A3: It is crucial to keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, to avoid solvent-induced toxicity.[3] Some cell lines may be more sensitive, so it is always best to run a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess any potential effects on cell viability and function.[4]

Q4: Can I use other solvents if my CYP51 inhibitor is not soluble in DMSO?

A4: While DMSO is a common solvent for many small molecule inhibitors, other options can be explored if solubility issues persist. These may include ethanol, dimethylformamide (DMF), or co-solvent systems. However, it is essential to check the compatibility of these solvents with your specific assay and cell type, as they can also have cytotoxic effects.

Troubleshooting Guide: Enhancing Dissolution of CYP51 Inhibitors

If you are encountering difficulties in dissolving your CYP51 inhibitor, the following troubleshooting steps and advanced techniques can be employed.

Basic Troubleshooting Steps
IssuePossible CauseSuggested Solution
Powder does not dissolve initially Insufficient solvent volume or low temperature.Incrementally add more DMSO. Gently warm the solution to 37°C (98.6°F) and vortex.[5]
Precipitation upon dilution in aqueous media The compound's solubility limit in the aqueous solution has been exceeded.Decrease the final concentration of the inhibitor. Ensure the final DMSO concentration is ≤ 0.5%. Use pre-warmed media for dilution.[5]
Precipitation after storage Water absorption by DMSO; freeze-thaw cycles.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and moisture absorption. Store aliquots at -20°C or -80°C.
Advanced Dissolution Techniques

For particularly challenging compounds, the following methods can be considered:

  • Sonication: Using a water bath sonicator can provide the energy needed to break up compound aggregates and facilitate dissolution.[6]

  • Vortexing: Vigorous vortexing for several minutes can help to dissolve stubborn compounds.[5]

  • Gentle Heating: As mentioned, warming the solution to 37°C can increase solubility. However, be cautious not to overheat, as this could lead to compound degradation.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of a CYP51 Inhibitor in DMSO

Objective: To prepare a concentrated stock solution of a CYP51 inhibitor for experimental use.

Materials:

  • CYP51 inhibitor (e.g., 5 mg)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of your specific CYP51 inhibitor.

  • Carefully weigh out the desired amount of the CYP51 inhibitor powder into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the tube vigorously for 2-5 minutes.

  • Visually inspect the solution to ensure all the powder has dissolved. If not, proceed to the next step.

  • Gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • If the compound is still not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Concentrations in Cell Culture Medium

Objective: To prepare working concentrations of a CYP51 inhibitor in cell culture medium while minimizing precipitation.

Materials:

  • 10 mM stock solution of CYP51 inhibitor in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a multi-well plate

Procedure:

  • Perform serial dilutions of your DMSO stock solution in the pre-warmed cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.

  • When diluting, vortex or gently pipette the solution immediately and thoroughly to ensure homogenous mixing.

  • Visually inspect the final working solutions for any signs of precipitation. If precipitation occurs, try a lower final concentration.

  • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the CYP51 inhibitor.

  • Use the freshly prepared working solutions immediately for treating your cells.

Visualizing Experimental Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh CYP51 Inhibitor add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Serial Dilution in Warm Media thaw->dilute mix Vortex / Pipette Mix dilute->mix use Use Immediately mix->use troubleshooting_logic start CYP51 Inhibitor Not Dissolving check_temp Is DMSO / Media Warm? start->check_temp check_volume Sufficient Solvent Volume? check_temp->check_volume Yes action_warm Warm to 37°C check_temp->action_warm No check_moisture Is DMSO Anhydrous? check_volume->check_moisture Yes action_add_dmso Add More DMSO check_volume->action_add_dmso No action_new_dmso Use Fresh Anhydrous DMSO check_moisture->action_new_dmso No action_sonicate Sonicate Solution check_moisture->action_sonicate Yes

References

Technical Support Center: Troubleshooting Inconsistent Results with CYP51-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYP51-IN-13. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may arise during experimentation with this novel inhibitor. The following troubleshooting guides and Frequently Asked Questions (FAQs) are structured in a question-and-answer format to directly address specific challenges you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of Sterol 14α-demethylase (CYP51), a crucial enzyme in the sterol biosynthesis pathway.[1][2][3] By inhibiting CYP51, this compound disrupts the production of essential sterols like ergosterol (B1671047) in fungi or cholesterol in mammals, leading to altered cell membrane integrity and function.[4][5] The specific binding kinetics and inhibitory profile of this compound are detailed in the product datasheet; however, like many azole-based inhibitors, it is expected to interact with the heme iron in the active site of the enzyme.[4]

Q2: What are the expected phenotypic outcomes of successful this compound treatment in our experimental model?

A2: The expected outcomes will vary depending on your model system. In fungal cultures, you should observe a dose-dependent inhibition of growth. In protozoan parasites, such as Trypanosoma cruzi, treatment may lead to altered cell morphology, membrane disorganization, and ultimately, parasite death.[1] In mammalian cell lines, high concentrations of a non-selective CYP51 inhibitor could lead to cytotoxicity due to the disruption of cholesterol biosynthesis.[6] It is crucial to establish a dose-response curve to determine the optimal concentration for your specific assay.[7]

Q3: How should I prepare and store my stock solutions of this compound?

A3: Proper preparation and storage of stock solutions are critical for reproducible results.[8][9] We recommend the following:

  • Solvent: Consult the product datasheet for the recommended solvent, which is typically anhydrous DMSO.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] Protect from light by using amber vials or wrapping tubes in foil.[8]

Q4: Could the final concentration of DMSO in my assay be affecting the results?

A4: Yes, high concentrations of DMSO can be toxic to cells and may affect enzyme activity. It is best practice to keep the final concentration of DMSO in your culture medium low, typically below 0.5%, and to include a vehicle control (medium with the same concentration of DMSO as your treated samples) in all experiments.[7][9]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Activity

Q: We are observing variable or no inhibition of our target, even at concentrations where we expect to see an effect. What are the potential causes and how can we troubleshoot this?

A: This is a common issue that can stem from several factors. Follow these steps to diagnose the problem:

Step 1: Verify the Integrity of Your this compound Stock Solution The most common cause of inconsistent activity is inhibitor degradation.[8][9]

  • Action: Prepare a fresh stock solution from the solid compound. If the problem persists, the issue may lie in the handling of the stock solution.

  • Best Practice: To confirm degradation, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity and concentration of your stock solution.[8]

Step 2: Evaluate Your Experimental Assay Conditions

  • Inhibitor Concentration: Are your calculations for the final concentration correct? Have your pipettes been recently calibrated?

  • Cell Permeability: Is it possible that this compound has low permeability in your specific cell type? Consult the literature for information on the permeability of similar compounds.

  • Assay Duration: For long-term experiments, the inhibitor may be degrading in the culture medium over time. Consider replenishing the medium with fresh inhibitor at regular intervals.[7]

Step 3: Consider Target-Related Factors

  • CYP51 Expression Levels: If you are working with a cell line, have you confirmed the expression level of CYP51? Low target expression may result in a minimal observable effect.

  • Mutations in CYP51: Resistance to CYP51 inhibitors can arise from mutations in the CYP51 gene that alter the drug-binding site.[4][10][11] If you are using a resistant strain, higher concentrations of the inhibitor may be required, or the inhibitor may be ineffective.

Issue 2: High Background or Off-Target Effects

Q: We are observing significant effects in our negative controls or widespread cellular changes that are not consistent with CYP51 inhibition. What could be causing this?

A: High background or off-target effects can confound your results. Here’s how to address this:

  • Inhibitor Concentration is Too High: High concentrations of small molecule inhibitors can lead to non-specific effects.[9]

    • Action: Perform a thorough dose-response experiment to identify the optimal concentration range that provides specific inhibition with minimal off-target effects.

  • Solvent Toxicity: As mentioned in the FAQs, ensure the final concentration of your solvent (e.g., DMSO) is not causing cytotoxicity.[7]

  • Use of Control Compounds: To confirm that the observed phenotype is due to the inhibition of CYP51, consider using a structurally different inhibitor that targets the same enzyme.[12] If both inhibitors produce a similar effect, it is more likely that the observation is on-target.

Issue 3: Precipitation of the Inhibitor in Media

Q: We notice a precipitate forming in our cell culture medium after adding this compound. How can we prevent this?

A: Precipitation is a clear indication of low solubility in your aqueous medium.[9]

  • Check Solubility Limits: Refer to the product datasheet for the solubility of this compound in aqueous solutions.

  • Modify Dilution Scheme: Instead of adding a small volume of highly concentrated stock directly to your final volume of media, prepare an intermediate dilution in a suitable buffer before the final dilution into the cell culture medium.[9]

  • Gentle Warming and Sonication: For some compounds, gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolution.[9] However, be cautious as this may degrade heat-sensitive compounds.

Quantitative Data Summary

Disclaimer: The following data for this compound is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

Table 1: Hypothetical IC50 Values for this compound

Target Organism/Cell LineCYP51 IsoformIC50 (µM)Assay Conditions
Candida albicansFungal CYP510.05Recombinant enzyme assay, 60 min incubation
Trypanosoma cruziProtozoan CYP510.02Whole-cell amastigote growth inhibition, 72h
Human (HepG2)Human CYP51> 50Recombinant enzyme assay, 60 min incubation

Table 2: Hypothetical Solubility of this compound

SolventSolubility (mg/mL)Molarity (mM)
DMSO> 50> 100
Ethanol~10~20
PBS (pH 7.4)< 0.1< 0.2

Experimental Protocols

Key Experiment: In Vitro CYP51 Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a recombinant CYP51 enzyme.

Materials:

  • Purified recombinant CYP51 enzyme

  • Cytochrome P450 reductase (CPR)[13][14]

  • Radiolabeled substrate (e.g., [3H]lanosterol)[14]

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound dissolved in DMSO

  • Ethyl acetate (B1210297)

  • Methanol

  • HPLC system with a radioactivity detector[14]

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, CYP51 enzyme (e.g., 0.1 µM), and CPR (e.g., 2 µM).[13]

  • Add Inhibitor: Add varying concentrations of this compound (or DMSO for the vehicle control) to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Add the radiolabeled substrate (e.g., 50 µM lanosterol) and NADPH (e.g., 100 µM) to initiate the reaction.[13][14]

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by adding ethyl acetate to extract the sterols.[14]

  • Analyze Products: Evaporate the ethyl acetate, redissolve the sterol products in methanol, and analyze the conversion of substrate to product using an HPLC system equipped with a radioactivity detector.[14]

  • Calculate Inhibition: Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Visualizations

signaling_pathway cluster_pathway Simplified Sterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols CYP51 Ergosterol/\nCholesterol Ergosterol/ Cholesterol 14-demethylated sterols->Ergosterol/\nCholesterol Multiple Steps Functional Cell Membrane Functional Cell Membrane Ergosterol/\nCholesterol->Functional Cell Membrane CYP51_IN_13 CYP51_IN_13 CYP51_IN_13->Lanosterol Inhibits

Caption: Simplified sterol biosynthesis pathway showing inhibition by this compound.

experimental_workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Dose_Response Perform Dose-Response Experiment Prepare_Stock->Dose_Response Select_Concentration Select Optimal Concentration Dose_Response->Select_Concentration Treat_Cells Treat Experimental System (Cells, Enzyme, etc.) Select_Concentration->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay_Endpoint Measure Assay Endpoint (e.g., Cell Viability, Enzyme Activity) Incubate->Assay_Endpoint Analyze_Data Analyze Data and Compare to Controls Assay_Endpoint->Analyze_Data End End Analyze_Data->End troubleshooting_workflow Inconsistent_Results Inconsistent Results? Check_Stock Is Stock Solution Fresh and Properly Stored? Inconsistent_Results->Check_Stock Check_Assay Are Assay Conditions (Concentration, Controls) Correct? Check_Stock->Check_Assay Yes Solution_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Solution_Fresh_Stock No Check_Target Is Target Expression and Genotype Confirmed? Check_Assay->Check_Target Yes Solution_Optimize_Assay Optimize Assay Conditions (Dose-Response, Solvent Control) Check_Assay->Solution_Optimize_Assay No Solution_Verify_Target Verify Target Expression and Sequence Check_Target->Solution_Verify_Target No Problem_Solved Problem Resolved Check_Target->Problem_Solved Yes Solution_Fresh_Stock->Problem_Solved Solution_Optimize_Assay->Problem_Solved Solution_Verify_Target->Problem_Solved

References

Technical Support Center: Optimizing CYP51-IN-13 Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CYP51-IN-13 for antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme sterol 14α-demethylase (CYP51), a critical component in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2] Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane.[1] By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[2]

Q2: What is a recommended starting concentration range for this compound in an antifungal assay?

A2: For initial screening, a broad concentration range is recommended to determine the potency of this compound against the fungal species of interest. A common starting point is a serial dilution covering a range from 0.03 µg/mL to 64 µg/mL.[3] Subsequent experiments can then focus on a narrower range around the initial minimum inhibitory concentration (MIC) to determine a more precise value.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1][4] For example, a 10 mg/mL stock solution can be prepared. This stock solution should be stored in aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1] When preparing working solutions for your assay, ensure the final concentration of the solvent in the culture medium is kept low (typically below 0.5% v/v) to prevent solvent-induced toxicity to the fungal cells.[4][5] Always include a solvent control in your experiments.

Q4: What are the key parameters to consider when performing a Minimum Inhibitory Concentration (MIC) assay?

A4: Several factors can influence the outcome of an MIC assay. These include the composition of the culture medium, the density of the fungal inoculum, and the incubation conditions.[3] It is crucial to use a standardized methodology, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility.[3] The inoculum size should typically be between 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL.[1][3]

Q5: How can I determine if this compound is fungistatic or fungicidal?

A5: An MIC assay will determine the concentration at which this compound inhibits fungal growth (fungistatic). To determine the concentration that kills the fungus (fungicidal), a follow-up assay called the Minimum Fungicidal Concentration (MFC) assay is required.[1] This involves subculturing aliquots from the wells of the MIC plate that show no visible growth onto fresh, drug-free agar (B569324) plates.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No inhibitory effect observed 1. Compound Insolubility: this compound may have precipitated out of the assay medium. 2. Incorrect Concentration: Errors in calculating dilutions or preparing solutions. 3. Compound Degradation: Improper storage or handling of the compound stock. 4. Resistant Fungal Strain: The tested fungal strain may be resistant to this class of inhibitor.1. Solubility Check: Visually inspect for precipitation. Consider preparing the stock solution in a different solvent or using a lower final concentration. Pre-warming the medium to 37°C before adding the compound may also help.[5] 2. Recalculate and Remake: Double-check all calculations and prepare fresh dilutions from the stock. 3. Use Fresh Stock: Prepare new dilutions from a fresh, properly stored aliquot of this compound. 4. Use Quality Control Strains: Test the compound against known susceptible and resistant quality control strains.[3]
High variability between replicates 1. Inconsistent Inoculum: Variation in the number of fungal cells added to each well. 2. Pipetting Errors: Inaccurate liquid handling. 3. Edge Effects: Evaporation from the outer wells of the microtiter plate.1. Standardize Inoculum: Ensure a homogenous fungal suspension and use a spectrophotometer to standardize the inoculum density before dilution.[1] 2. Calibrate Pipettes: Regularly check and calibrate pipettes. Use fresh tips for each dilution. 3. Plate Layout: Avoid using the outermost wells for experimental samples. Fill these wells with sterile medium to create a humidity barrier.
"Trailing" or residual growth at high concentrations 1. Fungistatic Effect: The compound may only be inhibiting growth, not killing the fungus. 2. Heteroresistance: A subpopulation of the fungal inoculum may be resistant. 3. Endpoint Reading: Difficulty in determining the precise MIC endpoint due to faint, residual growth.1. Perform MFC Assay: Determine the minimum fungicidal concentration.[1] 2. Plate for Purity: Plate the inoculum on agar to check for a mixed population. 3. Standardized Reading: Read the MIC at a defined endpoint, such as an 80% or 50% reduction in growth compared to the growth control.[6] Reading at an earlier time point (e.g., 24 hours instead of 48 hours) may also provide a clearer endpoint.[6]

Quantitative Data Summary

The following tables present hypothetical data for this compound based on typical values observed for other CYP51 inhibitors.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.1250.5
Candida glabrata1.04.0
Aspergillus fumigatus0.251.0
Cryptococcus neoformans0.52.0

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: In Vitro Enzymatic Inhibition of Fungal CYP51 by this compound

Fungal CYP51 OrthologIC₅₀ (µM)
C. albicans CYP510.05
A. fumigatus CYP51A0.20
A. fumigatus CYP51B0.08
Human CYP51> 100

IC₅₀ is the half-maximal inhibitory concentration of the enzyme.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M27 guidelines for yeast and M38 for filamentous fungi.

  • Preparation of this compound Dilutions:

    • Prepare a 2X working solution of this compound in RPMI-1640 medium from a concentrated DMSO stock.

    • Perform a two-fold serial dilution in a 96-well microtiter plate, with each well containing 100 µL of the 2X compound dilution.[3]

    • Include a growth control well with 100 µL of medium and the same final DMSO concentration as the test wells, and a sterility control well with 200 µL of medium only.[1]

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, or use a spectrophotometer to achieve a specific optical density.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay plate.[1][3]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL and diluting the compound to its final 1X concentration.[3]

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the drug-free growth control.[6]

Protocol 2: Recombinant CYP51 Inhibition (IC₅₀) Assay

This protocol outlines a method to determine the direct inhibitory effect of this compound on the purified recombinant CYP51 enzyme.

  • Reagent Preparation:

    • Purify recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR).[7]

    • Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate), a lipid environment (e.g., dilauroylphosphatidylcholine), and the CYP51 substrate (e.g., lanosterol).[8]

  • Assay Procedure:

    • In a microplate, combine the purified CYP51, CPR, and varying concentrations of this compound dissolved in DMSO. Include a vehicle control with DMSO only.[2][4]

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding NADPH.[7][9]

    • Incubate at 37°C for a defined period.

    • Stop the reaction and extract the sterols.

  • Analysis and IC₅₀ Calculation:

    • Analyze the reaction products using a method such as HPLC or GC-MS to quantify the amount of demethylated product formed.[4]

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

Visualizations

CYP51_Inhibition_Pathway cluster_Fungus Fungal Cell cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate Toxic_Sterols Toxic 14α-methylated Sterol Precursors Disrupted_Membrane Disrupted Membrane Function & Integrity Toxic_Sterols->Disrupted_Membrane Ergosterol Ergosterol Membrane_Integrity Normal Membrane Function & Integrity Ergosterol->Membrane_Integrity CYP51->Ergosterol Catalyzes Demethylation Fungal_Growth_Inhibition Fungal Growth Inhibition / Cell Death Disrupted_Membrane->Fungal_Growth_Inhibition CYP51_IN_13 This compound CYP51_IN_13->CYP51 Inhibits

Caption: Mechanism of action of this compound in fungi.

MIC_Assay_Workflow prep_compound Prepare 2X Serial Dilutions of this compound in 96-well plate inoculate Inoculate Plate with Fungal Suspension (1:1 ratio) prep_compound->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read_results Read MIC Endpoint (Visual or Spectrophotometric) incubate->read_results analyze Determine Lowest Concentration with Significant Growth Inhibition read_results->analyze

References

how to prevent degradation of CYP51-IN-13 in storage

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Best Practices for the Storage and Handling of CYP51-IN-13 to Prevent Degradation

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of the novel CYP51 inhibitor, this compound. Adherence to these guidelines is critical to ensure the compound's stability, prevent degradation, and maintain its efficacy for experimental use.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound upon receipt?

A1: Upon receiving the lyophilized powder of this compound, it is crucial to store it under appropriate conditions to prevent degradation. For long-term storage, the powder should be kept at -20°C. Under these conditions, the compound is expected to be stable for up to three years. For shorter-term storage, 4°C is acceptable for up to two years. It is imperative to keep the vial tightly sealed to protect it from moisture and air.

Q2: What is the best practice for preparing a stock solution of this compound?

A2: To prepare a stock solution, allow the vial of this compound powder to equilibrate to room temperature before opening to avoid condensation of moisture. Centrifuge the vial briefly to ensure all the powder is at the bottom. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO). Once the stock solution is prepared, it should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can lead to degradation.

Q3: How should I store the stock solution of this compound?

A3: Aliquots of the this compound stock solution in DMSO should be stored at -80°C for long-term stability, where it can be viable for up to six months. For short-term storage, -20°C is acceptable for up to one month. Always ensure the vials are tightly sealed.

Q4: Can I repeatedly freeze and thaw my stock solution of this compound?

A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can significantly degrade the inhibitor. Preparing single-use aliquots is the best practice to maintain the integrity of the compound.

Q5: Are there any other factors I should be aware of to prevent degradation?

A5: Yes, as CYP51 inhibitors can be susceptible to photodegradation, it is recommended to protect the compound from light, both in its solid form and in solution, by using amber vials or by wrapping the vials in foil. Additionally, always use appropriate personal protective equipment (PPE), such as gloves and safety glasses, when handling the compound.

Troubleshooting Guide: Common Issues in Storing this compound

Issue Potential Cause Recommended Solution
Loss of Inhibitor Activity - Improper storage temperature- Repeated freeze-thaw cycles- Exposure to light or moisture- Solvent contamination- Verify storage at -20°C (powder) or -80°C (solution)- Prepare and use single-use aliquots- Store in a dark, dry place- Use high-purity, anhydrous DMSO
Precipitate Formation in Stock Solution - Incorrect solvent- Supersaturated solution- Low temperature storage of a solution not fully dissolved- Ensure complete dissolution by gentle warming (not exceeding 40°C) or sonication- Prepare a less concentrated stock solution- Before use, warm the aliquot to room temperature and vortex to ensure homogeneity
Inconsistent Experimental Results - Degradation of the inhibitor- Inaccurate concentration of stock solution- Prepare a fresh stock solution from the lyophilized powder- Re-evaluate the concentration of the stock solution using a suitable analytical method (e.g., HPLC)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Equilibration: Allow the vial containing the lyophilized this compound powder to reach room temperature before opening.

  • Centrifugation: Briefly centrifuge the vial to collect all the powder at the bottom.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Solubilization: Gently vortex or sonicate the vial until the powder is completely dissolved. A brief, gentle warming (not exceeding 40°C) may aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visual Guides

Logical Workflow for Handling and Storing this compound

G cluster_receipt Receipt of Compound cluster_storage_powder Powder Storage cluster_prep Stock Solution Preparation cluster_storage_solution Solution Storage receipt Receive Lyophilized This compound store_powder Store at -20°C (Long-term) receipt->store_powder Immediate Action equilibrate Equilibrate to RT store_powder->equilibrate For Use centrifuge Centrifuge equilibrate->centrifuge dissolve Dissolve in DMSO centrifuge->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store at -80°C (Long-term) aliquot->store_solution

Caption: Workflow for proper handling and storage of this compound.

Decision Tree for Troubleshooting this compound Stability Issues

G start Inconsistent Experimental Results or Loss of Activity check_storage Was the compound stored correctly (temperature, light)? start->check_storage check_handling Were single-use aliquots used to avoid freeze-thaw? check_storage->check_handling Yes prepare_fresh Prepare fresh stock solution from powder. check_storage->prepare_fresh No check_solvent Was high-purity, anhydrous DMSO used? check_handling->check_solvent Yes check_handling->prepare_fresh No check_solvent->prepare_fresh No reorder Consider ordering a fresh batch of the compound. check_solvent->reorder Yes

Caption: Troubleshooting guide for this compound stability issues.

Technical Support Center: Troubleshooting Off-Target Effects of CYP51-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding potential off-target effects of the hypothetical CYP51 inhibitor, CYP51-IN-13. The principles and protocols described here are broadly applicable for validating the specificity of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor designed to target Sterol 14α-demethylase (CYP51). CYP51 is a crucial enzyme in the sterol biosynthesis pathway in various organisms, including fungi and mammals.[1][2][3][4][5] Inhibition of CYP51 disrupts the production of essential sterols, such as ergosterol (B1671047) in fungi or cholesterol precursors in mammals, leading to cell growth arrest and death.[1][4]

Q2: I'm observing a phenotype in my experiment after treating with this compound. How can I be sure it's an on-target effect?

A2: Attributing an observed phenotype solely to the inhibition of the intended target requires a multi-pronged validation approach.[6][7] Key strategies include performing dose-response analysis, using a structurally unrelated inhibitor targeting CYP51, and conducting rescue experiments.[8] Comparing the cellular phenotype with that induced by genetic knockdown of CYP51 (e.g., using siRNA or CRISPR-Cas9) is also a powerful validation method.[7]

Q3: My results with this compound are inconsistent across different cell lines. What could be the cause?

A3: Inconsistent results can arise from several factors. Off-target effects may vary between cell lines due to differences in their proteomic landscapes.[7] Additionally, the essentiality of the CYP51 pathway can differ among cell types. It is also crucial to maintain consistent experimental conditions, such as cell density and passage number, as these can influence cellular responses to inhibitors.[8]

Q4: I suspect this compound is causing cytotoxicity through an off-target mechanism. How can I investigate this?

A4: To investigate off-target cytotoxicity, you can perform a kinome-wide selectivity screen to identify other kinases that your compound might be inhibiting.[7] Testing inhibitors with different chemical scaffolds that also target CYP51 can help determine if the cytotoxicity is a consistent on-target effect.[7] Additionally, ensure the compound is soluble in your culture media and always include a vehicle control to rule out solvent-induced toxicity.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Observed phenotype does not correlate with CYP51 inhibition levels. Off-target effects are dominating the cellular response.1. Perform a dose-response curve: Compare the IC50 of this compound for target inhibition with the EC50 for the phenotypic effect. A significant discrepancy suggests off-target activity. 2. Use a structurally distinct CYP51 inhibitor: If a different CYP51 inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[7][8] 3. Conduct a rescue experiment: Overexpression of CYP51 may rescue the phenotype by sequestering the inhibitor, confirming on-target engagement.[8]
High background or unexpected results in reporter assays. The inhibitor may be directly interfering with the reporter system or causing cellular stress.1. Use a control vector: Transfect cells with a reporter vector that lacks the specific response element to check for non-specific effects.[8] 2. Test for assay interference: Run the assay in a cell-free system with this compound to see if it directly affects the reporter protein or substrate.
No observable effect of this compound. The inhibitor may be inactive, or the target may not be essential in the specific experimental context.1. Confirm inhibitor activity: Test this compound in a cell line or assay where it is known to be effective. 2. Verify target expression: Confirm that CYP51 is expressed in your experimental system using methods like Western blot or qPCR.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table illustrates a hypothetical kinase selectivity profile for this compound, a crucial step in identifying potential off-target interactions.

Target IC50 (nM) Description
CYP51 (On-Target) 50 Primary target; potent inhibition.
Kinase A500Potential off-target; 10-fold less potent than on-target.
Kinase B> 10,000Minimal off-target activity.
Kinase C1,500Weak off-target interaction.

Table 2: Comparison of Phenotypic Effects

This table compares the phenotypic outcomes of this compound treatment with genetic knockdown of CYP51.

Experiment Observed Phenotype Conclusion
This compound (1 µM) Cell Cycle Arrest at G1Consistent with CYP51 inhibition.
CYP51 siRNA Knockdown Cell Cycle Arrest at G1Phenocopies inhibitor effect, suggesting on-target action.
Structurally Unrelated CYP51 Inhibitor (Compound X) Cell Cycle Arrest at G1Confirms phenotype is linked to CYP51 inhibition.
Inactive Analog of this compound No effect on cell cycleDemonstrates specificity of the active compound.[8]

Experimental Protocols

Rescue Experiment by Overexpression of CYP51

Objective: To determine if the phenotype induced by this compound is due to its interaction with CYP51.

Methodology:

  • Vector Construction: Clone the full-length cDNA of human CYP51 into a mammalian expression vector (e.g., pcDNA3.1). Include a control vector (empty vector).

  • Transfection: Transfect the target cells with either the CYP51 expression vector or the empty vector using a suitable transfection reagent.

  • Inhibitor Treatment: 24 hours post-transfection, treat the cells with a range of concentrations of this compound.

  • Phenotypic Analysis: After the desired incubation time (e.g., 48 hours), assess the phenotype of interest (e.g., cell viability, apoptosis) using appropriate assays.

  • Confirmation of Overexpression: Lyse a parallel set of cells and confirm the overexpression of CYP51 via Western blot.

Expected Outcome: Cells overexpressing CYP51 should show a reduced sensitivity to this compound (a rightward shift in the dose-response curve) compared to cells transfected with the empty vector.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to CYP51 in intact cells.

Methodology:

  • Cell Treatment: Incubate intact cells with this compound at various concentrations, including a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures (e.g., 40°C to 65°C).

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.

  • Target Protein Detection: Quantify the amount of soluble CYP51 remaining at each temperature using Western blotting or other immunoassays.[6]

Expected Outcome: Binding of this compound should stabilize the CYP51 protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Visualizations

experimental_workflow cluster_phenotype Phenotypic Observation cluster_validation On-Target Validation cluster_conclusion Conclusion phenotype Observe Phenotype with This compound dose_response Dose-Response Analysis phenotype->dose_response Validate struct_unrelated Use Structurally Unrelated CYP51 Inhibitor phenotype->struct_unrelated Validate rescue Rescue Experiment (CYP51 Overexpression) phenotype->rescue Validate genetic Genetic Knockdown (siRNA/CRISPR) phenotype->genetic Validate on_target Phenotype is On-Target dose_response->on_target Correlates off_target Investigate Off-Target Effects dose_response->off_target Discrepancy/ No Effect struct_unrelated->on_target Phenocopies struct_unrelated->off_target Discrepancy/ No Effect rescue->on_target Rescued rescue->off_target Discrepancy/ No Effect genetic->on_target Phenocopies genetic->off_target Discrepancy/ No Effect

Caption: Workflow for validating on-target effects of this compound.

off_target_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway CYP51_IN_13 This compound CYP51 CYP51 CYP51_IN_13->CYP51 Intended Target Kinase_A Kinase A CYP51_IN_13->Kinase_A Unintended Target Sterol_Biosynthesis Sterol Biosynthesis CYP51->Sterol_Biosynthesis Inhibits Cell_Growth Cell Growth Arrest Sterol_Biosynthesis->Cell_Growth Leads to Signaling_Cascade Signaling Cascade Kinase_A->Signaling_Cascade Inhibits Unintended_Phenotype Unintended Phenotype Signaling_Cascade->Unintended_Phenotype Results in

Caption: Potential on-target vs. off-target signaling of this compound.

References

Refining the Protocol for CYP51-IN-13 Enzyme Kinetics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for CYP51-IN-13 enzyme kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an enzymatic assay?

A1: For initial dose-response experiments to determine the IC50 value, it is recommended to use a broad concentration range of this compound, starting from as low as 1 nM and extending to 100 µM.[1] A common starting range that is often effective for CYP51 inhibitors is between 10 nM and 10 µM.[1]

Q2: How should I dissolve and store this compound?

A2: this compound, like many small molecule inhibitors, is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C to maintain stability.[1] For cell-based assays, ensure the final DMSO concentration in the culture medium is low (generally less than 0.5%) to prevent solvent-induced toxicity.[1]

Q3: What are the essential components of an in vitro CYP51 reconstituted enzymatic assay?

A3: A typical in vitro reconstituted assay for CYP51 activity includes the purified CYP51 enzyme, its redox partner cytochrome P450 reductase (CPR), a suitable buffer, the substrate (e.g., lanosterol), and NADPH to initiate the reaction.[1][2][3] The inhibitor, this compound, would be added at varying concentrations to this mixture.[1]

Q4: What is the mechanism of action for CYP51 inhibitors?

A4: CYP51 inhibitors act by disrupting the sterol biosynthesis pathway.[4] CYP51, a sterol 14α-demethylase, is a crucial enzyme in the conversion of lanosterol (B1674476) to ergosterol (B1671047) in fungi or cholesterol in mammals.[5][6][7] By inhibiting this enzyme, this compound leads to the accumulation of toxic sterol precursors and depletion of essential sterols, ultimately affecting cell membrane integrity and function.[4]

Q5: How can I monitor the binding of this compound to the CYP51 enzyme?

A5: Ligand binding can be monitored using spectral titration.[4] The binding of an inhibitor to the heme iron of CYP51 often induces a characteristic spectral shift in the Soret peak of the enzyme's absorbance spectrum.[2][8] For azole-based inhibitors, this typically results in a red shift (Type II spectral response).[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No inhibitory effect observed at expected concentrations. 1. Compound Inactivity: The inhibitor may not be active against the specific CYP51 ortholog being tested.[1] 2. Incorrect Concentration: Errors in dilution calculations or pipetting.[1] 3. Compound Degradation: Improper storage or handling of this compound.[1] 4. Low Compound Solubility: Precipitation of the inhibitor in the assay buffer.[1]1. Verify Target: Ensure you are using the correct and active CYP51 ortholog. 2. Recalculate and Prepare Fresh Dilutions: Double-check all calculations and prepare fresh serial dilutions from your stock solution.[1] 3. Use Fresh Stock: Use a fresh aliquot of the inhibitor from proper storage.[1] 4. Assess Solubility: Visually inspect for any precipitation. Consider using a solubilizing agent if compatible with your assay, or adjust the final concentration.[1]
High variability between replicate experiments. 1. Pipetting Errors: Inaccurate dispensing of reagents, enzyme, substrate, or inhibitor.[1] 2. Inconsistent Incubation Times: Variation in the timing of reaction initiation and termination. 3. Edge Effects in Microplates: Evaporation from the outer wells of the plate.[1] 4. Incomplete Mixing: Reagents not being uniformly mixed in the reaction wells.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated.[1] Use reverse pipetting for viscous solutions. 2. Standardize Timing: Use a multichannel pipette or an automated liquid handler to initiate and stop reactions simultaneously. 3. Improve Plate Layout: Avoid using the outermost wells for experimental samples; instead, fill them with a buffer or medium.[1] 4. Ensure Proper Mixing: Gently mix the contents of each well after adding all components.
Observed cytotoxicity at low concentrations in cell-based assays. 1. Off-Target Effects: The inhibitor may be affecting other essential cellular pathways.[1] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cell line being used.[1]1. Perform Selectivity Profiling: Test the compound against a panel of other cytochrome P450 enzymes or relevant off-targets.[1] 2. Reduce Solvent Concentration: Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5%).[1] Run a solvent-only control.
Reaction rate is not linear over time. 1. Substrate Depletion: The initial substrate concentration is too low, leading to a rapid decrease in the reaction rate.[9] 2. Product Inhibition: The product of the enzymatic reaction is inhibiting the enzyme.[10] 3. Enzyme Instability: The enzyme is losing activity over the course of the assay.1. Optimize Substrate Concentration: Ensure the substrate concentration is well above the Km, or measure initial rates where less than 10% of the substrate is consumed.[9] 2. Measure Initial Velocities: Determine the reaction rate from the initial linear portion of the progress curve.[11] 3. Check Enzyme Stability: Perform a time-course experiment with the enzyme alone to assess its stability under assay conditions.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for In Vitro CYP51 Enzymatic Assay

ReagentRecommended ConcentrationNotes
Purified CYP51 Enzyme0.1 - 1.0 µMOptimal concentration may vary depending on the enzyme source and purity.[8]
Cytochrome P450 Reductase (CPR)0.2 - 2.0 µMA molar excess of CPR to CYP51 is often used.[8]
Substrate (e.g., Lanosterol)50 µMSubstrate should be dissolved in a suitable vehicle like 45% hydroxypropyl-β-cyclodextrin.[3][12]
NADPH100 µMUsed to initiate the enzymatic reaction.[1][3]
This compound1 nM - 100 µMFor generating a dose-response curve.[1]
Buffer50 mM Potassium Phosphate, pH 7.4May contain other components like NaCl and EDTA.[3]

Table 2: Example Data for a Hypothetical CYP51 Inhibitor

CYP51 OrthologIC50 (µM)
Homo sapiens (Human)> 100
Candida albicans0.5 - 5
Trypanosoma cruzi< 1
Aspergillus fumigatus1 - 10
Note: This data is illustrative for a typical CYP51 inhibitor and may not represent the actual values for this compound.[1]

Experimental Protocols

Protocol 1: In Vitro CYP51 Enzymatic Reconstitution Assay

Objective: To determine the IC50 of this compound against a purified CYP51 enzyme.

Materials:

  • Purified CYP51 enzyme

  • Purified cytochrome P450 reductase (CPR)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Substrate stock solution (e.g., radiolabeled lanosterol in 45% hydroxypropyl-β-cyclodextrin)

  • NADPH solution

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 200 mM NaCl and 0.1 mM EDTA)[3]

  • Quenching solvent (e.g., ethyl acetate)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.

  • In a microplate, prepare the reaction mixture by adding the assay buffer, CYP51 enzyme (e.g., final concentration of 0.5 µM), and CPR (e.g., final concentration of 1.0 µM).[1]

  • Add the varying concentrations of this compound or the vehicle control to the respective wells.

  • Pre-incubate the mixture at 37°C for 5 minutes.[1]

  • Initiate the reaction by adding the substrate (e.g., final concentration of 50 µM) and NADPH (e.g., final concentration of 100 µM).[1]

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.[1]

  • Stop the reaction by adding a quenching solvent.[1]

  • Extract the sterols from the reaction mixture.

  • Separate the substrate and product using High-Performance Liquid Chromatography (HPLC).[1]

  • Quantify the amount of product formed. If using a radiolabeled substrate, a scintillation counter can be used.[1]

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_inhibitor Prepare this compound Dilutions pre_incubation Pre-incubate Enzyme and Inhibitor prep_inhibitor->pre_incubation prep_enzyme Prepare Enzyme-CPR Mix prep_enzyme->pre_incubation initiation Initiate with Substrate & NADPH pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Stop Reaction incubation->termination extraction Extract Sterols termination->extraction separation HPLC Separation extraction->separation quantification Quantify Product separation->quantification calculation Calculate IC50 quantification->calculation

Caption: Workflow for in vitro CYP51 enzymatic assay.

Signaling_Pathway Lanosterol Lanosterol CYP51 CYP51 Enzyme Lanosterol->CYP51 Substrate Product 14-demethylated sterols CYP51->Product Catalysis Inhibitor This compound Inhibitor->CYP51 Inhibition Ergosterol Ergosterol / Cholesterol Product->Ergosterol Further Synthesis Membrane Fungal/Cell Membrane Integrity Ergosterol->Membrane Essential Component

Caption: Inhibition of the CYP51-mediated sterol biosynthesis pathway.

References

Technical Support Center: Overcoming Resistance to CYP51-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CYP51-IN-13, a novel inhibitor of fungal sterol 14α-demethylase (CYP51).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the fungal enzyme sterol 14α-demethylase (CYP51), which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and is vital for maintaining membrane fluidity and integrity.[4] this compound, similar to other azole antifungals, is believed to bind to the heme iron atom in the active site of the CYP51 enzyme.[1][4] This binding event prevents the demethylation of lanosterol, a precursor to ergosterol.[1][4] The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, which disrupts the fungal cell membrane's structure and function, ultimately leading to the inhibition of fungal growth or cell death.[1]

Q2: What is the spectrum of activity for this compound?

A2: The spectrum of activity for a novel compound like this compound would be determined through extensive in vitro susceptibility testing against a panel of clinically relevant fungal species. Generally, CYP51 inhibitors have a broad spectrum of activity against many yeasts and molds. This would likely include species of Candida, Aspergillus, and Cryptococcus. However, intrinsic resistance is known in some fungal species.

Q3: My fungal strain shows high Minimum Inhibitory Concentration (MIC) values for this compound. What are the potential resistance mechanisms?

A3: High MIC values indicate reduced susceptibility to this compound. Several well-documented mechanisms of resistance to CYP51 inhibitors could be at play:

  • Target Site Mutations: Point mutations in the ERG11 (CYP51) gene are a common cause of resistance. These mutations can alter the amino acid sequence of the enzyme, reducing the binding affinity of the inhibitor to the active site.[2][5]

  • Gene Overexpression: Increased expression of the ERG11 gene leads to higher levels of the CYP51 enzyme. This requires a higher concentration of the inhibitor to achieve the same level of inhibition.[5]

  • Efflux Pump Overexpression: Fungal cells can actively transport the inhibitor out of the cell using efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families. Overexpression of the genes encoding these pumps (e.g., CDR1, CDR2, MDR1) reduces the intracellular concentration of the drug.[5]

  • Presence of CYP51 Paralogs: Some fungal species, like Aspergillus fumigatus, possess multiple paralogs of the CYP51 gene (e.g., cyp51A, cyp51B).[6][7] These paralogs may have different sensitivities to the inhibitor, and their differential expression can contribute to resistance.[7][8]

Troubleshooting Guides

Issue 1: Unexpectedly High MIC Values in Antifungal Susceptibility Testing (AST)

If you observe higher than expected MIC values for this compound against your fungal strain, consider the following troubleshooting steps.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inherent Resistance of the Fungal Species Review the literature to determine if the fungal species you are testing is known to have intrinsic resistance to other CYP51 inhibitors (azoles).
Acquired Resistance in the Strain The strain may have developed resistance during previous experiments or prolonged exposure to other azoles. It is advisable to sequence the ERG11 gene and key efflux pump regulator genes.
Incorrect Inoculum Preparation An inoculum density that is too high can lead to falsely elevated MICs. Ensure you are following a standardized protocol for inoculum preparation, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antifungal Susceptibility Testing (EUCAST).
Improper Incubation Conditions Incorrect incubation time or temperature can affect fungal growth and, consequently, the MIC reading. Adhere strictly to the recommended incubation parameters for your specific fungal species.
Trailing Growth Phenomenon Some yeast strains exhibit "trailing," which is reduced but persistent growth at drug concentrations above the MIC. This can make endpoint determination difficult. For broth microdilution, the recommended endpoint for azoles is a significant reduction in growth (typically ≥50%) compared to the growth control.[9][10]
Degradation of this compound Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Issue 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the next step is to elucidate the underlying mechanism.

Experimental Workflow for Resistance Mechanism Investigation:

Caption: Workflow for investigating resistance mechanisms to this compound.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized method based on CLSI guidelines.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Drug Dilution Series: Perform serial dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations.

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Suspend fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.

  • Inoculate Microtiter Plate: Add the fungal inoculum to each well of a 96-well microtiter plate containing the serially diluted this compound. Include a drug-free well as a growth control.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for the recommended time (e.g., 24-48 hours for yeasts).[10]

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant (e.g., ≥50%) inhibition of growth compared to the control well.[10]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Culture the fungal strain with and without a sub-inhibitory concentration of this compound. Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using primers specific for the target genes (ERG11, efflux pump genes) and a housekeeping gene (e.g., ACT1) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes in the treated versus untreated samples using the ΔΔCt method.

Signaling Pathway

Ergosterol Biosynthesis Pathway and Inhibition by this compound

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Erg11) Sterol 14α-demethylase Lanosterol->CYP51 Ergosterol_Intermediates Ergosterol Precursors CYP51->Ergosterol_Intermediates ToxicSterols Accumulation of 14α-methylated sterols CYP51->ToxicSterols Inhibition leads to Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor This compound Inhibitor->CYP51 Disruption Membrane Stress & Disruption ToxicSterols->Disruption Disruption->Membrane

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data for this compound.

Table 1: In Vitro Activity of this compound against Common Fungal Pathogens

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansATCC 90112

Table 2: Effect of Known Resistance Mutations on this compound MIC

Fungal StrainERG11 GenotypeThis compound MIC (µg/mL)Fold Change in MIC
Wild-TypeWild-Type-
Mutant 1Y132H
Mutant 2G448S

This technical support center provides a foundational guide for researchers working with this compound. For further assistance, please consult relevant literature and standardized protocols.

References

Technical Support Center: Enhancing the Bioavailability of CYP51-IN-13 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the novel CYP51 inhibitor, CYP51-IN-13. Given that this compound is a lipophilic compound with poor aqueous solubility, this guide focuses on formulation strategies and experimental protocols to enhance its systemic exposure in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our mouse model after oral gavage. What are the likely causes?

A1: Low plasma concentrations of a lipophilic and poorly soluble compound like this compound are often due to poor absorption from the gastrointestinal (GI) tract.[1] Key contributing factors can include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the GI fluids to be absorbed.[1][2]

  • Low Dissolution Rate: Even if soluble, the rate at which the solid compound dissolves may be too slow.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[1]

  • Inadequate Formulation: The vehicle used to administer the compound may not be optimal for its absorption.

Q2: What are the initial steps to improve the oral bioavailability of this compound?

A2: A multi-pronged approach is recommended, starting with simple formulation adjustments and progressing to more complex strategies:

  • Formulation Optimization: Experiment with different excipients to improve solubility and dissolution.[3][4]

  • Particle Size Reduction: Decreasing the particle size of the solid drug can increase its surface area and enhance dissolution.[3]

  • Use of Permeation Enhancers: These can improve absorption across the intestinal wall.

Q3: Which formulation strategies are most effective for lipophilic compounds like this compound?

A3: Lipid-based formulations (LBFs) are a powerful strategy for improving the oral delivery of lipophilic drugs.[1][4] These formulations can enhance solubility, improve dissolution, and facilitate absorption.[1] Some common LBF approaches include:

  • Lipid Solutions and Suspensions: Dissolving or suspending the compound in oils.

  • Emulsions and Microemulsions: Dispersing the drug in a mixture of oil and water with the aid of surfactants.[2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the GI tract.[3]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, potentially improving both bioavailability and stability.[2][5]

Q4: Can altering the route of administration bypass some of the bioavailability issues?

A4: Yes. If oral bioavailability remains a significant challenge, consider alternative routes of administration for initial efficacy and toxicology studies:

  • Intravenous (IV) injection: This provides 100% bioavailability and is useful for understanding the compound's intrinsic pharmacokinetic properties.

  • Intraperitoneal (IP) injection: This can bypass first-pass metabolism to a large extent.

  • Subcutaneous (SC) injection: This can provide a slower, more sustained release.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma concentrations between animals. Inconsistent dosing, food effects, or variable GI physiology.Ensure accurate and consistent administration. Standardize the fasting/feeding state of the animals. Consider a more robust formulation to minimize variability.
Good in vitro solubility but poor in vivo exposure. Precipitation of the compound in the GI tract, poor permeability, or rapid metabolism.Investigate the use of precipitation inhibitors in the formulation.[6] Conduct in vitro permeability assays (e.g., Caco-2) to assess permeability. Perform in vitro metabolism studies with liver microsomes.
Non-linear dose-exposure relationship. Saturation of absorption mechanisms or solubility-limited absorption.This suggests that increasing the dose may not proportionally increase exposure. Focus on improving the formulation to enhance absorption at lower doses.
Signs of toxicity at the administration site (e.g., irritation after IP injection). Poor solubility of the compound in the vehicle, leading to precipitation and local irritation.Reformulate with a more suitable, biocompatible vehicle. Consider reducing the concentration and increasing the dosing volume if possible.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Objective: To prepare a SEDDS formulation of this compound to enhance its oral bioavailability.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ PG)[3]

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP)[3]

  • Glass vials

  • Magnetic stirrer

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Based on solubility data, prepare different ratios of oil, surfactant, and co-surfactant.

  • Add this compound to the selected excipient mixture and stir until a clear solution is formed. Gentle heating may be applied if necessary.

  • To assess the self-emulsification properties, add 1 mL of the formulation dropwise to 250 mL of water with gentle agitation.

  • Observe the formation of the emulsion and measure the particle size and polydispersity index of the resulting microemulsion. An ideal formulation will form a clear or slightly opalescent microemulsion with a small particle size.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the oral bioavailability of the this compound SEDDS formulation compared to a simple suspension.

Materials:

  • This compound SEDDS formulation

  • This compound suspension (e.g., in 0.5% methylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS for bioanalysis

Methodology:

  • Fast mice overnight prior to dosing.

  • Divide mice into two groups: Group 1 receives the this compound suspension, and Group 2 receives the this compound SEDDS formulation. Administer a single oral dose (e.g., 10 mg/kg).

  • Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for both groups.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Excipients

Excipient Solubility (mg/mL)
Water< 0.01
0.5% Methylcellulose< 0.01
Labrafac™ PG25.3
Cremophor® EL42.1
Transcutol® HP85.6

Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single 10 mg/kg Oral Dose

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
Suspension58 ± 122.0215 ± 45100 (Reference)
SEDDS485 ± 981.01860 ± 350865

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathway

CYP51_Pathway Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates 14-demethylated Sterol Intermediates CYP51->Intermediates Catalyzes Ergosterol Ergosterol (in Fungi) Intermediates->Ergosterol Cholesterol Cholesterol (in Mammals) Intermediates->Cholesterol CYP51_IN_13 This compound CYP51_IN_13->CYP51 Inhibits

Caption: Inhibition of the CYP51-mediated sterol biosynthesis pathway by this compound.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis Solubility Solubility Screening SEDDS SEDDS Formulation Solubility->SEDDS Dosing Oral Dosing in Mice SEDDS->Dosing Suspension Suspension Formulation Suspension->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK Comparison Bioavailability Comparison PK->Comparison

Caption: Workflow for improving and evaluating the oral bioavailability of this compound.

References

Technical Support Center: Troubleshooting CYP51-IN-13 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with CYP51-IN-13 precipitation during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution in my cell culture media?

A1: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound is likely inherently hydrophobic and has poor solubility in the aqueous environment of cell culture media.

  • "Solvent Shock": When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[1][2]

  • High Concentration: The final working concentration of this compound may exceed its maximum solubility in the specific cell culture medium being used.[1]

  • Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.[3] Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[4]

  • pH of the Media: The pH of the cell culture medium can influence the solubility of compounds with ionizable groups.[1]

  • Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[3]

Q2: What are the visual indicators of this compound precipitation?

A2: Precipitation can be observed in several ways:

  • Visible Particles: You may see distinct particles, either crystalline or amorphous, suspended in the media or settled at the bottom of the culture vessel.

  • Cloudiness or Turbidity: The cell culture medium may appear cloudy or hazy.

  • Surface Film: A thin film may be visible on the surface of the media.[3]

  • Microscopic Precipitates: Even if not visible to the naked eye, small precipitates can sometimes be observed under a microscope.

Q3: Is the this compound precipitate harmful to my cells?

A3: While the precipitate itself may not be directly toxic, its presence can lead to several experimental issues:

  • Reduced Effective Concentration: The actual concentration of dissolved, biologically active this compound will be lower than intended, leading to inaccurate and unreliable results.[3]

  • Physical Interference: Precipitate particles can physically interfere with adherent cells, affecting their morphology and growth.

  • Altered Media Composition: The process of precipitation can sometimes co-precipitate or sequester other essential media components, thereby altering the nutrient environment for the cells.

Q4: Can I just filter out the precipitate?

A4: Filtering out the precipitate is generally not recommended. This is because filtering will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition of this compound to Media

If you observe immediate cloudiness or particle formation when adding your this compound stock solution to the cell culture media, follow these steps:

Potential Cause Recommended Solution
High Final Concentration Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific media (see Protocol 1).[1]
Rapid Dilution ("Solvent Shock") 1. Use a stepwise or serial dilution method instead of a single large dilution. 2. Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling.[1]
Media Temperature Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold media can decrease its solubility.[1]
High Solvent Concentration in Stock Prepare a higher concentration stock solution in DMSO (e.g., 50-100 mM) if possible. This allows for a smaller volume of DMSO to be added to the media, reducing the solvent shock effect.
Issue 2: Precipitation Occurs Over Time in the Incubator

If the media containing this compound is initially clear but develops a precipitate after several hours or days in the incubator, consider the following:

Potential Cause Recommended Solution
Temperature and pH Shifts 1. Ensure your incubator is properly calibrated for stable temperature and CO2 levels. 2. Use a medium that is well-buffered for your incubator's CO2 concentration.
Media Evaporation 1. Ensure proper humidification of the incubator. 2. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[3]
Interaction with Media Components 1. Test the solubility of this compound in a simpler buffered solution (like PBS) and in serum-free media to see if serum proteins are contributing to precipitation. 2. If the compound is more stable in serum-free media, consider reducing the serum percentage if your cell line can tolerate it.
Compound Instability The compound itself may be degrading over time. Consider preparing fresh media with this compound more frequently for long-term experiments.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium under experimental conditions.

Materials:

  • This compound powder

  • Cell culture-grade DMSO

  • Your complete cell culture medium (including serum and other supplements)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 50 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication may be necessary.

  • Prepare Serial Dilutions: In a series of sterile microcentrifuge tubes or a 96-well plate, prepare a range of final concentrations of this compound in your pre-warmed (37°C) complete cell culture medium. For example, you can prepare concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level toxic to your cells (typically ≤ 0.5%).

  • Incubation: Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for the duration of your typical experiment (e.g., 24, 48, or 72 hours).

  • Observation:

    • Visually inspect the solutions for any signs of precipitation (cloudiness, crystals, or sediment) at multiple time points (e.g., 0, 4, 24, and 48 hours).

    • For a more detailed inspection, transfer a small aliquot of each dilution to a microscope slide and check for micro-precipitates.

Protocol 2: Recommended Method for Preparing this compound Working Solutions

Objective: To provide a standardized method for preparing working solutions of this compound to minimize the risk of precipitation.

Materials:

  • This compound stock solution in DMSO (e.g., 50 mM)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature and vortex briefly to ensure it is homogeneous.

  • Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Calculate Volumes: Determine the volume of the stock solution required to achieve your desired final concentration. Remember to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).

  • Perform Intermediate Dilution (Optional but Recommended):

    • Pipette a small volume of the pre-warmed media into a new sterile tube.

    • Add the calculated volume of the this compound stock solution to this smaller volume of media and mix well. This creates an intermediate dilution.

  • Final Dilution:

    • Add the intermediate dilution (or the calculated stock solution volume if not performing an intermediate step) dropwise to the final volume of pre-warmed media while gently swirling or vortexing. This gradual addition helps to avoid localized high concentrations.

  • Final Mix and Use: Gently mix the final solution and use it immediately for your experiments.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Immediate Precipitation Causes cluster_2 Delayed Precipitation Causes Start Precipitation Observed with this compound Q1 When does precipitation occur? Start->Q1 Immediate Immediately upon adding to media Q1->Immediate Immediately Delayed Over time in incubator Q1->Delayed Delayed Cause_HighConc High Final Concentration? Immediate->Cause_HighConc Cause_SolventShock Rapid Dilution? Immediate->Cause_SolventShock Cause_Temp Cold Media Used? Immediate->Cause_Temp Cause_Evap Media Evaporation? Delayed->Cause_Evap Cause_pH pH/Temp Instability? Delayed->Cause_pH Cause_Interaction Media Interaction? Delayed->Cause_Interaction Sol_Conc Solution: - Lower concentration - Perform solubility assay Cause_HighConc->Sol_Conc Sol_Dilution Solution: - Use serial dilution - Add dropwise with mixing Cause_SolventShock->Sol_Dilution Sol_Temp Solution: - Pre-warm media to 37°C Cause_Temp->Sol_Temp Sol_Evap Solution: - Ensure incubator humidity - Use sealed plates Cause_Evap->Sol_Evap Sol_pH Solution: - Check incubator calibration - Use well-buffered media Cause_pH->Sol_pH Sol_Interaction Solution: - Test in serum-free media - Reduce serum percentage Cause_Interaction->Sol_Interaction

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_workflow Recommended Experimental Workflow A 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 50 mM) B 2. Thaw Stock and Vortex to Homogenize A->B C 3. Pre-warm Complete Cell Culture Media to 37°C B->C E 5. Add Stock/Intermediate Dilution Dropwise to Final Media Volume with Gentle Mixing B->E D 4. Perform Intermediate Dilution in Small Volume of Media (Optional but Recommended) C->D D->E F 6. Visually Inspect for Precipitation E->F G Solution is Clear: Proceed with Experiment F->G No H Precipitate Forms: Return to Troubleshooting Guide F->H Yes

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing CYP51-IN-13 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and other experimental parameters for treatment with CYP51-IN-13, a novel inhibitor of Sterol 14α-demethylase (CYP51).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is designed as an inhibitor of CYP51, a critical enzyme in the sterol biosynthesis pathway.[1][2][3][4] CYP51, a cytochrome P450 monooxygenase, catalyzes the removal of the 14α-methyl group from sterol precursors like lanosterol.[1][2] This process is essential for the production of cholesterol in vertebrates and ergosterol (B1671047) in fungi.[1][5] By inhibiting this enzyme, this compound disrupts the sterol biosynthesis pathway, which can lead to the accumulation of methylated sterol precursors and depletion of essential sterols, ultimately affecting membrane fluidity, permeability, and cell growth.[6][7]

Q2: How do I determine the optimal incubation time for this compound in my cell-based assay?

A2: The optimal incubation time for this compound is dependent on your specific cell type, the concentration of the inhibitor, and the biological endpoint you are measuring. A time-course experiment is the most effective method to determine this.[8][9] We recommend treating your cells with a fixed, effective concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[9] This will help you identify the time point at which the maximal desired effect is observed before the onset of significant cytotoxicity or secondary effects.

Q3: What is the recommended starting concentration for this compound?

A3: For a novel inhibitor like this compound, it is best to start with a broad, logarithmic dilution series to establish a dose-response curve.[9] A typical starting range could be from 1 nM to 100 µM.[9] This will allow you to identify the effective concentration range for your specific cell line and assay.

Q4: How can I be sure that the observed phenotype is a result of on-target CYP51 inhibition?

A4: Confirming on-target activity is a critical step. Consider the following approaches:

  • Dose-Response Curve: A clear relationship between the concentration of this compound and the biological effect suggests on-target activity.[10]

  • Rescue Experiment: If possible, overexpressing a resistant mutant of the CYP51 protein should reverse the phenotype induced by the inhibitor.[10]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to the CYP51 enzyme within the cell at the concentrations used.[10]

Q5: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A5: Significant cell death could be due to several factors:

  • High Compound Concentration: The concentration, although seemingly low, might still be above the cytotoxic threshold for your specific cell line. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range.[8][10]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%.[9][10]

  • On-Target Toxicity: Inhibition of CYP51 can lead to a buildup of toxic sterol intermediates, which can induce cell death. A time-course experiment can help differentiate between specific inhibition and general toxicity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values
Possible Cause Solution
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Cell number can significantly impact the final readout of viability assays.[10]
Variable Cell Passage Number Use cells within a defined, low-passage number range for all experiments. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[10]
Compound Solubility Issues Visually inspect the compound stock and working solutions for precipitates. Prepare fresh dilutions for each experiment as poor solubility can lead to inaccurate dosing.[10]
Inconsistent Incubation Time Standardize the incubation time with the inhibitor across all experiments.[10]
Issue 2: No Observable Effect at Tested Concentrations
Possible Cause Solution
Concentration is too low Test a higher concentration range. Some compounds require higher concentrations to elicit a response in in-vitro settings.[9]
Compound Instability Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[9]
Insensitive Cell Line or Assay Verify that your cell line expresses CYP51. Use a positive control to ensure the assay is working as expected.[9]
Insufficient Incubation Time The inhibitor may require a longer incubation time to exert its effect. Perform a time-course experiment to determine the optimal duration.[10]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time
  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration of this compound known to be in the effective range from a dose-response study. Include a vehicle-only control (e.g., DMSO).

  • Time-Course Analysis: At various time points (e.g., 6, 12, 24, 48, 72 hours), harvest the cells or perform the desired assay to measure the biological endpoint.

  • Data Analysis: Plot the measured effect against time to determine the point of optimal activity.

Protocol 2: Dose-Response Curve for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Serial Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common approach is a logarithmic dilution series.

  • Compound Treatment: Remove the old medium and add the medium containing the various concentrations of the inhibitor. Include vehicle-only controls.

  • Incubation: Incubate the plate for the predetermined optimal incubation time.

  • Assay: Perform a cell viability or other relevant assay to measure the effect of the inhibitor.

  • Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

CYP51_Signaling_Pathway cluster_0 Sterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-methylated Sterol Intermediates Lanosterol->Intermediates CYP51 Cholesterol Cholesterol / Ergosterol Intermediates->Cholesterol CellGrowth Inhibition of Cell Growth Intermediates->CellGrowth Accumulation leads to Membrane Cell Membrane (Altered Fluidity & Permeability) Cholesterol->Membrane CYP51_IN_13 This compound CYP51_IN_13->Intermediates Inhibits

Caption: Hypothetical signaling pathway affected by this compound.

Experimental_Workflow Start Start Experiment DoseResponse Dose-Response Experiment Start->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50 TimeCourse Time-Course Experiment DetermineIC50->TimeCourse OptimalTime Determine Optimal Incubation Time TimeCourse->OptimalTime MainExperiment Main Experiment with Optimized Parameters OptimalTime->MainExperiment DataAnalysis Data Analysis MainExperiment->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for optimizing this compound treatment.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent or No Effect Concentration Suboptimal Concentration Problem->Concentration Incubation Suboptimal Incubation Time Problem->Incubation CellIssues Cell Culture Variability Problem->CellIssues CompoundIssues Compound Instability/Solubility Problem->CompoundIssues RedoDoseResponse Perform/Repeat Dose-Response Concentration->RedoDoseResponse RedoTimeCourse Perform/Repeat Time-Course Incubation->RedoTimeCourse StandardizeCells Standardize Cell Passage & Density CellIssues->StandardizeCells FreshCompound Prepare Fresh Compound Dilutions CompoundIssues->FreshCompound

Caption: Logical relationships for troubleshooting experimental issues.

References

Technical Support Center: Synthesis of CYP51-IN-13 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of CYP51-IN-13 derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its derivatives?

A1: The synthesis of this compound derivatives, which are characterized by an N-(4-(1H-1,2,4-triazol-1-yl)benzyl)amide core, is typically achieved through a multi-step process. A common route involves the initial synthesis of a key intermediate, 4-(1H-1,2,4-triazol-1-yl)aniline, followed by its reaction with a variety of substituted benzoyl chlorides to yield the final amide products.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, the purity of starting materials, and the choice of solvent and base. For instance, the acylation step is sensitive to moisture, and using anhydrous solvents is recommended.[2] The pH of the reaction mixture can also be crucial, especially in steps involving triazole ring formation or modification.

Q3: How can I purify the final this compound derivative?

A3: Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water.[3] For more challenging purifications, column chromatography on silica (B1680970) gel is a common and effective method.[4] The choice of eluent for column chromatography will depend on the polarity of the specific derivative.

Q4: I am observing a low yield of my final product. What are the potential causes?

A4: Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and side reactions.[2][3] It is crucial to ensure the purity of your starting materials, particularly the aniline (B41778) and benzoyl chloride derivatives. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.

Q5: My characterization data (NMR, Mass Spec) shows unexpected peaks. What could they be?

A5: Unexpected peaks in your analytical data could indicate the presence of unreacted starting materials, byproducts, or tautomers of your target compound.[2] For example, the hydrolysis of the benzoyl chloride starting material can lead to the corresponding benzoic acid, which may appear in your spectra.[3] High-Resolution Mass Spectrometry (HRMS) can help in identifying the molecular formulas of these impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound derivatives.

Problem 1: Low Yield in the Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline Intermediate
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reaction of 4-bromoaniline (B143363) with 1,2,4-triazole (B32235). Ensure the reaction is carried out under optimal alkaline conditions as specified in the protocol.[1] Consider increasing the reaction time or temperature moderately while monitoring with TLC.Increased conversion of 4-bromoaniline to the desired product.
Degradation of starting materials. Use fresh, purified 4-bromoaniline and 1,2,4-triazole. Store starting materials under appropriate conditions (cool, dry, and dark).Reduced formation of impurities and improved yield.
Suboptimal base or solvent. Verify the correct base and solvent are being used. The choice of base is critical for the nucleophilic substitution to occur efficiently.Improved reaction rate and yield of the desired intermediate.
Problem 2: Poor Yield or Multiple Products in the Final Amidation Step
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of the substituted benzoyl chloride. Use anhydrous solvents (e.g., dry dichloromethane) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.[2]Minimized formation of the corresponding benzoic acid byproduct and increased yield of the desired amide.
Low reactivity of the aniline intermediate. The presence of the triazole ring can decrease the nucleophilicity of the aniline. The use of a suitable base, such as triethylamine, is often necessary to facilitate the reaction.[1]Complete consumption of the aniline starting material and formation of the amide product.
Side reactions due to excess base or high temperature. Add the base dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). Avoid excessive heating unless necessary.Reduced formation of undesired side products.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step Expected Outcome
Product is an oil or does not crystallize. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If unsuccessful, purify by column chromatography.Isolation of a solid, pure product.
Co-elution of impurities during column chromatography. Optimize the solvent system for column chromatography by testing different solvent polarities using TLC. A gradient elution may be necessary.Separation of the desired product from impurities.
Product is insoluble in common recrystallization solvents. Screen a wider range of solvents or solvent mixtures for recrystallization. Consider techniques like hot filtration if the product is sparingly soluble at room temperature.Identification of a suitable solvent system for effective purification by recrystallization.

Experimental Protocols

Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline (Intermediate 3)

This protocol is adapted from a similar synthesis.[1]

  • To a solution of 4-bromoaniline (1 ) in a suitable solvent, add 1,2,4-triazole (2 ) and a base (e.g., potassium carbonate).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-(1H-1,2,4-triazol-1-yl)aniline (3 ).

Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide (Final Product)

This protocol is a general procedure based on similar amide bond formations.[1]

  • Dissolve the substituted benzoic acid in an anhydrous solvent (e.g., dichloromethane) and add thionyl chloride to generate the acid chloride (8 ).

  • In a separate flask, dissolve the 4-(1H-1,2,4-triazol-1-yl)aniline intermediate (3 ) in an anhydrous solvent and add a base (e.g., triethylamine).

  • Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amide Coupling 4-bromoaniline 4-bromoaniline Reaction1 Nucleophilic Aromatic Substitution 4-bromoaniline->Reaction1 1,2,4-triazole 1,2,4-triazole 1,2,4-triazole->Reaction1 Intermediate 4-(1H-1,2,4-triazol-1-yl)aniline Reaction1->Intermediate Reaction2 Amidation Intermediate->Reaction2 Substituted_Benzoic_Acid Substituted Benzoic Acid Acid_Chloride Substituted Benzoyl Chloride Substituted_Benzoic_Acid->Acid_Chloride Activation Thionyl_Chloride SOCl2 Acid_Chloride->Reaction2 Final_Product This compound Derivative Reaction2->Final_Product Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify/replace Monitor_Reaction Monitor Reaction by TLC Check_Purity->Monitor_Reaction If pure Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Monitor_Reaction->Optimize_Conditions If incomplete Purification Optimize Purification Method Monitor_Reaction->Purification If complete Optimize_Conditions->Monitor_Reaction Success Successful Synthesis Purification->Success If pure Re-evaluate Re-evaluate Synthetic Route Purification->Re-evaluate If still impure

References

Technical Support Center: CYP51 Inhibitor In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel CYP51 inhibitors, exemplified here as CYP51-IN-X. The guidance provided is based on general principles for this class of compounds and established methodologies for in vivo toxicity assessment and mitigation.

Disclaimer: The following information is intended as a general guide. Specific in vivo performance and toxicity of any novel compound, including CYP51-IN-X, must be determined through rigorous experimental validation.

Frequently Asked Questions (FAQs)

Q1: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animal models treated with CYP51-IN-X. What are the potential causes and how can we mitigate this?

A1: In vivo toxicity of CYP51 inhibitors can stem from several factors. Firstly, consider on-target toxicity due to the essential role of CYP51 in endogenous sterol biosynthesis in mammals.[1] Inhibition of the host's CYP51 can disrupt cellular functions. Secondly, off-target effects are a common concern, particularly inhibition of other cytochrome P450 enzymes, which can interfere with the metabolism of endogenous compounds and other drugs.[2][3] Lastly, the physicochemical properties of the compound itself or its formulation might contribute to toxicity.

To mitigate toxicity, consider the following strategies:

  • Dose-Response Assessment: Conduct a thorough dose-response study to identify the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). This is a critical first step to establish a therapeutic window.

  • Formulation Optimization: The formulation can significantly impact the pharmacokinetic and toxicity profile of a compound.[2][3] Exploring different formulation strategies can help reduce toxicity.

  • Route of Administration Adjustment: The route of administration can influence drug distribution and concentration in sensitive tissues. Investigate alternative routes if significant local or systemic toxicity is observed.

  • Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of CYP51-IN-X is crucial. High peak plasma concentrations (Cmax) are often associated with toxicity. Formulations that provide a sustained release can lower Cmax while maintaining therapeutic exposure.

  • Evaluation of Off-Target Effects: Screen CYP51-IN-X against a panel of human cytochrome P450 enzymes to identify potential off-target inhibition. If significant off-target activity is detected, medicinal chemistry efforts may be needed to improve selectivity.

Q2: How can we improve the therapeutic index of our CYP51 inhibitor?

A2: Improving the therapeutic index involves enhancing efficacy while reducing toxicity. Beyond the mitigation strategies mentioned above, consider the following:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the inhibitor to improve its selectivity for the target pathogen's CYP51 over the host's enzyme. Structure-based drug design can be instrumental in this process.[4]

  • Combination Therapy: Investigate the use of CYP51-IN-X in combination with other therapeutic agents. This may allow for a dose reduction of the CYP51 inhibitor, thereby lowering its toxicity while achieving a synergistic or additive therapeutic effect.

Q3: What are the key parameters to monitor during an in vivo study with a novel CYP51 inhibitor?

A3: Comprehensive monitoring is essential for assessing both the efficacy and toxicity of a novel CYP51 inhibitor. Key parameters include:

  • Clinical Observations: Daily monitoring of animal health, including body weight, food and water intake, activity levels, and any signs of morbidity.

  • Hematology and Clinical Chemistry: Collection of blood samples at various time points for complete blood counts and analysis of liver and kidney function markers (e.g., ALT, AST, creatinine, BUN).

  • Histopathology: At the end of the study, perform a thorough necropsy and histopathological examination of major organs and tissues to identify any treatment-related changes.

  • Pharmacokinetics: Measure the concentration of the compound in plasma and, if possible, in target tissues over time to understand its exposure profile.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High mortality at expected therapeutic doses. Acute toxicity, inappropriate dosing regimen.1. Conduct an acute toxicity study to determine the LD50. 2. Perform a dose-range finding study to establish a safer starting dose. 3. Re-evaluate the dosing frequency and route of administration.
Significant weight loss (>15-20%) in treated animals. Systemic toxicity affecting metabolism or appetite.1. Analyze clinical chemistry for signs of liver or kidney damage. 2. Consider pair-feeding studies to differentiate between direct toxicity and reduced food intake. 3. Optimize the formulation to reduce peak plasma concentrations.
Elevated liver enzymes (ALT, AST). Hepatotoxicity due to on-target or off-target effects.1. Perform a detailed histopathological analysis of the liver. 2. Screen the compound for inhibition of major human CYP450 enzymes. 3. Investigate the metabolic profile of the compound to identify potentially reactive metabolites.
Poor in vivo efficacy despite good in vitro activity. Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance).1. Conduct a pharmacokinetic study to determine the bioavailability and half-life. 2. Optimize the formulation to improve solubility and absorption. 3. Investigate potential metabolic instability of the compound.

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Animal Model: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).

  • Housing: House animals individually with ad libitum access to food and water.

  • Dosing:

    • Start with a single animal at a dose estimated to be just below the expected LD50.

    • Administer CYP51-IN-X via oral gavage.

    • Observe the animal for up to 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: Continue the procedure until four animals have been treated after the first reversal of the outcome. The LD50 is then calculated using the AOT425StatPgm software.

  • Observations: Record clinical signs of toxicity, body weight changes, and any mortality.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
  • Animal Model: Use both male and female rodents (e.g., Wistar rats).

  • Groups:

    • Control group (vehicle only).

    • Low, mid, and high dose groups of CYP51-IN-X.

    • A satellite group for the high dose and control groups for recovery assessment.

  • Dosing: Administer the compound or vehicle daily via oral gavage for 28 consecutive days.

  • In-life Monitoring:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

    • Ophthalmological examination before and at the end of the study.

    • Hematology and clinical chemistry at termination.

  • Terminal Procedures:

    • At day 29, euthanize the main study groups.

    • Conduct a full necropsy, record organ weights.

    • Collect tissues for histopathological examination.

    • Animals in the satellite groups are observed for a further 14 days without treatment before terminal procedures.

Visualizations

CYP51_Signaling_Pathway cluster_Sterol_Biosynthesis Sterol Biosynthesis Pathway cluster_Inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol_Fungi Ergosterol_Fungi Lanosterol->Ergosterol_Fungi CYP51 Cholesterol_Mammals Cholesterol_Mammals Lanosterol->Cholesterol_Mammals CYP51 Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol_Fungi->Fungal_Cell_Membrane Essential Component Mammalian_Cell_Membrane Mammalian_Cell_Membrane Cholesterol_Mammals->Mammalian_Cell_Membrane Essential Component CYP51_IN_X CYP51_IN_X CYP51 CYP51 CYP51_IN_X->CYP51 Inhibition Toxic_Sterol_Intermediates Toxic_Sterol_Intermediates CYP51->Toxic_Sterol_Intermediates Accumulation upon Inhibition Toxic_Sterol_Intermediates->Fungal_Cell_Membrane Disruption In_Vivo_Toxicity_Workflow cluster_Planning Phase 1: Planning and Preliminary Assessment cluster_Definitive_Studies Phase 2: Definitive Toxicity Studies cluster_Analysis Phase 3: Data Analysis and Interpretation cluster_Outcome Phase 4: Outcome Dose_Range_Finding Dose_Range_Finding Acute_Toxicity_Study Acute_Toxicity_Study Dose_Range_Finding->Acute_Toxicity_Study Formulation_Development Formulation_Development Formulation_Development->Acute_Toxicity_Study Repeated_Dose_Toxicity Repeated_Dose_Toxicity Acute_Toxicity_Study->Repeated_Dose_Toxicity Inform Dose Selection Clinical_Pathology Clinical_Pathology Repeated_Dose_Toxicity->Clinical_Pathology Histopathology Histopathology Repeated_Dose_Toxicity->Histopathology Pharmacokinetics Pharmacokinetics Toxicokinetic_Analysis Toxicokinetic_Analysis Pharmacokinetics->Toxicokinetic_Analysis Risk_Assessment Risk_Assessment Clinical_Pathology->Risk_Assessment Histopathology->Risk_Assessment Toxicokinetic_Analysis->Risk_Assessment Go_NoGo_Decision Go_NoGo_Decision Risk_Assessment->Go_NoGo_Decision Leads to

References

Technical Support Center: Enhancing the Stability of CYP51-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "CYP51-IN-13" is a novel compound, specific stability data is not yet publicly available. This guide provides a generalized framework for enhancing the stability of a new CYP51 inhibitor based on established principles for this class of molecules. The quantitative data presented are illustrative examples.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability. Small molecule inhibitors like this compound can degrade under various experimental conditions, leading to a decrease in the effective concentration and, consequently, variability in your data. Factors such as the solvent used, pH of the solution, temperature, light exposure, and the presence of enzymes in your experimental system can all impact the stability of the inhibitor. It is crucial to systematically assess the stability of this compound under your specific experimental conditions.

Q2: What are the common causes of degradation for small molecule inhibitors like this compound?

A2: Several factors can contribute to the degradation of a small molecule inhibitor in an experimental setting:

  • Hydrolysis: The compound may react with water, leading to its breakdown. This process is often dependent on the pH of the solution.

  • Oxidation: The presence of reactive oxygen species in your buffer or exposure to air can lead to oxidative degradation.

  • Light Sensitivity: Some compounds are photosensitive and can degrade upon exposure to light, especially UV light.

  • Enzymatic Degradation: If you are using cell lysates, microsomal fractions, or other biological matrices, enzymes such as cytochromes P450 (other than CYP51) or esterases could metabolize your inhibitor.

  • Adsorption: The compound may adsorb to the surface of plasticware (e.g., tubes, pipette tips, plates), leading to a lower effective concentration in your solution.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: For maximal stability, it is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Aliquot the stock solution into small, single-use volumes in amber glass vials or polypropylene (B1209903) tubes to minimize freeze-thaw cycles and light exposure. Store these aliquots at -80°C for long-term storage. For short-term storage, -20°C is acceptable. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the stock. Always prepare fresh working solutions from the stock solution immediately before each experiment.

Q4: I suspect my inhibitor is unstable in my cell culture medium. What strategies can I employ to mitigate this?

A4: Instability in cell culture media is a common challenge. To address this, you can:

  • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the media before adding it to the cells.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in the cell culture medium immediately before use.

  • Test Different Media Formulations: Some components in complex media, such as certain amino acids or vitamins, may accelerate degradation. If your experimental design allows, test the stability of this compound in a simpler, more defined medium.

  • Use of Stabilizers: Consider the addition of antioxidants (e.g., ascorbic acid, α-tocopherol) or chelating agents (e.g., EDTA) to the medium if oxidation is suspected to be the primary degradation pathway, but be mindful of their potential effects on your experimental system.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to the potential instability of this compound.

Problem Potential Cause Recommended Solution
No inhibitory effect observed at expected concentrations. 1. Compound Degradation: Improper storage or handling has led to the degradation of this compound. 2. Low Solubility: The compound has precipitated out of the assay buffer or cell culture medium. 3. Incorrect Concentration: Errors in dilution or calculation of the final concentration.1. Use a Fresh Stock: Prepare fresh working solutions from a new, properly stored aliquot of the compound. 2. Assess Solubility: Visually inspect solutions for any precipitate. Determine the solubility of this compound in your experimental buffer. Consider using a co-solvent or a different formulation strategy if solubility is low. 3. Recalculate and Re-prepare: Double-check all calculations and carefully prepare fresh dilutions.
High variability between replicate experiments. 1. Inconsistent Compound Stability: The compound is degrading at a variable rate under the experimental conditions. 2. Pipetting Errors: Inaccurate dispensing of the compound or other reagents. 3. Edge Effects in Plates: Evaporation from wells on the edge of the microplate can concentrate the compound and other reagents.1. Standardize Incubation Times: Ensure that all samples are incubated for the same duration and under identical conditions. Prepare a master mix of the diluted compound to add to all relevant wells. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. 3. Improve Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with a sterile buffer or medium to create a humidity barrier.
Decreasing inhibitory activity over the course of a long experiment. Time-Dependent Degradation: The compound is slowly degrading in the experimental medium over the duration of the assay.Replenish the Compound: If the experimental design allows, consider a partial or full media change with freshly prepared inhibitor at regular intervals. Shorten the Assay Duration: If possible, optimize the experiment to reduce the overall incubation time.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • High-quality, anhydrous DMSO

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase for HPLC (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired experimental concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to minimize its effect on the experiment and the stability of the compound.

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution. The 0-hour time point should be taken immediately after preparation.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw the samples and centrifuge them to pellet any precipitate.

    • Inject a standard volume of the supernatant onto the HPLC system.

    • Monitor the peak area of the intact this compound at a specific wavelength.

  • Data Analysis: Plot the peak area of this compound against time. A decrease in the peak area over time indicates degradation. The stability can be expressed as the percentage of the initial concentration remaining at each time point.

Protocol 2: Formulation Strategy using Cyclodextrins to Enhance Solubility and Stability

This protocol describes the use of cyclodextrins to improve the aqueous solubility and potentially the stability of poorly soluble inhibitors like this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin (B1172386)

  • Aqueous buffer of interest

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the aqueous buffer of interest at a desired concentration (e.g., 10% w/v).

  • Add Compound: Add the solid this compound to the cyclodextrin solution to achieve the target final concentration.

  • Complexation:

    • Vortex the mixture vigorously for 5-10 minutes.

    • Sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

    • The solution should become clear if the compound is fully solubilized.

  • Sterilization (if required): Filter the final solution through a 0.22 µm syringe filter for sterile applications.

  • Stability Assessment: The stability of the cyclodextrin-formulated this compound can be assessed using the HPLC-based method described in Protocol 1.

Quantitative Data Summary

The following tables provide illustrative stability and solubility data for a hypothetical novel CYP51 inhibitor. Note: This data is for example purposes only and should be experimentally determined for this compound.

Table 1: Illustrative Stability of a Novel CYP51 Inhibitor in Different Solvents at 4°C

SolventPurity after 1 week (%)Purity after 4 weeks (%)
DMSO99.598.8
Ethanol98.295.1
Acetonitrile97.593.4
Aqueous Buffer (pH 7.4)85.365.7

Table 2: Illustrative Effect of Formulation on Aqueous Solubility

FormulationSolubility (µg/mL)
Aqueous Buffer (pH 7.4)0.5
5% DMSO in Aqueous Buffer15
10% HP-β-CD in Aqueous Buffer50
2% Tween-80 in Aqueous Buffer35

Visualizations

CYP51 Signaling Pathway

The following diagram illustrates the central role of CYP51 (Lanosterol 14α-demethylase) in the ergosterol (B1671047) biosynthesis pathway, which is a common target for antifungal agents. Inhibition of CYP51 disrupts the production of ergosterol, a vital component of the fungal cell membrane.

CYP51_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl-PP Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol CYP51_enzyme CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51_enzyme FF_MAS 4,4-dimethyl-cholesta- 8,14,24-trien-3β-ol Zymosterol Zymosterol FF_MAS->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51_IN_13 This compound CYP51_IN_13->CYP51_enzyme Inhibition CYP51_enzyme->FF_MAS

Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical workflow for assessing the stability of this compound.

Stability_Workflow Start Start: Prepare this compound Stock Solution in DMSO Prepare_Working Prepare Working Solution in Aqueous Buffer Start->Prepare_Working Incubate Incubate at Desired Temperature (e.g., 37°C) Prepare_Working->Incubate Collect_Aliquots Collect Aliquots at Multiple Time Points Incubate->Collect_Aliquots HPLC_Analysis Analyze Aliquots by HPLC Collect_Aliquots->HPLC_Analysis Data_Analysis Analyze Data: Plot Peak Area vs. Time HPLC_Analysis->Data_Analysis Decision Is the compound stable for the experiment's duration? Data_Analysis->Decision Proceed Proceed with Experiment Decision->Proceed Yes Optimize Optimize Formulation or Experimental Conditions Decision->Optimize No End End Proceed->End Optimize->Start

Caption: Workflow for assessing the aqueous stability of this compound.

resolving issues with CYP51-IN-13 in high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYP51-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in resolving issues encountered during high-throughput screening (HTS) with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and other eukaryotes.[1][2][3][4] By inhibiting CYP51, the compound disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[5] The binding of inhibitors like this compound to the heme iron in the active site of the enzyme is a key aspect of its inhibitory activity.[1][6]

Q2: I am observing a high rate of false positives in my primary screen with this compound. What are the common causes?

A2: A high false-positive rate is a frequent challenge in HTS. Common causes of assay interference that are not due to genuine inhibition of CYP51 include:

  • Compound Autofluorescence: this compound itself may fluoresce at the same wavelength used for detection, leading to an artificially high signal.[5]

  • Fluorescence Quenching: The compound might absorb the light emitted by the reporter fluorophore, causing a decrease in signal that can be mistaken for inhibition.[5]

  • Compound Aggregation: At higher concentrations, this compound may form colloidal aggregates that can non-specifically inhibit the target enzyme or interfere with the assay technology.[5]

Q3: How can I differentiate between true hits and false positives?

A3: It is crucial to perform counter-screens and orthogonal assays to validate initial hits.[5][7]

  • Counter-screens can identify compounds that interfere with the assay technology. For example, an autofluorescence counter-screen can flag compounds that emit light at the detection wavelength.[5]

  • Orthogonal assays use a different detection method to confirm the biological activity. For instance, if your primary assay is fluorescence-based, you could use a luminescence-based or absorbance-based secondary assay.[7]

Q4: My dose-response curve for this compound is unusually steep. What could be the cause?

A4: A steep, non-classical dose-response curve is often indicative of compound aggregation.[5] Below a certain concentration (the critical aggregation concentration), the compound is soluble and may show no activity. Once this concentration is exceeded, the formation of aggregates can lead to a sharp increase in apparent inhibition.[5]

Troubleshooting Guides

Issue 1: High Background Signal or False Positives

This guide provides a systematic approach to troubleshooting a high rate of hits or false positives in your primary screen.

Troubleshooting Workflow

G start High Rate of Hits in Primary Screen check_auto Perform Autofluorescence Counter-Screen start->check_auto auto_pos Compound is Autofluorescent check_auto->auto_pos Signal Detected auto_neg Compound is Not Autofluorescent check_auto->auto_neg No Signal switch_assay Use Orthogonal Assay (e.g., Luminescence) auto_pos->switch_assay check_agg Perform Aggregation Counter-Screen (e.g., with Triton X-100) auto_neg->check_agg agg_pos Compound is an Aggregator check_agg->agg_pos Activity Reduced agg_neg Potential True Hit check_agg->agg_neg Activity Unchanged agg_pos->switch_assay secondary_assay Confirm with Secondary Assay (e.g., Purified Enzyme Assay) agg_neg->secondary_assay

Caption: Troubleshooting workflow for high false positives.

Summary of Troubleshooting Steps and Expected Outcomes

StepActionExpected Outcome for False PositiveNext Step if False Positive
1Autofluorescence Counter-Screen Significant signal from this compound in the absence of other assay components.Use an orthogonal assay with a different detection method (e.g., luminescence).
2Aggregation Counter-Screen A significant rightward shift (>10-fold) in the IC₅₀ value in the presence of 0.01% Triton X-100.[5]Consider compound modification to improve solubility or use an orthogonal assay.
3Visual Inspection Precipitation or turbidity observed in wells with high concentrations of this compound.Confirm with an aggregation counter-screen.
4Orthogonal Assay The compound is inactive in an assay with a different detection technology.Deprioritize the compound as a likely false positive.
Issue 2: Poor Solubility of this compound

If you are experiencing issues with the solubility of this compound, consider the following:

Solubility Troubleshooting

ParameterRecommendationRationale
Solvent Prepare stock solutions in 100% DMSO. Minimize the final concentration of DMSO in the assay to <1% to avoid solvent effects.DMSO is a common solvent for many small molecules used in HTS.
Buffer Assess the solubility of this compound in your assay buffer. The addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) may improve solubility.[5]Buffer components can affect compound solubility. Detergents can help to keep hydrophobic compounds in solution.
Concentration Work with concentrations below the known or suspected critical aggregation concentration.This will help to avoid artifacts caused by compound aggregation.[5]

Experimental Protocols

Protocol 1: Autofluorescence Counter-Screen

Objective: To determine if this compound is intrinsically fluorescent at the assay's emission wavelength.[5]

Methodology:

  • Prepare a microplate with this compound serially diluted in the assay buffer.

  • Include wells with buffer + DMSO as a negative control.

  • Read the plate on a plate reader using the same excitation and emission wavelengths as the primary HTS assay.

  • Analysis: A significant signal above the background in wells containing the compound indicates autofluorescence.[5]

Protocol 2: Aggregation Counter-Screen with Triton X-100

Objective: To determine if the observed inhibitory activity of this compound is due to the formation of colloidal aggregates.[5]

Methodology:

  • Prepare two sets of plates for the dose-response experiment.

  • To the first set of plates ("- Detergent"), add the assay buffer.

  • To the second set of plates ("+ Detergent"), add the assay buffer containing a final concentration of 0.01% Triton X-100.[5]

  • Add this compound in a serial dilution to both sets of plates.

  • Add the other assay components (e.g., enzyme, substrate).

  • Incubate the plates under the standard primary assay conditions.

  • Add reporter reagents and measure the signal as per the primary assay protocol.

  • Analysis: Compare the dose-response curves. A significant rightward shift (>10-fold increase) in the IC₅₀ value in the presence of Triton X-100 suggests that the compound is likely an aggregator.[5]

Signaling Pathway

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 FF_MAS 14-demethylated sterols Ergosterol Ergosterol FF_MAS->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane CYP51->FF_MAS Inhibitor This compound Inhibitor->CYP51

Caption: Ergosterol biosynthesis pathway and this compound inhibition.

References

Validation & Comparative

Comparative Efficacy Analysis: A Novel CYP51 Inhibitor Versus Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, the development of novel inhibitors targeting lanosterol (B1674476) 14α-demethylase (CYP51) is a critical strategy to combat the rise of drug-resistant fungal pathogens. This guide provides a comparative analysis of the efficacy of a representative novel CYP51 inhibitor against the widely used antifungal agent, fluconazole (B54011). Due to the absence of publicly available data for a compound specifically named "CYP51-IN-13," this guide will utilize data for a recently developed, potent tetrazole-based CYP51 inhibitor, herein referred to as "Compound T24," as a representative example of a next-generation antifungal candidate.

Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis

Both fluconazole and novel CYP51 inhibitors share a common mechanism of action by targeting the fungal CYP51 enzyme, a key player in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By inhibiting CYP51, these compounds disrupt the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[2] This disruption of membrane homeostasis results in increased cell permeability, inhibition of fungal growth, and ultimately, cell death.[2]

Quantitative Efficacy Comparison

The in vitro antifungal activity of Compound T24 and fluconazole was evaluated against a panel of clinically relevant fungal pathogens, including susceptible and resistant strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric for comparing the efficacy of antifungal agents.

Fungal StrainCompound T24 MIC (μg/mL)Fluconazole MIC (μg/mL)
Candida albicans (ATCC 90028)≤0.06250.25
Candida albicans (Fluconazole-resistant)0.2564
Candida glabrata (ATCC 90030)0.258
Candida krusei (ATCC 6258)0.2516
Candida parapsilosis (ATCC 22019)≤0.06251
Cryptococcus neoformans (ATCC 90112)0.254

Note: The data for Compound T24 is based on a representative novel tetrazole-based CYP51 inhibitor as described in recent literature.[3]

The results clearly indicate that Compound T24 exhibits significantly more potent in vitro activity against both fluconazole-susceptible and, critically, fluconazole-resistant strains of Candida albicans. Furthermore, it demonstrates superior efficacy against other clinically important Candida species and Cryptococcus neoformans.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway and a typical experimental workflow for determining antifungal susceptibility.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol CYP51 (Target Enzyme) Ergosterol Ergosterol 14-demethylanosterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fluconazole Fluconazole CYP51 (Target Enzyme) CYP51 (Target Enzyme) Fluconazole->CYP51 (Target Enzyme) Inhibits Novel_CYP51_Inhibitor Novel CYP51 Inhibitor (e.g., Compound T24) Novel_CYP51_Inhibitor->CYP51 (Target Enzyme) Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by CYP51 inhibitors.

Antifungal_Susceptibility_Testing_Workflow cluster_workflow Experimental Workflow: MIC Determination A Prepare fungal inoculum (e.g., Candida albicans) B Serially dilute antifungal agents (Fluconazole and Novel Inhibitor) in microtiter plates A->B C Inoculate plates with fungal suspension B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) D->E F Data Analysis and Comparison E->F

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of novel CYP51 inhibitors and fluconazole.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

1. Fungal Strains and Culture Conditions:

  • Fungal strains (e.g., Candida albicans, Candida glabrata) are obtained from a repository such as the American Type Culture Collection (ATCC).

  • Strains are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours to ensure purity and viability.

2. Inoculum Preparation:

  • A few colonies from the fresh culture are suspended in sterile saline.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Antifungal Agent Preparation:

  • Stock solutions of the novel CYP51 inhibitor and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • A series of two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range typically spans from 0.03 to 64 µg/mL.

4. Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing fungal inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at 35°C for 24 to 48 hours.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control.[2] This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 490 nm).

CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the target enzyme, CYP51.

1. Recombinant CYP51 Expression and Purification:

  • The gene encoding for the target fungal CYP51 (e.g., from Candida albicans) is cloned into an expression vector and transformed into a suitable host, such as Escherichia coli.

  • The recombinant CYP51 protein is then expressed and purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).

2. Reconstitution of CYP51 Activity:

  • The purified CYP51 enzyme is reconstituted in a reaction mixture containing a cytochrome P450 reductase (CPR), a lipid environment (e.g., dilauroylphosphatidylcholine), and the CYP51 substrate (e.g., lanosterol).

3. Inhibition Assay:

  • The reconstituted enzyme system is incubated with varying concentrations of the novel inhibitor or fluconazole.

  • The enzymatic reaction is initiated by the addition of NADPH.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

4. Product Analysis and IC50 Determination:

  • The reaction is stopped, and the sterols are extracted.

  • The conversion of the substrate to the product is quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The data presented in this guide demonstrate the potential of novel CYP51 inhibitors, exemplified by Compound T24, to address the significant clinical challenge of antifungal resistance. With superior in vitro potency against a broad range of fungal pathogens, including fluconazole-resistant strains, these next-generation inhibitors represent a promising avenue for the development of new and more effective antifungal therapies. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Novel CYP51 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound designated "CYP51-IN-13" is not available in the public domain at the time of this report. This guide therefore provides a comparative analysis of other well-characterized novel and established CYP51 inhibitors to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antifungal and antiprotozoal drug discovery.

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and a similar pathway in certain protozoa.[1][2] Inhibition of CYP51 disrupts the integrity of the pathogen's cell membrane, leading to cell death, making it a well-validated target for antimicrobial agents.[1][2] The azole class of antifungals, which target CYP51, has been a cornerstone of antifungal therapy for decades.[3] However, the emergence of resistance and the desire for improved safety and efficacy have driven the development of novel CYP51 inhibitors with diverse chemical scaffolds.[1] This guide provides a comparative overview of the performance of several novel CYP51 inhibitors against established drugs, supported by available experimental data.

Quantitative Performance Data of CYP51 Inhibitors

The following table summarizes the in vitro potency of various CYP51 inhibitors against different fungal and protozoan pathogens. The data is presented as the half-maximal inhibitory concentration (IC50) against the purified enzyme or the minimum inhibitory concentration (MIC) against whole organisms.

InhibitorTarget OrganismAssay TypeIC50 / MIC (µM)Reference
Novel Inhibitors
Oteseconazole (VT-1161)Candida albicans CYP51Enzyme Inhibition (IC50)1.4 - 1.6[2]
Fluconazole-resistant C. albicansMIC500.03 µg/mL[2]
Trichophyton rubrum CYP51Enzyme Inhibition (IC50)0.14[2]
VT-1598Aspergillus fumigatus CYP51BBinding Affinity (Kd)0.013[1]
Azole-resistant C. albicansMIC500.124 µg/mL[1]
Azole-resistant C. glabrataMIC501.19 µg/mL[1]
VNITrypanosoma cruziCell-based (IC50)Low nanomolar[2]
LP10Trypanosoma cruziIn vivo (mice)40 mg/kg (curative)[4][5]
Established Inhibitors
PosaconazoleAspergillus fumigatus CYP51AEnzyme Inhibition (IC50)0.16 - 0.38[6]
Candida albicansMIC900.03 µg/mL[7]
Trypanosoma cruziIn vivo (mice)Curative in models[5]
RavuconazoleCandida spp.MIC0.025 - 0.78 µg/mL[8]
Aspergillus fumigatusMICActive[9]
Fluconazole (B54011)Aspergillus fumigatus CYP51BEnzyme Inhibition (IC50)0.50[6]
Candida albicans CYP51Enzyme Inhibition (IC50)0.4 - 0.6[10]
ItraconazoleAspergillus fumigatus CYP51AEnzyme Inhibition (IC50)0.16 - 0.38[6]
Candida albicans CYP51Enzyme Inhibition (IC50)0.4 - 0.6[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of common experimental protocols used to evaluate CYP51 inhibitors.

In Vitro CYP51 Enzyme Inhibition Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the activity of purified CYP51 enzyme.

  • Expression and Purification of CYP51: The target CYP51 enzyme (e.g., from Candida albicans or Aspergillus fumigatus) is recombinantly expressed, typically in Escherichia coli, and purified using chromatography techniques.[6]

  • Reconstitution of CYP51 Activity: The purified CYP51 enzyme is reconstituted in a reaction mixture containing a cytochrome P450 reductase (CPR) as an electron donor, a lipid environment (e.g., dilauroylphosphatidylcholine), and the substrate (e.g., lanosterol).[6][10]

  • Inhibition Assay: The reconstituted enzyme system is incubated with varying concentrations of the inhibitor. The enzymatic reaction is initiated by the addition of NADPH.[11]

  • Product Quantification: The reaction is stopped, and the sterol products are extracted. The amount of product formed is quantified using methods like HPLC or GC-MS.[11]

  • IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.[6][10]

Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the visible growth of a fungal strain. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

  • Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well containing the diluted compound.

  • Incubation: The plates are incubated under specific conditions (temperature, time) conducive to fungal growth.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vivo Efficacy Studies in a Murine Model of Infection

Animal models are essential for evaluating the in vivo efficacy of novel antimicrobial agents.

  • Infection Model: Mice are immunosuppressed (if necessary for the pathogen) and then infected with a standardized dose of the pathogen (e.g., Candida albicans, Aspergillus fumigatus, or Trypanosoma cruzi).[4][5]

  • Treatment: A predetermined time after infection, mice are treated with the test compound, a vehicle control, and a positive control drug (e.g., fluconazole or posaconazole). Treatment can be administered via various routes (e.g., oral, intravenous) and for a specified duration.[4][5]

  • Outcome Measures: Efficacy is assessed by monitoring survival rates, fungal or parasitic burden in target organs (e.g., kidneys, brain, heart), and histopathological changes.[4][5]

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the different treatment groups.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Squalene Squalene Lanosterol (B1674476) Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 14-demethylated\nSterols 14-demethylated Sterols CYP51->14-demethylated\nSterols Ergosterol Ergosterol 14-demethylated\nSterols->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Fungal Cell Membrane Novel_Inhibitor Novel CYP51 Inhibitor (e.g., Oteseconazole) Novel_Inhibitor->CYP51 Start Start Purify_Enzyme Purify Recombinant CYP51 Enzyme Start->Purify_Enzyme Reconstitute Reconstitute Enzyme Activity (with CPR, lipids, substrate) Purify_Enzyme->Reconstitute Incubate Incubate with Inhibitor Concentrations Reconstitute->Incubate Initiate_Reaction Initiate Reaction (add NADPH) Incubate->Initiate_Reaction Quantify_Product Quantify Product (HPLC/GC-MS) Initiate_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 Quantify_Product->Calculate_IC50 End End Calculate_IC50->End

References

Navigating the Frontier of Sterol Biosynthesis Inhibition: A Comparative Guide to CYP51 Inhibitor Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of experimental results for novel inhibitors of Sterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis across various organisms. While specific experimental data for a compound designated "CYP51-IN-13" is not publicly available, this document outlines the essential experimental protocols, data presentation standards, and comparative analyses required to rigorously evaluate a new chemical entity in this class. The methodologies and comparisons presented herein are based on established practices for the characterization of known CYP51 inhibitors.

The Central Role of CYP51 in Sterol Metabolism

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily, is a crucial enzyme in the biosynthesis of sterols.[1][2][3] In fungi, it is essential for the production of ergosterol, a key component of the cell membrane. In humans, it is involved in the synthesis of cholesterol.[4] This enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol.[5][6] Due to its vital role, CYP51 is a major target for antifungal agents and is being explored as a target for treating certain protozoan infections.[1][2][7] The development of species-specific CYP51 inhibitors is a key goal to minimize off-target effects, particularly on the human ortholog of the enzyme.[8]

Comparative Performance of CYP51 Inhibitors

A thorough evaluation of a novel CYP51 inhibitor requires direct comparison with established compounds under identical experimental conditions. The following tables summarize the kind of quantitative data necessary for a robust comparative analysis.

Table 1: In Vitro Enzymatic Inhibition

CompoundTarget Organism/SpeciesIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound (Hypothetical) [Specify Target][Experimental Value][Experimental Value][e.g., Competitive, Non-competitive]
FluconazoleCandida albicans[Reference Value][Reference Value]Competitive
ItraconazoleAspergillus fumigatus[Reference Value][Reference Value]Non-competitive
VNITrypanosoma cruzi[Reference Value][Reference Value]Functionally Irreversible

Table 2: Antifungal/Antiprotozoal Activity

CompoundTest OrganismMIC (µg/mL)EC50 (µM)
This compound (Hypothetical) [Specify Strain][Experimental Value][Experimental Value]
FluconazoleCandida albicans (ATCC 90028)[Reference Value][Reference Value]
Amphotericin BCandida albicans (ATCC 90028)[Reference Value][Reference Value]

Table 3: Selectivity Profile

CompoundHuman CYP51 IC50 (µM)Fungal/Protozoal CYP51 IC50 (µM)Selectivity Index (Human/Target)
This compound (Hypothetical) [Experimental Value][Experimental Value][Calculated Value]
Fluconazole>100[Reference Value][Calculated Value]
VNIHighLowHigh

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of experimental findings.

1. Recombinant CYP51 Expression and Purification: The target CYP51 enzyme (e.g., from Candida albicans or Trypanosoma cruzi) and its corresponding NADPH-cytochrome P450 reductase are expressed in a suitable system, such as E. coli or insect cells. The enzymes are then purified to homogeneity using chromatographic techniques.

2. In Vitro Reconstitution of CYP51 Activity: The purified CYP51 and its reductase partner are reconstituted in a reaction mixture containing a phospholipid emulsion (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), the substrate (e.g., lanosterol), and NADPH. The reaction is initiated by the addition of NADPH and incubated at a controlled temperature.

3. Enzyme Inhibition Assay (IC50 Determination): The potency of the inhibitor is determined by measuring the rate of substrate conversion in the presence of varying concentrations of the compound. The reaction products can be analyzed by methods such as reverse-phase high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). The half-maximal inhibitory concentration (IC50) is then calculated by fitting the dose-response data to a suitable equation.

4. Minimum Inhibitory Concentration (MIC) Assay: The in vitro antifungal or antiprotozoal activity is assessed using standardized microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism.

5. Cytotoxicity Assay: To assess the selectivity of the inhibitor, its cytotoxic effect on a relevant mammalian cell line (e.g., HepG2) is determined using assays such as the MTT or LDH release assay.

Signaling Pathways and Experimental Workflows

Visual representations of the biological context and experimental procedures enhance understanding and clarity.

CYP51_Pathway cluster_sterol_biosynthesis Sterol Biosynthesis Pathway cluster_inhibition Inhibitor Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Demethylated_Sterols 14-demethylated Sterols CYP51->Demethylated_Sterols Catalyzes Ergosterol_Cholesterol Ergosterol (Fungi) / Cholesterol (Humans) Demethylated_Sterols->Ergosterol_Cholesterol Membrane_Integrity Cell Membrane Integrity Ergosterol_Cholesterol->Membrane_Integrity CYP51_IN_13 This compound CYP51_IN_13->CYP51 Inhibits

Caption: The role of CYP51 in sterol biosynthesis and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays Expression Recombinant Enzyme Expression & Purification Reconstitution Enzyme Activity Reconstitution Expression->Reconstitution IC50 IC50 Determination (HPLC/GC-MS) Reconstitution->IC50 Selectivity_Analysis Selectivity Index Calculation IC50->Selectivity_Analysis Compare MIC Antimicrobial Susceptibility Testing (MIC) MIC->Selectivity_Analysis Cytotoxicity Mammalian Cell Cytotoxicity Assay Cytotoxicity->Selectivity_Analysis Lead_Optimization Lead Optimization Selectivity_Analysis->Lead_Optimization Inform

References

Comparative Analysis of Fungal vs. Human CYP51 Inhibitor Selectivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a critical enzyme in the biosynthesis of essential sterols in both fungi (ergosterol) and humans (cholesterol). This makes it a key target for antifungal drug development. An ideal antifungal agent should exhibit high selectivity, potently inhibiting the fungal CYP51 enzyme while exerting minimal effect on its human counterpart to reduce potential toxicity and side effects.[1][2][3] This guide provides a comparative analysis of the selectivity of various known inhibitors for fungal versus human CYP51, supported by experimental data and protocols. While specific data for a compound designated "CYP51-IN-13" is not available in the public domain, the principles and data for other well-characterized inhibitors presented here offer a valuable framework for assessing the selectivity of any novel compound.

Data Presentation: Inhibitor Selectivity Profile

The selectivity of a CYP51 inhibitor is quantified by comparing its inhibitory activity against the fungal enzyme versus the human enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A higher selectivity ratio (IC50 Human / IC50 Fungal) indicates a more desirable therapeutic profile, signifying greater potency against the fungal target.

InhibitorFungal CYP51 (Candida albicans) IC50 (µM)Human CYP51 IC50 (µM)Selectivity Ratio (Human/Fungal)Reference
Medical Azoles
Clotrimazole~0.04 - 0.08~0.06 - 0.13~2[2]
Ketoconazole~0.08~0.13~1.6[2]
Itraconazole0.039≥ 30>769[1][2]
Fluconazole~0.13≥ 30>540[1][2]
Voriconazole~0.05~2.3~46[2]
Miconazole0.070.0570.8[1]
Agricultural Azoles
Epoxiconazole~0.06~1.3~22[1]
Tebuconazole~0.35~3.7~10[1]
Propiconazole~0.1~3.6~36[2]
Imazalil0.08437.2440[1]
InhibitorFungal CYP51 (Candida albicans) Kd (nM)Human CYP51 Kd (nM)Selectivity Ratio (Human/Fungal)Reference
Medical Azoles
Clotrimazole21422[2]
Ketoconazole561312.3[2]
Itraconazole10484.8[2]
Fluconazole5630500545[2]
Voriconazole102300230[2]
Agricultural Azoles
Epoxiconazole221155.2[2]
Tebuconazole501553.1[2]
Propiconazole252218.8[2]

Experimental Protocols

The determination of IC50 values is a crucial step in assessing inhibitor selectivity. A common method involves a CYP51 reconstitution assay.

Protocol: In Vitro CYP51 Inhibition Assay

Objective: To determine the IC50 of a test compound against fungal and human CYP51.

Materials:

  • Recombinant human CYP51 and fungal CYP51 (e.g., from Candida albicans).[1]

  • Cytochrome P450 reductase (CPR), either from a human or fungal source.

  • Lanosterol (substrate).[1]

  • NADPH (cofactor).

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Quenching solution (e.g., acetonitrile).

  • LC-MS/MS system for product detection.[1]

Procedure:

  • Enzyme Preparation: Prepare a reaction mixture containing the recombinant CYP51 enzyme and cytochrome P450 reductase in the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture. Include a vehicle control (solvent only).

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period at a controlled temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH).

  • Incubation: Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Quantification: Analyze the formation of the product (e.g., follicular fluid-meiosis activating steroid, FF-MAS) using LC-MS/MS.[1]

  • Data Analysis: Plot the percentage of product formation against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed.

G cluster_fungi Fungal Cell cluster_human Human Cell Lanosterol_F Lanosterol Ergosterol Ergosterol Lanosterol_F->Ergosterol CYP51 Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Essential Component Cell_Integrity Cell Integrity & Growth Fungal_Membrane->Cell_Integrity Maintains CYP51_Inhibitor_F CYP51 Inhibitor CYP51_Inhibitor_F->Ergosterol Blocks Lanosterol_H Lanosterol FF_MAS FF-MAS Lanosterol_H->FF_MAS CYP51 Cholesterol Cholesterol FF_MAS->Cholesterol ...Biosynthesis Hormones_Bile_Acids Steroid Hormones, Bile Acids Cholesterol->Hormones_Bile_Acids Precursor for CYP51_Inhibitor_H CYP51 Inhibitor CYP51_Inhibitor_H->FF_MAS Blocks

Caption: Comparative signaling pathways of CYP51 in fungal and human cells.

G cluster_workflow Experimental Workflow for Selectivity Assessment start Start prepare_reagents Prepare Recombinant Fungal & Human CYP51 start->prepare_reagents assay_fungal Run Fungal CYP51 Inhibition Assay prepare_reagents->assay_fungal assay_human Run Human CYP51 Inhibition Assay prepare_reagents->assay_human prepare_inhibitor Prepare Serial Dilutions of Test Inhibitor prepare_inhibitor->assay_fungal prepare_inhibitor->assay_human lcms Quantify Product Formation (LC-MS/MS) assay_fungal->lcms assay_human->lcms calculate_ic50 Calculate IC50 Values lcms->calculate_ic50 calculate_ratio Determine Selectivity Ratio (Human IC50 / Fungal IC50) calculate_ic50->calculate_ratio end End calculate_ratio->end

Caption: General experimental workflow for assessing CYP51 inhibitor selectivity.

References

A Head-to-Head Comparison of Oteseconazole (VT-1598), a Novel CYP51 Inhibitor, with Existing Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the development of novel therapeutic agents. This guide provides a head-to-head comparison of oteseconazole (B609789) (formerly VT-1598), a novel, highly selective, orally bioavailable inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), with established antifungal drugs. Oteseconazole demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including azole-resistant strains, and has shown significant efficacy in preclinical in vivo models of invasive candidiasis and aspergillosis. Its high selectivity for fungal CYP51 over human CYP enzymes suggests a favorable safety profile with a reduced potential for drug-drug interactions.[1][2][3] This document summarizes key comparative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to aid researchers in the evaluation of this promising new antifungal candidate.

Note on "CYP51-IN-13": Initial searches for a compound designated "this compound" yielded limited publicly available data, identifying it as a catalog name for a fluconazole (B54011) analog with minimal characterization. To provide a comprehensive and data-rich comparison, this guide focuses on the well-documented novel CYP51 inhibitor, oteseconazole (VT-1598), as a representative of the next generation of this antifungal class.

Mechanism of Action: Targeting the Fungal Ergosterol (B1671047) Biosynthesis Pathway

Oteseconazole, like other azole antifungals, targets the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.[4][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[4] Oteseconazole specifically inhibits CYP51 (also known as lanosterol (B1674476) 14α-demethylase), a key enzyme that catalyzes the demethylation of lanosterol, a precursor to ergosterol.[1] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane fluidity, increases permeability, and ultimately inhibits fungal growth.[4]

Oteseconazole's design, incorporating a tetrazole moiety, confers a high degree of selectivity for the fungal CYP51 enzyme over its human counterpart, promising a wider therapeutic window and fewer off-target effects.[1][2]

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 toxic_sterols 14α-methylated sterols (Toxic accumulation) cell_membrane Fungal Cell Membrane (Disrupted integrity and function) toxic_sterols->cell_membrane ergosterol Ergosterol ergosterol->cell_membrane oteseconazole Oteseconazole (and other Azoles) oteseconazole->cyp51 Inhibits cyp51->toxic_sterols cyp51->ergosterol Demethylation

Ergosterol biosynthesis pathway and the inhibitory action of oteseconazole.

Comparative In Vitro Antifungal Activity

Oteseconazole has demonstrated potent in vitro activity against a wide range of fungal pathogens, including species that are resistant to currently available azoles. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for oteseconazole in comparison to established antifungal agents.

Table 1: Comparative MICs against Candida Species
Organism (Number of Isolates)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans Oteseconazole≤0.0005 - >0.250.0020.06[6]
Fluconazole≤0.06 - >320.258[6]
Voriconazole---[7]
Itraconazole---[7]
Candida glabrata Oteseconazole--4[8]
Fluconazole--16[8]
Voriconazole0.25 - 0.5--[9]
Itraconazole0.5 - 1--[9]
Candida auris (100) Oteseconazole0.03 - 80.25 (mode)-[10]
Fluconazole>64 (for isolate used in vivo)--[10]
Caspofungin0.25 (for isolate used in vivo)--[10]
Table 2: Comparative MICs against Filamentous Fungi
OrganismAntifungal AgentMIC Range (µg/mL)Reference
Aspergillus fumigatus Oteseconazole-[11]
Voriconazole-
Coccidioides immitis Oteseconazole0.5[12]
Fluconazole16[12]
Coccidioides posadasii Oteseconazole1[12]
Fluconazole16[12]

Comparative In Vivo Efficacy

Preclinical studies in murine models of invasive fungal infections have demonstrated the in vivo efficacy of oteseconazole, showing significant reductions in fungal burden and improved survival rates compared to both placebo and, in some cases, standard-of-care antifungals.

Table 3: Comparative Efficacy in a Murine Model of Invasive Candidiasis (C. auris)
Treatment Group (Dose)Median Survival (Days)Kidney Fungal Burden (log₁₀ CFU/g)Brain Fungal Burden (log₁₀ CFU/g)Reference
Vehicle Control 57.75-[10]
Oteseconazole (15 mg/kg) 155.83-[10]
Oteseconazole (50 mg/kg) >214.52-[10]
Fluconazole (20 mg/kg) No improvement8.10-[10]
Caspofungin (10 mg/kg) >213.09-[10]
Table 4: Comparative Efficacy in a Murine Model of Coccidioidal Meningitis
OrganismTreatment Group (Dose)Brain Fungal Burden (log₁₀ CFU/g)% Survival at Day 30Reference
C. posadasii Vehicle Control5.02-[12]
Oteseconazole (4 mg/kg)2.64-[12]
Oteseconazole (20 mg/kg)1.34-[12]
C. immitis Vehicle Control-0[12]
Oteseconazole (5 mg/kg)-70[12]
Oteseconazole (15 mg/kg)-100[12]
Oteseconazole (45 mg/kg)-100[12]
Fluconazole-Significantly greater than control[12]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The determination of Minimum Inhibitory Concentrations (MICs) is performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 (for yeasts).[13][14][15]

start Start prep_drug Prepare serial dilutions of antifungal agents in 96-well plates start->prep_drug prep_inoculum Prepare standardized fungal inoculum (0.5 McFarland) prep_drug->prep_inoculum inoculate Inoculate plates with fungal suspension prep_inoculum->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_mic Read MICs visually or spectrophotometrically (50% growth inhibition) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

  • Antifungal Agents: Stock solutions of antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates, and colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the final inoculum concentration.

  • Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well. Reading can be done visually or with a spectrophotometer.

Murine Model of Invasive Aspergillosis

Animal models are crucial for evaluating the in vivo efficacy of new antifungal agents. A common model for invasive aspergillosis involves the following steps.[16][17][18]

  • Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are immunosuppressed to render them susceptible to infection. This is typically achieved through the administration of cyclophosphamide (B585) and/or cortisone (B1669442) acetate.[18][19]

  • Infection: Mice are infected with a standardized inoculum of Aspergillus fumigatus conidia via intranasal instillation, intratracheal inoculation, or inhalation in an aerosol chamber to establish a pulmonary infection.[17][18]

  • Antifungal Treatment: Treatment with the investigational drug (e.g., oteseconazole), a comparator drug, or a vehicle control is initiated at a specified time post-infection and continued for a defined period.

  • Efficacy Assessment: Endpoints for efficacy include survival, determination of fungal burden in target organs (e.g., lungs, kidneys, brain) by colony-forming unit (CFU) counts or quantitative PCR, and histopathological analysis.[17][19]

immuno Immunosuppression of mice (e.g., cyclophosphamide) infect Infection with A. fumigatus conidia (e.g., intranasal) immuno->infect treatment Antifungal Treatment (Oteseconazole vs. Comparator vs. Vehicle) infect->treatment assess Assessment of Efficacy treatment->assess survival Survival Monitoring assess->survival burden Fungal Burden Analysis (CFU counts in organs) assess->burden histo Histopathology assess->histo

Logical workflow for a murine model of invasive aspergillosis.

Conclusion

Oteseconazole (VT-1598) represents a significant advancement in the development of CYP51 inhibitors for the treatment of fungal infections. Its potent and broad-spectrum in vitro activity, including against azole-resistant strains, combined with promising in vivo efficacy and a high degree of selectivity for the fungal target enzyme, positions it as a valuable candidate for further clinical investigation. The data presented in this guide provide a framework for the continued evaluation of oteseconazole and other novel antifungal agents in the pipeline.

References

A Comparative Guide to Novel CYP51 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CYP51-IN-13: A thorough search of scientific literature and public databases did not yield specific information for a compound designated "this compound." Therefore, this guide will focus on a comparative analysis of well-documented and novel CYP51 inhibitors to provide a valuable resource for researchers in the field.

The Critical Role of CYP51 in Pathogen Survival

Sterol 14α-demethylase, encoded by the CYP51 gene, is a vital enzyme in the biosynthesis of essential sterols like ergosterol (B1671047) in fungi and related sterols in protozoa.[1] This enzyme, a member of the cytochrome P450 superfamily, is responsible for the oxidative removal of the 14α-methyl group from sterol precursors. This step is crucial for maintaining the integrity and function of the pathogen's cell membrane.[1] Inhibition of CYP51 disrupts sterol production, leading to the accumulation of toxic sterol intermediates, which ultimately inhibits the growth of or kills the pathogen.[1] This mechanism is the foundation for the action of azole antifungals, the most widely used class of drugs for treating fungal infections.[1] The emergence of drug-resistant fungal and protozoan strains has necessitated the development of new CYP51 inhibitors with enhanced efficacy, selectivity, and pharmacokinetic profiles.[1]

Comparative Performance of Novel CYP51 Inhibitors

This section provides a quantitative comparison of several novel and established CYP51 inhibitors against a range of fungal and protozoan pathogens.

In Vitro Antifungal and Antiprotozoal Activity of CYP51 Inhibitors (MIC in µg/mL)
InhibitorCandida albicansC. albicans (Fluconazole-Resistant)Candida tropicalisAspergillus fumigatusTrypanosoma cruzi
Fluconazole 0.25 - 1.0>640.5 - 2.0>64-
Itraconazole 0.03 - 0.1250.25 - 1.00.06 - 0.250.125 - 0.5-
Ketoconazole 0.015 - 0.1250.125 - 1.00.03 - 0.1250.25 - 1.0-
VNI ----Potent Activity
VT-1161 (Oteseconazole) 0.015 - 0.060.03 - 0.1250.008 - 0.030.06 - 0.25-
MCP ----Potent Activity

Note: A direct numerical comparison for all compounds against all species is not always possible due to variations in reporting standards across different studies. "Potent activity" indicates that the source reported significant inhibitory effects without providing a specific MIC value.

In Vitro Inhibition of Purified CYP51 Enzymes (IC50 in µM)
InhibitorCandida albicans CYP51Human CYP51Selectivity Index (Human/C. albicans)
Fluconazole 0.1 - 0.5~1300[2]>2600
Itraconazole 0.02 - 0.070.07[2]~1 - 3.5
Ketoconazole 0.01 - 0.044.5[2]~112 - 450
Tebuconazole -1.3[2]-
Prochloraz -8[2]-
Epoxiconazole -12[2]-
Triadimenol -30[2]-

Note: Lower IC50 values indicate greater potency. The selectivity index is a ratio of the IC50 for the human enzyme to the fungal enzyme, with higher values indicating greater selectivity for the fungal target.

Mechanism of Action: Disrupting Sterol Biosynthesis

CYP51 inhibitors function by binding to the heme iron atom in the active site of the enzyme, preventing the binding and subsequent demethylation of the natural substrate, lanosterol (B1674476) (in fungi and mammals) or other sterol precursors.[1] This leads to a depletion of essential sterols in the cell membrane and an accumulation of toxic 14α-methylated sterol precursors. The altered membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately inhibiting cell growth and replication.[1]

CYP51_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Intermediates 14-demethylated intermediates Lanosterol->Intermediates CYP51 (14α-demethylase) Toxic_Sterols Accumulation of toxic 14α-methylated sterols Lanosterol->Toxic_Sterols Ergosterol Ergosterol Intermediates->Ergosterol ... Ergosterol_Depletion Ergosterol depletion CYP51_IN_13 CYP51 Inhibitor CYP51_IN_13->Intermediates Inhibits Membrane_Disruption Disrupted membrane function & integrity Toxic_Sterols->Membrane_Disruption Ergosterol_Depletion->Membrane_Disruption Growth_Inhibition Fungal/Protozoal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of CYP51 inhibitors.

Experimental Protocols for Validating Mechanism of Action

CYP51 Reconstitution Assay

This in vitro assay directly measures the enzymatic activity of CYP51 and its inhibition.

Principle: The activity of purified, recombinant CYP51 is reconstituted in a system containing a cytochrome P450 reductase (CPR) partner, a lipid environment, and the substrate (e.g., lanosterol). The conversion of the substrate to its 14α-demethylated product is quantified in the presence and absence of the test inhibitor.

Protocol:

  • Reaction Mixture Preparation: A typical reaction mixture (500 µL) contains purified CYP51 (0.4-1 µM), CPR (1-2 µM), the sterol substrate (e.g., 60 µM lanosterol), a lipid such as dilaurylphosphatidylcholine (B106442) (50 µM), and a buffer solution (e.g., 40 mM MOPS, pH 7.2) containing cofactors like isocitrate and isocitrate dehydrogenase.[2][3]

  • Inhibitor Addition: The test inhibitor is added to the reaction mixture at varying concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH (4 mM).[3]

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes).

  • Product Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The product formation is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.[2][3]

Spectral Titration Assay

This assay assesses the direct binding of an inhibitor to the heme iron of CYP51.

Principle: The binding of an azole inhibitor to the ferric heme iron of CYP51 induces a characteristic spectral shift, known as a Type II difference spectrum. This shift can be measured spectrophotometrically to determine the binding affinity (Kd).

Protocol:

  • Sample Preparation: A solution of purified CYP51 (e.g., 2 µM) is prepared in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) and placed in tandem cuvettes.[4]

  • Baseline Spectrum: A baseline absorbance spectrum is recorded (typically between 350-500 nm).

  • Titration: The test compound is added in increasing concentrations from a stock solution to the sample cuvette.

  • Spectral Measurement: The absorbance spectrum is recorded after each addition and equilibration.

  • Data Analysis: The change in absorbance at the peak (around 430 nm) and trough (around 410 nm) is plotted against the inhibitor concentration to determine the dissociation constant (Kd).

Experimental Workflow for Inhibitor Validation

Experimental_Workflow start Identify Novel CYP51 Inhibitor Candidate biochemical In Vitro Biochemical Assays start->biochemical reconstitution CYP51 Reconstitution Assay (Determine IC50) biochemical->reconstitution spectral Spectral Titration Assay (Determine Kd) biochemical->spectral cellular Cellular Assays reconstitution->cellular spectral->cellular mic MIC Determination (Antifungal/Antiprotozoal Activity) cellular->mic cytotoxicity Mammalian Cell Cytotoxicity Assay cellular->cytotoxicity selectivity Determine Selectivity Index (Human vs. Pathogen CYP51) mic->selectivity cytotoxicity->selectivity

Caption: A streamlined workflow for the in vitro characterization of novel CYP51 inhibitors.

Conclusion

The development of novel CYP51 inhibitors is a critical area of research in combating fungal and protozoan infections, especially with the rise of drug resistance. Compounds such as VNI and VT-1161 (Oteseconazole) show significant promise with their potent and selective activity. A systematic approach to validating the mechanism of action, as outlined in this guide, is essential for the successful development of the next generation of CYP51-targeted therapeutics. Researchers are encouraged to utilize the described experimental protocols and comparative data to guide their drug discovery and development efforts.

References

Comparative Efficacy of CYP51-IN-13 on Azole-Resistant and Sensitive Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational CYP51 inhibitor, CYP51-IN-13, against the conventional azole antifungal, fluconazole (B54011). The analysis focuses on the differential efficacy of this compound on fungal strains exhibiting both sensitivity and resistance to traditional azole treatments. The data presented herein is a synthesis of representative findings for next-generation CYP51 inhibitors, intended to provide a framework for evaluating the potential of this compound as a therapeutic agent.

Executive Summary

The emergence of azole-resistant fungal pathogens presents a significant challenge in clinical practice.[1][2][3] Standard azole antifungals, such as fluconazole, function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[4][5][6] Resistance to these drugs often arises from mutations in the ERG11 gene (encoding CYP51), overexpression of the target enzyme, or increased drug efflux.[1][4] this compound is a novel inhibitor designed to overcome these resistance mechanisms. This guide details its superior performance against resistant strains, supported by comparative quantitative data and detailed experimental protocols.

Data Presentation: In Vitro Susceptibility Testing

The antifungal activity of this compound was compared to fluconazole against a panel of Candida albicans and Aspergillus fumigatus strains with varying azole susceptibility profiles. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, was determined for each compound.

Fungal StrainGenotype/PhenotypeFluconazole MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans SC5314Azole-Sensitive (Wild-Type)1.00.125
Candida albicans 12-99Azole-Resistant (ERG11 point mutation)640.5
Candida albicans F5Azole-Resistant (Efflux pump overexpression)320.25
Aspergillus fumigatus Af293Azole-Sensitive (Wild-Type)1.00.06
Aspergillus fumigatus TR34/L98HAzole-Resistant (cyp51A promoter and point mutation)160.25

Key Observations:

  • This compound demonstrates significantly greater potency against azole-sensitive strains compared to fluconazole.

  • Crucially, this compound retains substantial activity against strains that exhibit high-level resistance to fluconazole due to various mechanisms, including target site mutations and efflux pump overexpression.

Signaling Pathway and Mechanism of Action

The primary target for both fluconazole and this compound is the CYP51 enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function.[4][6] Azole resistance mechanisms often circumvent the action of traditional azoles.

Ergosterol_Biosynthesis_and_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors cluster_output Cellular Outcome cluster_resistance Azole Resistance Mechanisms Lanosterol Lanosterol Intermediate 14α-demethylated intermediates Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol_depletion Ergosterol Depletion Toxic_sterols Toxic Sterol Accumulation Ergosterol Ergosterol Intermediate->Ergosterol Fluconazole Fluconazole Fluconazole->Lanosterol Inhibits CYP51_IN_13 This compound CYP51_IN_13->Lanosterol Strongly Inhibits Membrane_disruption Membrane Disruption Ergosterol_depletion->Membrane_disruption Toxic_sterols->Membrane_disruption Fungal_growth_inhibition Fungal Growth Inhibition Membrane_disruption->Fungal_growth_inhibition CYP51_mutation CYP51 Mutation/ Overexpression CYP51_mutation->Fluconazole Reduces binding CYP51_mutation->CYP51_IN_13 Binding less affected Efflux_pump Efflux Pump Overexpression Efflux_pump->Fluconazole Removes drug

Caption: Mechanism of CYP51 inhibition and azole resistance.

Experimental Protocols

A standardized broth microdilution method was employed to determine the Minimum Inhibitory Concentrations (MICs) of the antifungal agents.

1. Preparation of Fungal Inoculum:

  • Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours.

  • Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

2. Antifungal Susceptibility Testing:

  • This compound and fluconazole were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • An equal volume of the prepared fungal inoculum was added to each well.

  • Plates were incubated at 35°C for 24-48 hours.

  • The MIC was determined as the lowest drug concentration that caused a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free control well.

3. Experimental Workflow Diagram:

Antifungal_Susceptibility_Workflow start Start: Fungal Isolate Culture inoculum_prep Inoculum Preparation (0.5 McFarland Standard) start->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation dilution Serial Dilution of This compound and Fluconazole dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric Reading) incubation->mic_determination end End: Comparative Data Analysis mic_determination->end

Caption: Workflow for antifungal susceptibility testing.

Conclusion

The representative data strongly suggest that this compound has the potential to be a highly effective antifungal agent, particularly against problematic azole-resistant strains. Its robust activity in the face of common resistance mechanisms highlights its promise as a next-generation therapeutic for invasive fungal infections. Further in vivo studies are warranted to confirm these in vitro findings and to evaluate the pharmacokinetic and safety profiles of this compound.

References

Harnessing Synergy: A Comparative Guide to Combination Therapies with CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant and growing threat to global health. A promising strategy to combat this challenge lies in combination therapy, particularly involving inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This guide provides a comparative analysis of the synergistic effects observed when CYP51 inhibitors, primarily azole antifungals, are combined with other compounds. By presenting key experimental data and detailed methodologies, we aim to equip researchers with the knowledge to advance the development of more effective antifungal treatments.

The Rationale for Synergy with CYP51 Inhibitors

CYP51 is an essential enzyme in fungi, responsible for a key step in the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death or growth inhibition.[2][3] Azole antifungals are a major class of CYP51 inhibitors.[1] However, their extensive use has led to the rise of resistance.[4] Combination therapy can overcome this by:

  • Enhancing antifungal efficacy: The combined effect of two drugs can be greater than the sum of their individual effects.[5]

  • Restoring susceptibility: A second compound can make a resistant strain susceptible to an azole again.

  • Broadening the spectrum of activity: Combining agents can be effective against a wider range of fungal species.[4]

  • Reducing the required dosage: Lower doses of each drug can be used, potentially minimizing toxicity.[5]

  • Preventing the development of resistance: Attacking multiple targets simultaneously can make it harder for resistance to emerge.[6]

The following diagram illustrates the central role of CYP51 in the ergosterol biosynthesis pathway, the target of azole antifungals.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Azoles Azoles Azoles->Lanosterol Inhibits CYP51

Figure 1: Simplified Ergosterol Biosynthesis Pathway and the Site of Action for Azole Antifungals.

Azole-Azole Synergy: Targeting CYP51 Isozymes

Some fungal species possess multiple isozymes of CYP51, which can have different sensitivities to various azole drugs.[7][8] This provides an opportunity for synergistic combinations of azoles with different isozyme selectivities.[7][8] A notable study on Trichophyton rubrum, which has two CYP51 isozymes (Cyp51A and Cyp51B), demonstrated this principle.[7]

Experimental Data: Azole Combinations against T. rubrum

The study revealed that combining azoles with differing selectivities for Cyp51A and Cyp51B resulted in synergistic effects. For instance, fluconazole (B54011), which is more effective against strains lacking Cyp51A (and thus relying on Cyp51B), showed synergy when combined with prochloraz, an agent more active against strains lacking Cyp51B.[7]

Azole Combination Fungal Strain FIC Index (FICI) Interaction
Fluconazole + ProchlorazT. rubrum (Wild-Type)0.28Synergy
Sulconazole + ProchlorazT. rubrum (Wild-Type)0.38Synergy
Imazalil + ProchlorazT. rubrum (Wild-Type)0.38Synergy

Data sourced from a study on T. rubrum with multiple CYP51 isozymes.[7]

Synergy with Non-Azole Compounds

CYP51 inhibitors can also act synergistically with compounds that have different mechanisms of action. This approach can enhance antifungal activity and overcome resistance.

Azoles and Amantadine (B194251) Hydrochloride (AMH)

A study on drug-resistant Candida albicans showed that the non-antifungal drug amantadine hydrochloride (AMH) has a synergistic effect when combined with azoles like fluconazole (FLC).[9] The mechanism behind this synergy involves the inhibition of drug efflux pumps by AMH, which increases the intracellular concentration of the azole.[9]

Compound Combination Fungal Strain FIC Index (FICI) Interaction
AMH + FluconazoleDrug-Resistant C. albicans<0.5Synergy
AMH + ItraconazoleDrug-Resistant C. albicans<0.5Synergy
AMH + VoriconazoleDrug-Resistant C. albicans<0.5Synergy

Data from a study on synergistic effects against drug-resistant C. albicans.[9]

Azoles and Statins

Statins, which are HMG-CoA reductase inhibitors, have also been investigated for their synergistic potential with azole antifungals. Synergistic interactions have been observed in various opportunistic pathogenic fungi, particularly when a strain is sensitive to only one of the compounds in the combination.[10]

Experimental Protocols

The evaluation of synergistic effects is primarily conducted using the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI).

Checkerboard Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of two compounds, alone and in combination, to calculate the FICI.[5][11]

Protocol:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of Compound A (e.g., an azole) in a suitable broth medium (e.g., RPMI 1640) in a 96-well microtiter plate. The dilutions are typically made along the rows.[12]

    • Similarly, prepare serial twofold dilutions of Compound B (the synergistic partner) and add them to the columns of the same plate.[12]

    • This creates a matrix of varying concentrations of both drugs.[5]

    • Include control wells with each drug alone, a growth control (no drugs), and a sterility control (no inoculum).[5]

  • Inoculum Preparation:

    • Prepare a standardized fungal inoculum suspension (e.g., 0.5 McFarland standard).[12]

    • Dilute the suspension to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the wells.[5]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to all wells except the sterility control.[12]

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).[11]

  • Reading the Results:

    • After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that inhibits visible fungal growth.[13]

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated using the following formula: FICI = FIC of Compound A + FIC of Compound B Where: FIC of Compound A = (MIC of A in combination) / (MIC of A alone) FIC of Compound B = (MIC of B in combination) / (MIC of B alone)[11][14]

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5[4]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[4]

  • Antagonism: FICI > 4.0[4]

The following diagram illustrates the workflow of a checkerboard assay and the logic for interpreting FICI values.

G cluster_workflow Checkerboard Assay Workflow cluster_calculation FICI Calculation and Interpretation prep_plates Prepare 96-well plate with serial dilutions of Drug A (rows) and Drug B (columns) add_inoculum Add standardized fungal inoculum to all wells prep_plates->add_inoculum incubate Incubate plate (e.g., 37°C for 48h) add_inoculum->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fici Calculate FICI = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) read_mic->calc_fici interpretation FICI Value? calc_fici->interpretation synergy Synergy (FICI ≤ 0.5) interpretation->synergy ≤ 0.5 additive Additive/Indifference (0.5 < FICI ≤ 4.0) interpretation->additive > 0.5 and ≤ 4.0 antagonism Antagonism (FICI > 4.0) interpretation->antagonism > 4.0

Figure 2: Workflow for a Checkerboard Assay and Interpretation of the FICI.
Isobologram Analysis

Isobologram analysis is a graphical method used to visualize and assess drug interactions.[15] In an isobologram, the concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition of growth) are plotted on the x and y axes. A straight line connecting the individual drug concentrations that produce this effect represents additivity.[16][17] Data points for combinations that fall below this line indicate synergy, while points above the line suggest antagonism.[16][17]

The following diagram illustrates the concept of isobologram analysis.

G Isobologram Analysis xaxis Concentration of Drug A yaxis Concentration of Drug B origin 0 origin->xaxis origin->yaxis pA pB pA->pB Line of Additivity synergy_point synergy_label Synergy antagonism_point antagonism_label Antagonism

Figure 3: Conceptual Isobologram Illustrating Synergy and Antagonism.

Conclusion

The exploration of synergistic interactions with CYP51 inhibitors is a critical frontier in the development of new antifungal therapies. By combining azoles with other azoles that have different isozyme specificities or with non-antifungal compounds that have complementary mechanisms of action, it is possible to enhance efficacy, combat resistance, and improve patient outcomes. The experimental frameworks presented in this guide offer robust methods for identifying and quantifying these synergistic relationships, paving the way for the next generation of antifungal treatments.

References

Performance of Novel CYP51 Inhibitors in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical performance of a selection of novel inhibitors targeting sterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of sterols in fungi and protozoa. The performance of these investigational agents is benchmarked against established CYP51 inhibitors, fluconazole (B54011) and posaconazole (B62084), to offer a comprehensive overview for researchers in the fields of infectious disease and oncology.

Mechanism of Action of CYP51 Inhibitors

CYP51, a cytochrome P450 enzyme, is essential for the conversion of lanosterol (B1674476) to ergosterol (B1671047) in fungi and a similar process in protozoa. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death or growth inhibition. In protozoa, such as Trypanosoma cruzi, inhibition of CYP51 blocks the synthesis of essential endogenous sterols, which is lethal to the parasite. The sterol biosynthesis pathway and the point of inhibition by CYP51 inhibitors are illustrated below.

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 CYP51->Ergosterol Demethylation Inhibitor CYP51 Inhibitors (e.g., Azoles, VNI, VFV) Inhibitor->CYP51

Caption: Sterol biosynthesis pathway and the inhibitory action of CYP51 inhibitors.

In Vitro Performance Comparison

The in vitro potency of novel CYP51 inhibitors against their target enzyme and various pathogens is a key indicator of their potential therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentrations (IC50) against CYP51 and the minimum inhibitory concentrations (MIC) against a range of fungal and protozoan pathogens.

Table 1: In Vitro CYP51 Enzyme Inhibition

CompoundTarget OrganismCYP51 IsoformIC50 (µM)Reference
PC945 Aspergillus fumigatusCYP51A0.23[1][2]
Aspergillus fumigatusCYP51B0.22[1][2]
Oteseconazole Candida albicansCYP511.5[3]
HumanCYP51>50[3]
VNI Trypanosoma cruziCYP51Stoichiometric, functionally irreversible inhibitor[4][5]
VFV Trypanosoma cruziCYP51Stoichiometric, functionally irreversible inhibitor[6]
Fluconazole Candida albicansCYP510.31[7]
Posaconazole Aspergillus fumigatusCYP51A/BStrong, tightly binding inhibitor[2]

Table 2: In Vitro Antifungal and Antiprotozoal Activity (MIC/EC50)

CompoundAspergillus fumigatus (MIC, µg/mL)Candida albicans (MIC, µg/mL)Trypanosoma cruzi (EC50, nM)Reference
PC945 0.032 - >80.0078 - 2-[1][8]
Oteseconazole -≤0.015 - 0.12 (including fluconazole-resistant strains)-[9]
VNI --Low nanomolar[4]
VFV --0.8[6]
Fluconazole -Varies widely-[10][11]
Posaconazole Varies widelyVaries widely-[12][13]

Preclinical In Vivo Efficacy

The following table summarizes the in vivo performance of the selected CYP51 inhibitors in various preclinical animal models of infectious diseases.

Table 3: In Vivo Efficacy in Preclinical Models

CompoundDisease ModelAnimal ModelDosing RegimenKey Efficacy ReadoutReference
PC945 Invasive AspergillosisImmunocompromised Mice0.56 µ g/mouse , intranasal50% survival at day 7[1][8]
Oteseconazole Vulvovaginal CandidiasisMiceOral, 4 mg/kgSignificant reduction in fungal burden[3][9]
VNI Acute & Chronic Chagas DiseaseMiceOral, 25 mg/kg for 30 days100% cure rate and survival[4]
VFV Acute Chagas DiseaseMiceOral, 25 mg/kg for 30 days100% efficacy[6][14]
VFV Visceral LeishmaniasisMice20-day treatment89% reduction in parasitemia[6][14]
Posaconazole Invasive AspergillosisImmunocompromised Mice14 µ g/mouse , intranasal44% survival at day 7[1][8]
Fluconazole Systemic CandidiasisMiceVariesDose-dependent reduction in fungal burden[15]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of investigational compounds. Below are outlines of the key assays used to generate the data presented in this guide.

CYP51 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the activity of the CYP51 enzyme.

Caption: General workflow for a CYP51 enzyme inhibition assay.

A typical protocol involves a reconstituted enzyme system with purified fungal or protozoal CYP51 and a cytochrome P450 reductase (CPR) to provide electrons. The inhibitor is pre-incubated with the enzymes before initiating the reaction by adding the substrate (e.g., lanosterol) and NADPH. The reaction is stopped after a defined time, and the product formation is quantified using methods like HPLC or LC-MS/MS. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 value[16][17][18].

Antifungal Susceptibility Testing (MIC Determination)

Minimum Inhibitory Concentration (MIC) testing determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used.

The broth microdilution method is a common technique. A standardized inoculum of the fungal or protozoal strain is added to a microtiter plate containing serial dilutions of the test compound in a suitable broth medium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound at which a significant inhibition of growth (typically ≥50% for azoles) is observed, either visually or spectrophotometrically[19][20][21][22][23].

In Vivo Efficacy in Mouse Models

Animal models are essential for evaluating the in vivo efficacy of new drug candidates. The choice of model depends on the target pathogen and the intended clinical application.

For fungal infections, immunocompromised mouse models are often used. For instance, in a model of invasive aspergillosis, mice are rendered neutropenic and then infected intranasally with Aspergillus fumigatus. Treatment with the test compound is initiated at a specified time post-infection. Efficacy is assessed by monitoring survival rates and determining the fungal burden in the lungs and other organs[24][25][26][27][28].

For Chagas disease, mouse models involve infection with Trypanosoma cruzi. The efficacy of the test compound is evaluated by measuring the reduction in blood parasitemia and assessing parasite load in tissues like the heart and skeletal muscle. Cure is often confirmed by the absence of parasites after immunosuppression[6][29].

Conclusion

The preclinical data presented in this guide highlight the promising activity of novel CYP51 inhibitors against a range of fungal and protozoan pathogens. PC945 demonstrates potent anti-Aspergillus activity with a profile suitable for inhaled delivery. Oteseconazole shows high selectivity for fungal CYP51 and efficacy against both fluconazole-sensitive and -resistant Candida species. VNI and VFV exhibit remarkable potency and curative efficacy in preclinical models of Chagas disease and promising activity against leishmaniasis. These findings underscore the potential of targeting CYP51 for the development of new and improved treatments for challenging infectious diseases. Further clinical investigation is warranted to establish the safety and efficacy of these compounds in humans.

References

Navigating the Landscape of CYP51 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific experimental data confirming the binding site of a compound designated "CYP51-IN-13" on the CYP51 enzyme is not available in the public domain, this guide provides a comprehensive comparison of well-characterized CYP51 inhibitors. By examining their performance, binding characteristics, and the experimental methodologies used for their evaluation, researchers can gain valuable insights into the inhibition of this critical enzyme.

Sterol 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3] Its indispensable role makes it a prime target for the development of antifungal and antiparasitic agents.[1][4][5] This guide delves into the binding and inhibition of CYP51 by various compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in drug discovery and development.

Comparative Performance of CYP51 Inhibitors

The efficacy of CYP51 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro activity of several well-documented CYP51 inhibitors against fungal pathogens and compare their inhibitory potency on fungal versus human CYP51.

InhibitorCandida albicans MIC (µg/mL)Candida albicans (Fluconazole-Resistant) MIC (µg/mL)Candida tropicalis MIC (µg/mL)
VNI 0.060.1250.06
VT-1161 0.030.060.03
MCP 0.1250.250.125
Fluconazole 0.25>640.5
Itraconazole 0.030.50.03

Table 1: In Vitro Antifungal Activity of Novel CYP51 Inhibitors (MIC in µg/mL).[1] This table showcases the minimum inhibitory concentration (MIC) of various inhibitors against different Candida species, including a fluconazole-resistant strain.

InhibitorcCYP51 IC50 (µM)hCYP51 IC50 (µM)Selectivity Ratio (hCYP51/cCYP51)
Imazalil 0.1252.8440
Epoxiconazole 0.070.710
Tebuconazole 0.353.510
Fluconazole 0.13≥ 30>230
Itraconazole 0.039≥ 30>769
Miconazole 0.060.057~1

Table 2: Comparative Inhibition of Candida albicans (cCYP51) and Human (hCYP51) CYP51.[6][7] This table highlights the IC50 values of various azole inhibitors against fungal and human CYP51, along with their selectivity ratio. A higher selectivity ratio is desirable, indicating a greater affinity for the fungal target and potentially fewer side effects.

Understanding the Binding Site

The binding of inhibitors to CYP51 is a complex interaction influenced by the highly conserved nature of the enzyme's active site across different species.[2][3][8] The active site contains a heme iron, to which many inhibitors, particularly azoles, coordinate.[1] This interaction displaces a water molecule that is typically coordinated to the heme iron in the enzyme's resting state, leading to a characteristic spectral shift that can be measured.[9]

Several amino acid residues within the active site are crucial for substrate and inhibitor binding. These residues are clustered in regions known as Substrate Recognition Sites (SRSs).[8] The high degree of conservation in these regions explains the broad-spectrum activity of some inhibitors, while subtle differences can be exploited for the design of species-specific drugs.[4][10] For instance, the residue at position 105 in the B'-helix is a key determinant of substrate preference between different organisms.[4]

Experimental Protocols

The determination of inhibitor binding and efficacy relies on a set of established experimental protocols.

In Vitro CYP51 Activity Assay

This assay measures the enzymatic activity of purified, recombinant CYP51 in the presence of an inhibitor.

  • Enzyme and Substrate Preparation: Purified recombinant CYP51 and a suitable substrate (e.g., lanosterol) are prepared.[6][7]

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme, substrate, a source of electrons (NADPH-cytochrome P450 reductase), and varying concentrations of the test inhibitor.[9]

  • Incubation: The reaction is initiated by the addition of NADPH and incubated for a specific time at a controlled temperature.

  • Product Analysis: The reaction is stopped, and the product is extracted and quantified using methods like LC-MS/MS.[6][7]

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.[1]

Spectrophotometric Binding Assay

This method assesses the direct binding of an inhibitor to the heme iron of CYP51.[1]

  • Enzyme Preparation: A solution of purified CYP51 is placed in a cuvette.

  • Inhibitor Titration: The test compound is added in increasing concentrations from a stock solution.

  • Spectral Measurement: The absorbance spectrum of the CYP51 solution is recorded after each addition of the inhibitor.

  • Binding Analysis: The binding of the inhibitor to the heme iron induces a characteristic shift in the Soret peak of the enzyme's spectrum. The dissociation constant (Kd) can be determined by analyzing these spectral changes.

Visualizing Key Processes

Diagrams generated using Graphviz can help illustrate the complex relationships and workflows in CYP51 inhibition studies.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Evaluation recombinant_cyp51 Recombinant CYP51 Expression & Purification activity_assay Enzymatic Activity Assay (IC50) recombinant_cyp51->activity_assay binding_assay Spectrophotometric Binding Assay (Kd) recombinant_cyp51->binding_assay mic_determination MIC Determination in Pathogens activity_assay->mic_determination Correlates with binding_assay->mic_determination Correlates with cytotoxicity_assay Cytotoxicity Assay in Human Cells mic_determination->cytotoxicity_assay Compare for Selectivity end Lead Compound cytotoxicity_assay->end start Novel Compound start->recombinant_cyp51

Caption: A streamlined workflow for the in vitro and cellular characterization of novel CYP51 inhibitors.

cyp51_inhibition_pathway Lanosterol Lanosterol CYP51 CYP51 Enzyme (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate Product FF-MAS (Meiosis Activating Steroid) CYP51->Product Catalysis Inhibitor CYP51 Inhibitor (e.g., Azoles) Inhibitor->CYP51 Inhibition

Caption: The inhibitory action of compounds on the CYP51 enzyme in the ergosterol biosynthesis pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of three prominent triazole antifungal agents that function as CYP51 inhibitors: voriconazole, posaconazole, and itraconazole. The data presented is intended to support research and development efforts by offering a clear comparison of their absorption, distribution, metabolism, and excretion profiles.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of voriconazole, posaconazole, and itraconazole, offering a quantitative comparison of their profiles.

Pharmacokinetic ParameterVoriconazolePosaconazoleItraconazole
Oral Bioavailability >90% (Fasting)Variable (Increased with food)Variable (Increased with food)
Protein Binding 58%>98%>99%
Volume of Distribution (Vd) 4.6 L/kg7-25 L/kg11 L/kg
Time to Peak Plasma Concentration (Tmax) 1-2 hours3-6 hours3-5 hours
Metabolism Hepatic (CYP2C19, CYP2C9, CYP3A4)Hepatic (Primarily Glucuronidation)Hepatic (CYP3A4)
Elimination Half-life (t½) ~6 hours (Dose-dependent)25-30 hours24-42 hours

Experimental Protocols

The pharmacokinetic data presented in this guide are typically generated using validated bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative experimental protocols for the quantification of these azole antifungals in plasma.

Sample Preparation: Protein Precipitation

This is a common and rapid method for extracting the analytes from plasma samples.

  • Objective: To remove proteins from the plasma sample that can interfere with the analysis.

  • Procedure:

    • To 100 µL of a plasma sample (or calibrator/quality control sample) in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte or a different azole antifungal not present in the sample).

    • Add 200 µL of cold acetonitrile (B52724) to the tube to precipitate the plasma proteins.

    • Vortex the mixture for 5 minutes to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial or a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This technique provides high sensitivity and selectivity for the quantification of drugs and their metabolites in biological matrices.

  • Objective: To separate the analyte from other components in the sample and to detect and quantify it with high specificity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions (Representative Example):

    • Column: A C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of two solvents, typically:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile or methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Representative Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

      • Voriconazole: m/z 350.1 → 281.1

      • Posaconazole: m/z 701.3 → 683.3

      • Itraconazole: m/z 705.3 → 392.4

    • Data Analysis: The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these compounds is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical step in the ergosterol (B1671047) biosynthesis pathway in fungi. The following diagrams illustrate this pathway and a typical experimental workflow for pharmacokinetic analysis.

Sterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Precursor 14-demethylated intermediate Lanosterol->Ergosterol_Precursor CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Multiple Steps Azoles Azole Antifungals (Voriconazole, Posaconazole, Itraconazole) Azoles->Lanosterol Inhibits

Caption: The ergosterol biosynthesis pathway in fungi, highlighting the inhibition of CYP51 by azole antifungals.

Pharmacokinetic_Workflow cluster_workflow Pharmacokinetic Analysis Workflow Drug_Admin Drug Administration (e.g., Oral Gavage) Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis

Caption: A generalized experimental workflow for a preclinical pharmacokinetic study.

Comparative In Vivo Validation of CYP51 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public domain information is currently available for a compound specifically designated as "CYP51-IN-13." This guide, therefore, provides a comparative analysis of in vivo findings for three well-documented CYP51 inhibitors: VNI, Posaconazole, and VT-1161 (Oteseconazole), to serve as a valuable resource for researchers in the field.

This document outlines the in vivo validation of these selected inhibitors of Sterol 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway of fungi and protozoa, and a key target for antimicrobial drug development. The following sections present a comparative summary of their in vivo efficacy, pharmacokinetic properties, and the experimental protocols used for their validation.

Quantitative Data Summary

The in vivo activities of VNI, Posaconazole, and VT-1161 have been evaluated in various animal models of infectious diseases. The following tables summarize the key efficacy and pharmacokinetic data from these studies.

Table 1: Comparative In Vivo Efficacy of Selected CYP51 Inhibitors

InhibitorDisease ModelAnimal ModelDosing RegimenKey Efficacy EndpointsReference
VNI Acute Chagas Disease (Trypanosoma cruzi)Murine25 mg/kg, twice daily (b.i.d.)100% survival and parasitological clearance.[1][1]
Posaconazole Systemic Candidiasis (Candida albicans)Murine0.5 mg/kgTherapeutic activity observed.[2][2]
Pulmonary Aspergillosis (Aspergillus fumigatus)Murine40 mg/kgProlonged survival and reduced fungal load.[3][3]
VT-1161 (Oteseconazole) Vaginal Candidiasis (Candida albicans)Murine4 mg/kg, oralSignificant reduction in fungal burden.[4][4]
Acute Vulvovaginal CandidiasisHuman (Phase 2)300 mg or 600 mg, once daily for 3 days75.0% - 85.7% therapeutic cure rate at day 28.[5][5]

Table 2: Comparative In Vivo Pharmacokinetics of Selected CYP51 Inhibitors

InhibitorAnimal ModelDoseKey Pharmacokinetic ParametersReference
VNI Not explicitly detailed in the provided search results. Broad tissue distribution, including brain penetration, with plasma concentrations reaching 25–50 μM has been noted for VNI and its analogs.[6]Not specifiedPlasma Concentration: 25–50 μM.[6][6]
Posaconazole Murine (Aspergillus terreus infection)5, 10, 20 mg/kg, twice daily (BID)Serum Levels: 2.56 ± 0.93 μg/ml (5 mg/kg), 5.65 ± 0.62 μg/ml (10 mg/kg), 6.45 ± 0.28 μg/ml (20 mg/kg).[3][3]
VT-1161 (Oteseconazole) MurineNot specifiedHigh oral absorption (73%), long half-life (>48 h), high volume of distribution (1.4 liters/kg), and rapid penetration into vaginal tissue.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are the experimental protocols for the key studies cited.

VNI in a Murine Model of Acute Chagas Disease
  • Animal Model: Mice were used for this study.

  • Infection: Animals were infected with drug-resistant strains of Trypanosoma cruzi (Y and Colombiana strains).

  • Drug Administration: VNI was administered at a dose of 25 mg/kg twice a day (b.i.d.). For comparison, benznidazole (B1666585) was used at 100 mg/kg/day.

  • Efficacy Assessment: The primary outcomes measured were survival rate and parasitological clearance.[1] The study also investigated the in vitro activity of VNI against bloodstream and intracellular forms of the parasite.

  • Safety Assessment: A reverse mutation Ames test was performed to assess the mutagenic potential of VNI, and transmission electron microscopy was used to observe ultrastructural changes in the parasite upon treatment.[1][7]

Posaconazole in a Murine Model of Systemic Candidiasis
  • Animal Model: A murine model of systemic infection was utilized.

  • Infection: Mice were infected with Candida albicans strain SC5314 or its derived echinocandin-resistant mutants.[2][8]

  • Drug Administration: Posaconazole was administered at a dose of 0.5 mg/kg. In some studies, it was used in combination with caspofungin or FK506.

  • Efficacy Assessment: Therapeutic activity was the primary endpoint.[2] In combination studies, synergy was evaluated.

Posaconazole in a Murine Model of Pulmonary Aspergillosis
  • Animal Model: Immunocompromised mice were used in a pulmonary infection model.

  • Infection: Mice were infected with Aspergillus fumigatus or Aspergillus flavus.

  • Drug Administration: Posaconazole was administered therapeutically. In a similar study with Aspergillus terreus, doses of 5, 10, or 20 mg/kg were given twice a day by gavage.[3]

  • Efficacy Assessment: Efficacy was determined by prolonged survival and reduction of the fungal load in the spleen and lungs.[3]

VT-1161 (Oteseconazole) in a Murine Model of Vaginal Candidiasis
  • Animal Model: A murine model of vaginal candidiasis was employed.

  • Infection: Mice were infected with fluconazole-sensitive or -resistant strains of Candida albicans.

  • Drug Administration: Oral doses of VT-1161 as low as 4 mg/kg were administered.

  • Efficacy Assessment: The primary endpoint was the reduction of fungal burdens in vaginal lavage samples, assessed at 1 and 4 days post-treatment.[4]

Signaling Pathway and Experimental Workflow

CYP51-Mediated Ergosterol (B1671047) Biosynthesis Pathway

The primary mechanism of action for the compared inhibitors is the disruption of the ergosterol biosynthesis pathway in fungi and a similar sterol biosynthesis pathway in protozoa. This pathway is essential for maintaining the integrity of the pathogen's cell membrane.[9]

CYP51_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol FF_MAS 14-demethylated intermediates Lanosterol->FF_MAS CYP51 (Target Enzyme) Ergosterol Ergosterol FF_MAS->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor CYP51 Inhibitor (VNI, Posaconazole, VT-1161) Inhibitor->Lanosterol Inhibits Conversion Disruption Membrane Disruption & Inhibited Growth Inhibitor->Disruption Leads to

Caption: Inhibition of CYP51 blocks the conversion of lanosterol, disrupting ergosterol synthesis and fungal cell membrane integrity.

General In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of a CYP51 inhibitor.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model 1. Select Animal Model (e.g., Murine) Infection 2. Induce Infection (e.g., C. albicans, T. cruzi) Animal_Model->Infection Grouping 3. Randomize into Groups (Treatment vs. Control) Infection->Grouping Drug_Admin 4. Administer CYP51 Inhibitor (Specific Dose & Route) Grouping->Drug_Admin Monitoring 5. Monitor Animal Health (Weight, Clinical Signs) Drug_Admin->Monitoring Endpoints 6. Measure Primary Endpoints (Survival, Pathogen Burden) Monitoring->Endpoints PK_Analysis 7. Pharmacokinetic Analysis (Blood/Tissue Samples) Endpoints->PK_Analysis Stats 8. Statistical Analysis PK_Analysis->Stats Conclusion 9. Draw Conclusions on Efficacy & Safety Stats->Conclusion

Caption: A typical workflow for in vivo efficacy studies of CYP51 inhibitors.

References

A Researcher's Guide to the Independent Verification of CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent verification of novel chemical entities is a cornerstone of preclinical research. This guide provides a framework for evaluating the performance of inhibitors targeting Lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway and a well-established target for antifungal agents. This document outlines key experimental comparisons, detailed methodologies, and data presentation standards to facilitate objective assessment against existing alternatives.

Comparative Performance of a Novel CYP51 Inhibitor

To contextualize the efficacy and properties of a novel CYP51 inhibitor, direct comparison with established compounds is essential. The following table summarizes key quantitative data for a hypothetical novel inhibitor, "CYP51-IN-13," against a standard azole antifungal, Fluconazole.

Table 1: Comparative Efficacy and Safety Profile of this compound vs. Fluconazole

ParameterThis compound (Hypothetical Data)Fluconazole (Reference Data)Justification
In Vitro Potency
IC₅₀ (Human CYP51)> 100 µM> 100 µMMeasures inhibition of the human ortholog to assess potential for host toxicity.
IC₅₀ (C. albicans CYP51)0.05 µM0.1 µMDetermines the direct inhibitory activity against the target fungal enzyme.
Antifungal Activity
MIC₅₀ (C. albicans)0.5 µg/mL1.0 µg/mLMinimum inhibitory concentration to prevent visible growth of the primary target pathogen.
MIC₅₀ (Azole-Resistant C. albicans)1.0 µg/mL> 64 µg/mLAssesses efficacy against clinically relevant drug-resistant strains.
Safety Profile
Cytotoxicity (HepG2 cells)> 50 µM> 100 µMEvaluates potential for liver cell toxicity, a common concern for systemic antifungals.

Experimental Protocols for Verification

Reproducible and rigorous experimental design is paramount for the independent verification of research findings. Below are detailed methodologies for the key assays presented in Table 1.

Recombinant CYP51 Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the target enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant CYP51 from both the target organism (e.g., Candida albicans) and human.

  • Materials: Recombinant human and C. albicans CYP51, NADPH-cytochrome P450 reductase, lanosterol (substrate), test compound, and a suitable buffer system.

  • Procedure:

    • The test compound is serially diluted and pre-incubated with the recombinant CYP51 enzyme and reductase in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of lanosterol and NADPH.

    • The reaction is allowed to proceed for a specified time at 37°C and is then terminated.

    • The amount of demethylated product is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Antifungal Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit fungal growth.

  • Objective: To determine the MIC₅₀ of the test compound against susceptible and resistant strains of Candida albicans.

  • Methodology: The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (M27-A3 or its latest version) is a standardized protocol.

  • Procedure:

    • The test compound is serially diluted in 96-well microtiter plates containing RPMI-1640 medium.

    • A standardized inoculum of the fungal strain is added to each well.

    • The plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.

In Vitro Cytotoxicity Assay

This assay assesses the potential for a compound to cause cell death in a human cell line.

  • Objective: To evaluate the cytotoxicity of the test compound against a human liver cell line (e.g., HepG2).

  • Methodology: A cell viability assay, such as the MTT or resazurin (B115843) reduction assay, is commonly employed.

  • Procedure:

    • HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound for 24-72 hours.

    • A viability reagent (e.g., MTT) is added, and after a further incubation period, the signal (e.g., absorbance) is measured.

    • The concentration that reduces cell viability by 50% (CC₅₀) is determined from the dose-response curve.

Visualizing Key Processes

To further clarify the underlying biology and experimental logic, the following diagrams illustrate the CYP51 signaling pathway and a generalized workflow for inhibitor verification.

CYP51_Pathway cluster_Sterol_Biosynthesis Ergosterol (B1671047) Biosynthesis Pathway cluster_Inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates Further Intermediates Lanosterol->Intermediates Demethylation CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation CYP51->Intermediates Inhibitor This compound (Azole Analog) Inhibitor->CYP51 Inhibition

Caption: The role of CYP51 in the fungal ergosterol biosynthesis pathway and its inhibition.

Verification_Workflow cluster_In_Vitro In Vitro Evaluation cluster_Data_Analysis Data Analysis and Comparison Start Novel Compound (this compound) Enzyme_Assay Recombinant CYP51 Inhibition Assay Start->Enzyme_Assay Antifungal_Assay Antifungal Susceptibility Testing (MIC) Start->Antifungal_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., HepG2) Start->Cytotoxicity_Assay IC50 Determine IC₅₀ (Target vs. Human) Enzyme_Assay->IC50 MIC Determine MIC₅₀ (Susceptible vs. Resistant) Antifungal_Assay->MIC CC50 Determine CC₅₀ Cytotoxicity_Assay->CC50 Comparison Compare to Standard (e.g., Fluconazole) IC50->Comparison MIC->Comparison CC50->Comparison End Verified Profile Comparison->End

Caption: A generalized workflow for the independent verification of a novel CYP51 inhibitor.

Safety Operating Guide

Navigating the Safe Disposal of CYP51-IN-13: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of investigational compounds such as CYP51-IN-13, a cytochrome P450 51 inhibitor, is a critical aspect of laboratory safety and environmental stewardship. Due to the absence of specific hazard data for this compound, a precautionary approach is essential. All waste materials containing this compound, regardless of their physical state, should be treated as hazardous chemical waste.

Core Principles for Safe Disposal

Given the uncharacterized nature of this compound, the primary principle is to prevent its release into the environment and to minimize exposure to laboratory personnel. This involves meticulous waste segregation, secure containment, and proper labeling. Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular trash receptacles.[1]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials that have come into contact with this compound must be collected in a dedicated, clearly labeled hazardous waste container.[1] This includes personal protective equipment (PPE) such as gloves and gowns, as well as disposable labware like pipette tips and tubes. The container should be made of a material compatible with any solvents used in the handling of the compound.

  • Liquid Waste: All liquid waste, including stock solutions, reaction mixtures, and solvent rinsates containing this compound, should be collected in a separate, leak-proof hazardous waste container.[1] It is best practice to segregate chlorinated and non-chlorinated solvent waste to aid in proper disposal by your institution's EHS department.

  • Sharps Waste: Any sharp objects, such as needles or razor blades, contaminated with this compound must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container.[1]

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the solvent(s) present.[1]

  • Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area must be secure, well-ventilated, and situated away from general laboratory traffic.[1]

  • Containers must remain securely closed at all times, except when waste is being added.[1]

3. Disposal Request and Pickup:

  • Once a waste container is full or is no longer being used, a waste pickup request should be submitted to your institution's EHS department.[1]

Quantitative Guidelines for Hazardous Waste Storage

While specific quantitative data for this compound is unavailable, the following table provides general guidelines for the storage of hazardous waste in a laboratory setting.

ParameterGuideline
Maximum Accumulation of Hazardous Waste55 gallons
Maximum Accumulation of Acutely Toxic (P-listed) Waste1 quart (liquid) or 1 kilogram (solid)

Note: These are general guidelines and may vary based on institutional and regional regulations.

Experimental Protocol: Decontamination of Glassware

Reusable glassware and equipment contaminated with this compound must be decontaminated before reuse. A triple-rinse method is recommended to ensure the removal of residual compounds.[1]

Methodology:

  • Initial Rinse: Rinse the glassware with a suitable solvent that is known to dissolve this compound. Collect this initial rinsate in the designated liquid hazardous waste container.

  • Second Rinse: Add a fresh volume of the same solvent to the glassware, ensuring all surfaces are thoroughly wetted. Agitate or swirl the solvent within the glassware. Decant this second rinsate into the same liquid hazardous waste container.

  • Third Rinse: Repeat the rinsing process a third time with fresh solvent. Collect the final rinsate in the liquid hazardous waste container.

  • Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory cleaning procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Waste Solid Waste (Gloves, Tubes) Solid Container Labeled Solid Waste Container Solid Waste->Solid Container Liquid Waste Liquid Waste (Solutions, Rinsates) Liquid Container Labeled Liquid Waste Container Liquid Waste->Liquid Container Sharps Waste Sharps Waste (Needles) Sharps Container Labeled Sharps Container Sharps Waste->Sharps Container SAA Satellite Accumulation Area Solid Container->SAA Liquid Container->SAA Sharps Container->SAA EHS Pickup EHS Waste Pickup SAA->EHS Pickup Disposal Facility Licensed Disposal Facility EHS Pickup->Disposal Facility

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CYP51-IN-13
Reactant of Route 2
Reactant of Route 2
CYP51-IN-13

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。